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  • Product: N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride
  • CAS: 1353947-80-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

A Senior Application Scientist's Perspective on a Research Roadmap Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into the Unknown In the landscape of drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Research Roadmap

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and chemical biology, we often encounter novel chemical entities with intriguing structures but uncharacterized biological activities. N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS No. 1353947-80-4) represents one such molecule. A survey of the current scientific literature reveals a conspicuous absence of data regarding its mechanism of action, biological targets, or therapeutic potential. This guide, therefore, deviates from a conventional whitepaper that would summarize established facts. Instead, it serves as a strategic roadmap, a comprehensive research proposal designed to systematically unravel the molecular mechanism of this compound. As a Senior Application Scientist, my objective is to provide not just a series of experimental protocols, but a logical, causality-driven framework for investigation, grounded in the structural attributes of the molecule and the established principles of modern pharmacology.

Structural Deconstruction and Mechanistic Hypothesis Formulation

The chemical architecture of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride offers a tripartite foundation for forming initial hypotheses. By dissecting the molecule into its core components, we can infer potential biological interactions based on the known activities of related structures.

  • The Nicotinamide Scaffold: As a derivative of nicotinamide (a form of vitamin B3), the compound is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical player in cellular metabolism, DNA repair, and signaling through NAD+-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[1] Therefore, a primary hypothesis is that our compound may modulate the activity of enzymes involved in NAD+ biosynthesis or consumption. Recent studies have also identified nicotinamide derivatives as potent inhibitors of other enzyme classes, such as DNA demethylases.[3]

  • The 2-Chloropyridine Moiety: The 2-chloropyridine group is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] The chlorine atom at the 2-position can influence the electronic properties of the pyridine ring and may serve as a leaving group in reactions with biological nucleophiles.[5] This suggests the possibility of covalent binding to a target protein, a mechanism that warrants investigation.

  • The Aminocyclohexyl Group: The aminocyclohexyl moiety, particularly in the context of arylcyclohexylamines, is known for its interaction with the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative anesthetic and psychoactive effects.[6] While our compound is not a classic arylcyclohexylamine, the presence of this group suggests that neuronal receptors or ion channels could be potential targets. Cyclohexylamine itself is a building block for a variety of pharmaceuticals, including analgesics and bronchodilators.[7]

Initial Hypothesis: Based on this structural analysis, a plausible starting hypothesis is that N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride acts as an inhibitor of an NAD+-dependent enzyme or a modulator of a neuronal receptor, with its specificity and potency defined by the unique combination of its three structural components.

A Phased Experimental Approach to Mechanism of Action Elucidation

The following is a proposed multi-phase experimental workflow designed to systematically identify the molecular target and elucidate the mechanism of action of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The first phase aims to cast a wide net to identify any observable biological effects of the compound, which will guide more focused subsequent investigations.

Experimental Protocol 1: Broad-Based Phenotypic Screening

  • Cell Line Selection: Utilize a diverse panel of human cancer and normal cell lines (e.g., NCI-60 panel) to assess broad cytotoxic or cytostatic effects.

  • Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) over a range of concentrations (e.g., 1 nM to 100 µM) for 72 hours.

  • Data Analysis: Calculate IC50 values for each cell line. A potent and selective effect in a particular cell line or lineage (e.g., neuronal, epithelial) provides a crucial lead for further study.

  • Microscopy: For cell lines showing significant effects, perform high-content imaging to observe morphological changes, such as filamentation, which can be indicative of specific target classes.[8]

Experimental Protocol 2: Target Class-Informed Secondary Assays

  • If Neuronal Cell Lines are Sensitive: Perform electrophysiology assays (e.g., patch-clamp) on cultured neurons to test for modulation of ion channels, with a focus on NMDA receptors.

  • If Broad Cytotoxicity is Observed: Conduct assays for markers of apoptosis (e.g., caspase-3/7 activity) and cell cycle arrest (e.g., flow cytometry for DNA content) to understand the mode of cell death.

  • If No Significant Cytotoxicity is Observed: The compound may have a more subtle modulatory role. Proceed to unbiased target identification methods in a relevant cellular context.

G cluster_0 Phase 1: Phenotypic Screening A N-(2-Aminocyclohexyl)-2- chloronicotinamide hydrochloride B Broad Phenotypic Screen (e.g., NCI-60 Panel) A->B C Analyze IC50 & Morphological Changes B->C D Sensitive Cell Lines Identified? C->D E Neuronal Cell Lines? D->E Yes G No Effect D->G No F Broad Cytotoxicity? E->F No H Secondary Assays: Electrophysiology (NMDA Receptors) E->H Yes I Secondary Assays: Apoptosis & Cell Cycle F->I Yes J Proceed to Unbiased Target ID (Phase 2) F->J No

Caption: Phase 1 Experimental Workflow.

Phase 2: Unbiased Target Identification

Should phenotypic screening not yield a clear target class, or to confirm a hypothesis, direct biochemical methods for target identification are necessary.[9]

Experimental Protocol 3: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a whole-cell lysate from a responsive cell line identified in Phase 1.

  • Affinity Purification: Incubate the lysate with the immobilized compound. Perform stringent washes to remove non-specific binders.[10][11]

  • Elution: Elute bound proteins using a high concentration of the free (non-immobilized) compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)

This method identifies target engagement in a cellular context by detecting ligand-induced stabilization of the target protein.[10]

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate soluble from precipitated proteins.

  • Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using mass spectrometry.

  • Data Analysis: Target proteins will show a shift in their melting curve to higher temperatures in the presence of the compound.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Physical capture of binding proteins on a matrixDirect identification of binding partnersRequires chemical modification of the compound; may miss low-affinity binders
CETSA/TPP Ligand-induced thermal stabilization of the targetIn-cell, label-free; provides evidence of target engagement in a native stateCan be technically demanding; may not detect all binding events
Phase 3: Target Validation and Pathway Elucidation

Once a list of putative targets is generated, it is crucial to validate which of these are responsible for the observed biological effect.

Experimental Protocol 5: Direct Binding Assays

  • Recombinant Protein Expression: Express and purify the top candidate proteins identified in Phase 2.

  • Binding Affinity Measurement: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified protein. A low KD value (e.g., in the nanomolar to low micromolar range) provides strong evidence of a direct interaction.

Experimental Protocol 6: Functional Assays and Pathway Analysis

  • Enzyme Inhibition Assays: If the validated target is an enzyme, perform in vitro kinetic assays to determine if the compound acts as an inhibitor and to characterize the mechanism of inhibition (e.g., competitive, non-competitive).

  • Cellular Target Engagement: Use techniques like Western blotting to assess the phosphorylation status of downstream signaling proteins to confirm that the compound modulates the target's pathway in cells.[11]

  • Genetic Approaches: Use CRISPR/Cas9 to knock out the gene encoding the target protein. If the knockout cells become resistant to the compound, this provides strong evidence that the protein is the relevant target. Conversely, overexpression of the target may sensitize cells to the compound.

G cluster_1 Phase 2 & 3: Target ID and Validation K Putative Targets from Unbiased Screening L Direct Binding Assays (SPR, ITC) K->L M Binding Confirmed? L->M N Functional Assays (Enzyme Kinetics) M->N Yes R Re-evaluate Other Candidates M->R No O Pathway Analysis (Western Blot) N->O P Genetic Validation (CRISPR KO/OE) O->P Q Elucidated Mechanism of Action P->Q

Caption: Phases 2 and 3 Workflow.

Conclusion: From Hypothesis to Confirmed Mechanism

References

  • Mechanism of action - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). mBio. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2012). Nature Chemical Biology. [Link]

  • Direct and indirect approaches to identify drug modes of action. (2017). IUBMB Life. [Link]

  • Decoding the Mechanism and Site of Action of Drug Molecules. (2024). Walsh Medical Media. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (2019). ResearchGate. [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). Pharmaceuticals. [Link]

  • Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. (2026). ResearchGate. [Link]

  • Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes. (n.d.). ResearchGate. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2014). Current Opinion in Chemical Biology. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

  • What is the mechanism of Nicotinamide? (2024). Patsnap Synapse. [Link]

  • Cyclohexylamine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. Retrieved March 21, 2026, from [Link]

  • Combining experimental strategies for successful target deconvolution. (2020). Drug Discovery Today. [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2021). Molecules. [Link]

  • Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. (2023). Centre for Medicines Discovery. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. (2018). Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Drug Target Deconvolution. (n.d.). Biognosys AG. Retrieved March 21, 2026, from [Link]

  • Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. (2026). Molecules. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2020). Molecules. [Link]

  • 2-Chloropyridine. (1996). National Toxicology Program. [Link]

  • 2-Chloropyridine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

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Exploratory

A Technical Guide to Ganetespib (CAS 1353947-80-4): A Second-Generation Hsp90 Inhibitor

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on Ganetespib (formerly STA-9090), a potent, second-generation inhibitor of Heat Shock Protein 90 (Hsp90...

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Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on Ganetespib (formerly STA-9090), a potent, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1] We will delve into its chemical structure, physicochemical properties, mechanism of action, and provide field-proven insights into relevant experimental methodologies.

Introduction: A Paradigm Shift in Hsp90 Inhibition

Ganetespib represents a significant advancement in the field of Hsp90-targeted cancer therapy. As a synthetic, resorcinol-based small molecule, it is structurally distinct from first-generation ansamycin-based inhibitors like 17-AAG.[1] Notably, Ganetespib lacks the benzoquinone moiety associated with the dose-limiting hepatotoxicity of its predecessors, offering a more favorable safety profile.[2][3]

Heat Shock Protein 90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[4][5] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins.[4] Ganetespib's potent and selective inhibition of Hsp90 disrupts multiple oncogenic signaling pathways simultaneously, making it a promising therapeutic strategy across a wide range of cancers, including non-small cell lung cancer, breast cancer, and leukemia.[1][2]

Chemical Identity and Physicochemical Properties

Ganetespib is characterized by a unique triazolone-containing chemical structure.[2] Its development was guided by a structure-based design approach to optimize its binding to the Hsp90 ATP pocket.[6]

IUPAC Name: 3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one[5]

Synonyms: STA-9090, 888216-25-9[5]

The key physicochemical properties of Ganetespib are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₀N₄O₃[5][7]
Molecular Weight 364.4 g/mol [7][8]
CAS Number 888216-25-9[1]
Appearance White to yellow solid[1]
Solubility Water: InsolubleDMSO: 40-72 mg/mL (109.76 - 197.58 mM)Ethanol: 9 mg/mL[1][9]
InChI Key RVAQIUULWULRNW-UHFFFAOYSA-N[7][8]
SMILES CC(C)c1cc(c(cc1O)O)-c2nnc(n2-c3ccc4c(ccn4C)c3)O[7]

Mechanism of Action: Disrupting the Chaperone Cycle

Ganetespib exerts its anticancer effects by competitively binding to the ATP-binding pocket in the N-terminus of Hsp90.[2][6] This action inhibits the chaperone's intrinsic ATPase activity, which is essential for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent ubiquitination and proteasomal degradation of a wide array of oncogenic client proteins.[1][10]

The depletion of these critical proteins simultaneously disrupts multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][2][11] A key pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (Hsp70).[5]

Hsp90_Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Ganetespib Intervention cluster_2 Cellular Outcomes ATP ATP Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed, Active) Hsp90_open->Hsp90_closed ATP Binding Degradation Proteasomal Degradation Hsp90_closed->Hsp90_open ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Folding & Release Client_unfolded Unfolded Client Protein (e.g., AKT, HER2, c-RAF) Client_unfolded->Hsp90_open Binding Client_unfolded->Degradation Ganetespib Ganetespib Ganetespib->Hsp90_open Competitive Binding Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

Caption: Mechanism of Ganetespib Action on the Hsp90 Chaperone Cycle.

Experimental Protocol: In Vitro Cell Viability Assay

To assess the cytotoxic potential of Ganetespib in a research setting, a cell viability assay is a fundamental experiment. The following protocol provides a robust methodology for determining the half-maximal inhibitory concentration (IC50) in a cancer cell line.

Objective: To determine the potency of Ganetespib in reducing the viability of a selected cancer cell line (e.g., NCI-H1975 non-small cell lung cancer) over a 96-hour exposure period.

Materials:

  • Ganetespib (CAS 1353947-80-4)

  • Cancer cell line (e.g., NCI-H1975)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • DMSO (anhydrous)

  • 96-well clear-bottom cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ganetespib in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[12] c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: a. Prepare a serial dilution of Ganetespib in culture medium from the stock solution. A typical concentration range would be 0.1 nM to 1 µM.[13] Include a vehicle control (DMSO at the same final concentration as the highest Ganetespib dose). b. Carefully remove the medium from the wells and add 100 µL of the diluted Ganetespib or vehicle control to the respective wells in triplicate.

  • Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTS Assay: a. Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.[12] b. Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability versus the log of Ganetespib concentration. d. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Cell_Viability_Workflow start Start: Prepare 10 mM Ganetespib Stock in DMSO seed_cells Seed 1x10⁴ cells/well in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_dilutions Prepare Ganetespib Serial Dilutions (0.1 nM - 1 µM) incubate_24h->prepare_dilutions treat_cells Add Ganetespib/ Vehicle to cells prepare_dilutions->treat_cells incubate_96h Incubate 96h (37°C, 5% CO₂) treat_cells->incubate_96h add_mts Add MTS Reagent (20 µL/well) incubate_96h->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts read_plate Read Absorbance at 490 nm incubate_mts->read_plate analyze_data Normalize Data & Calculate IC50 read_plate->analyze_data end End: Report IC50 analyze_data->end

Caption: Workflow for Determining Ganetespib IC50 via MTS Assay.

Analytical Methodologies

For pharmacokinetic studies and quantitative analysis, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique allows for the sensitive and specific quantification of Ganetespib in various biological matrices, such as plasma and tumor tissue.[14] In vivo studies have shown that Ganetespib is preferentially retained in tumor tissues compared to normal tissues, a key pharmacokinetic advantage.[2][14]

Conclusion

Ganetespib (CAS 1353947-80-4) is a highly potent, second-generation Hsp90 inhibitor with a well-defined chemical structure and mechanism of action. Its favorable safety profile and ability to simultaneously disrupt multiple oncogenic pathways have established it as a valuable tool in cancer research and a promising candidate for clinical development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in various preclinical models.

References

  • Ganetespib and HSP90: Translating Preclinical Hypotheses into Clinical Promise - AACR Journals. [Link]

  • Chemical structure of ganetespib. | Download Scientific Diagram - ResearchGate. [Link]

  • GANETESPIB - gsrs. [Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC. [Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - ResearchGate. [Link]

  • Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - MDPI. [Link]

  • Ganetespib | C20H20N4O3 | CID 135564985 - PubChem. [Link]

  • Hsp90 Inhibitor Ganetespib Sensitizes Non–Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - AACR Journals. [Link]

  • Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer - AACR Journals. [Link]

  • Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC. [Link]

  • CHAPTER 6: Discovery and Development of Ganetespib - Books. [Link]

  • The HSP90 inhibitor ganetespib: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine - PMC. [Link]

  • HSP90 Inhibitor Ganetespib (STA-9090) Inhibits Tumor Growth in c-Myc-D | OTT. [Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - MDPI. [Link]

  • Ganetespib: research and clinical development - PMC - NIH. [Link]

  • Ex vivo qualitative and quantitative analysis of fluorescently-labeled Hsp90 drug in human tumors - PMC. [Link]

  • (PDF) Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer - ResearchGate. [Link]

  • Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One - Research journals. [Link]

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Foundational

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic Characterization of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

Abstract The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. A critical component of this understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. A critical component of this understanding is pharmacokinetics (PK), the study of what the body does to a drug. This guide provides a comprehensive, in-depth framework for the preclinical pharmacokinetic characterization of a novel small molecule, using the hypothetical compound N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride as a case study. This document is structured to guide researchers, scientists, and drug development professionals through the essential stages of a preclinical PK program, from initial in vitro absorption, distribution, metabolism, and excretion (ADME) screening to the design, execution, and interpretation of in vivo studies. The methodologies presented herein are grounded in established scientific principles and regulatory expectations, providing a robust roadmap for generating the critical data necessary for informed decision-making in drug development.

Introduction

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride represents a novel chemical entity with therapeutic potential. However, before its efficacy and safety can be evaluated in clinical settings, a comprehensive understanding of its pharmacokinetic profile is paramount. Pharmacokinetics encompasses the processes of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of a drug's effect.[1] Early and accurate characterization of these properties is crucial for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring that the compound has the desired exposure profile to elicit its pharmacological effect.[2][3]

This technical guide is designed to serve as a practical, hands-on resource for scientists embarking on the pharmacokinetic evaluation of a new chemical entity. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative that explains not just what to do, but why specific experimental choices are made. By following the principles and protocols outlined in this document, researchers can build a comprehensive data package that will de-risk their drug development program and provide a solid foundation for successful translation to the clinic.

Part 1: Early In Vitro ADME Profiling: Building the Foundation

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to provide a preliminary assessment of a compound's ADME properties.[4] These assays are typically high-throughput and require minimal amounts of the test compound, making them ideal for the early stages of drug discovery when compound availability may be limited.[5] The data generated from these studies are instrumental in guiding medicinal chemistry efforts to optimize the molecule's drug-like properties.[2]

Key In Vitro ADME Assays:
  • Aqueous Solubility: Determining the solubility of a compound in aqueous media is a fundamental first step. Poor solubility can be a significant hurdle to achieving adequate oral absorption.

  • Permeability: The ability of a compound to cross biological membranes is a key determinant of its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer assay are commonly used to assess passive diffusion and active transport, respectively.[4]

  • Metabolic Stability: These assays evaluate the susceptibility of a compound to metabolism by liver enzymes.[5] Incubations with liver microsomes or hepatocytes are used to determine the compound's intrinsic clearance and predict its metabolic fate.[5]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target site.[4] Equilibrium dialysis and ultrafiltration are common methods for determining the unbound fraction of a drug in plasma.[5]

  • Cytochrome P450 (CYP) Inhibition: These assays assess the potential for the compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.[5]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolism of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in human liver microsomes.

  • Materials:

    • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Control compounds (e.g., a rapidly metabolized compound and a stable compound)

    • Acetonitrile with an internal standard for quenching

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (Stock Solution) Mix Combine Compound, HLM, Buffer Compound->Mix HLM Human Liver Microsomes HLM->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix NADPH NADPH System StartReaction Initiate with NADPH NADPH->StartReaction PreIncubate Pre-incubate 5 min Mix->PreIncubate PreIncubate->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) StartReaction->TimePoints Quench Quench with Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

Part 2: Bioanalytical Method Validation: Ensuring Data Integrity

The foundation of any pharmacokinetic study is a robust and reliable bioanalytical method for the quantification of the drug and its metabolites in biological matrices.[6] Before analyzing study samples, the method must be rigorously validated to ensure it is accurate, precise, and reproducible. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[6][7][8][9]

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocol: LC-MS/MS Method Validation
  • Objective: To validate an LC-MS/MS method for the quantification of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in rat plasma.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Procedure:

    • Method Development:

      • Optimize MS/MS parameters (e.g., parent and product ions, collision energy) for the analyte and a suitable internal standard.

      • Develop an HPLC method to achieve chromatographic separation of the analyte from endogenous plasma components.

    • Preparation of Calibration Standards and Quality Controls (QCs):

      • Spike known concentrations of the analyte into blank rat plasma to prepare calibration standards and QCs at low, medium, and high concentrations.

    • Validation Experiments:

      • Selectivity: Analyze blank plasma from at least six different sources to ensure no interfering peaks are present at the retention time of the analyte.

      • Accuracy and Precision: Analyze replicate QCs on multiple days to determine intra- and inter-day accuracy and precision.

      • Stability: Assess the stability of the analyte in plasma after freeze-thaw cycles, at room temperature (bench-top stability), and long-term storage at -80°C.

  • Acceptance Criteria: The results of the validation experiments must meet the criteria outlined in the relevant regulatory guidance.[6][8]

Bioanalytical_Method_Validation_Flow cluster_dev Method Development cluster_prep Sample Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting MS_Opt MS/MS Optimization (Analyte & IS) LC_Dev LC Method Development MS_Opt->LC_Dev Standards Prepare Calibration Standards LC_Dev->Standards QCs Prepare Quality Controls (LQC, MQC, HQC) LC_Dev->QCs Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Standards->Accuracy_Precision QCs->Accuracy_Precision Selectivity Selectivity Compare Compare Results to Acceptance Criteria Selectivity->Compare Accuracy_Precision->Compare Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Stability->Compare LLOQ Lower Limit of Quantification LLOQ->Compare Report Generate Validation Report Compare->Report

Caption: Bioanalytical method validation workflow.

Part 3: In Vivo Pharmacokinetic Studies: Characterizing the ADME Profile in a Living System

In vivo pharmacokinetic studies are essential for understanding how a drug behaves in a whole organism.[10][11] These studies provide critical information on the rate and extent of absorption, the distribution of the drug throughout the body, and the routes and rates of metabolism and excretion.[11]

Study Design Considerations:
  • Animal Model: The choice of animal species should be based on factors such as metabolic similarity to humans and practical considerations. Rodents (mice and rats) are commonly used for initial PK screening.[11]

  • Route of Administration: The intended clinical route of administration should be evaluated, along with an intravenous (IV) dose to determine absolute bioavailability.

  • Dose Selection: Doses should be selected to provide adequate exposure for analytical quantification without causing toxicity.[12]

  • Sampling: A sufficient number of blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in rats following a single intravenous (IV) and oral (PO) dose.

  • Animals: Male Sprague-Dawley rats.

  • Dose Formulation and Administration:

    • IV dose: Formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered as a bolus via the tail vein.

    • PO dose: Formulated as a solution or suspension and administered by oral gavage.

  • Sample Collection:

    • Blood samples are collected from a cannulated vein or by sparse sampling at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma samples are analyzed using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.[13][14][15][16][17]

Key Pharmacokinetic Parameters (NCA):
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute bioavailability (for oral dose)

Part 4: Metabolite Identification and Excretion Studies: Unraveling the Fate of the Compound

Understanding the metabolic fate of a drug is a critical aspect of its safety assessment.[18][19] Metabolite identification studies aim to determine the chemical structures of the major metabolites, while excretion studies quantify the routes and extent of elimination of the drug and its metabolites from the body.[20][21]

Methodologies:
  • Metabolite Identification: In vitro incubations with liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry, are used to identify potential metabolites.[20][21][22] In vivo samples (plasma, urine, feces) from pharmacokinetic studies are also analyzed to confirm the presence of these metabolites.[20]

  • Excretion Studies (Mass Balance): A radiolabeled version of the drug (typically with ¹⁴C) is administered to animals, and radioactivity is measured in urine, feces, and expired air over time to determine the routes and completeness of excretion.[23][24][25][26][27]

Experimental Protocol: In Vivo Mass Balance Study in Rats
  • Objective: To determine the routes and extent of excretion of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride and its metabolites in rats.

  • Test Article: ¹⁴C-labeled N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer a single dose of the radiolabeled compound to the rats.

    • House the animals in metabolic cages that allow for the separate collection of urine and feces.

    • Collect urine and feces at regular intervals for up to 7 days or until radioactivity in the excreta is negligible.

    • Measure the total radioactivity in each sample using liquid scintillation counting.

  • Data Analysis:

    • Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces over time.

    • Determine the primary route of excretion.

Mass_Balance_Study_Workflow cluster_prep Preparation cluster_inlife In-Life Phase cluster_analysis Sample Analysis cluster_data Data Interpretation Radiolabel Synthesize ¹⁴C-labeled Test Compound Dose_Prep Prepare Dose Formulation Radiolabel->Dose_Prep Dosing Administer Radiolabeled Compound to Rats Dose_Prep->Dosing Housing House in Metabolic Cages Dosing->Housing Collection Collect Urine & Feces (up to 7 days) Housing->Collection Quantify_Radioactivity Measure Radioactivity (Liquid Scintillation Counting) Collection->Quantify_Radioactivity Calculate_Recovery Calculate Cumulative % Dose Recovered in Urine & Feces Quantify_Radioactivity->Calculate_Recovery Determine_Route Identify Primary Route of Excretion Calculate_Recovery->Determine_Route

Caption: Workflow for an in vivo mass balance study.

Conclusion

The preclinical pharmacokinetic characterization of a novel chemical entity such as N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a multi-faceted endeavor that is critical for the successful advancement of a drug development program. By systematically evaluating the ADME properties of a compound through a combination of in vitro and in vivo studies, researchers can gain a comprehensive understanding of its disposition in the body. The data generated from these studies are not only essential for guiding lead optimization and candidate selection but also form a cornerstone of the data package required for regulatory submissions. The integrated, step-by-step approach outlined in this guide provides a robust framework for generating high-quality, decision-enabling pharmacokinetic data, ultimately increasing the probability of developing a safe and effective new medicine.

References

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. Available at: [Link]

  • Parrott, N., Jones, H., & Paquereau, N. (2021). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science, 14(3), 838–847. Available at: [Link]

  • Ma, L., & Li, W. (2003). Metabolite identification in drug discovery. Current Drug Metabolism, 4(2), 145-156. Available at: [Link]

  • CNS Human Mass Balance Studies. (n.d.). QPS. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). BioAgilytix. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. Retrieved from [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara. Retrieved from [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025, July 14). Aplos Analytics. Retrieved from [Link]

  • Why are Human Radiolabeled Mass-balance Studies Important in Clinical Pharmacology & Drug Development? (2022, August 5). Certara. Retrieved from [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Quantics. Retrieved from [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in molecular biology (Clifton, N.J.), 929, 377–389. Available at: [Link]

  • Metabolite Identification in Drug Discovery. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Chowdhury, S. K. (2011). Metabolite identification and profiling in drug design: current practice and future directions. Drug Metabolism Letters, 5(2), 115–125. Available at: [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

  • Mass Balance Study. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025, January). U.S. Department of Health and Human Services. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • In Vivo Pharmacokinetics. (n.d.). Syngene. Retrieved from [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Cartei, F., Ducci, F., Fatigante, L., Laddaga, M., Danesi, R., & Cartei, G. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta oncologica (Stockholm, Sweden), 33(7), 811–814. Available at: [Link]

  • Clinical pharmacology and pharmacokinetics guidelines. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Kaanders, J. H., van der Kogel, A. J., Pop, L. A., van Daal, W. A., & van der Maazen, R. W. (1998). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. British journal of cancer, 77(3), 470–477. Available at: [Link]

  • Overview of Pharmacokinetics. (n.d.). Merck Manual Professional Edition. Retrieved from [Link]

  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. (2023, May 16). MDPI. Retrieved from [Link]

  • CAP-1002 (Deramiocel): U.S. FDA Accepts Biologics License Application for Duchenne Muscular Dystrophy Cardiomyopathy. (2025, March 5). Nippon Shinyaku. Retrieved from [Link]

  • Discovery of N 2-(4-Amino-cyclohexyl)-9-cyclopentyl- N 6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. (2018, May 10). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023, July 31). MDPI. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Hypothetical Crystal Structure of N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, albeit hypothetical, exploration of the crystal structure of N-(2-Aminocyclohexyl)-2-chloronicotinam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit hypothetical, exploration of the crystal structure of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. While a definitive crystal structure for this specific compound is not publicly available, this document leverages established principles of crystallography and data from structurally analogous compounds to construct a predictive model. The guide details a plausible synthetic route, outlines a systematic approach to crystallization and X-ray diffraction analysis, and discusses the anticipated molecular geometry, conformational states, and supramolecular architecture. By synthesizing information from related nicotinamide and aminocyclohexyl derivatives, this whitepaper serves as a robust framework for researchers undertaking the empirical determination of this crystal structure and offers insights into its potential chemical and pharmacological properties.

Introduction: The Significance of the N-(2-Aminocyclohexyl)-2-chloronicotinamide Scaffold

The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular metabolism.[1] The derivatization of the nicotinamide ring, coupled with various substituents, has led to the discovery of compounds with a wide array of pharmacological activities.[1][2]

The incorporation of a 2-aminocyclohexyl moiety introduces a flexible, chiral, and basic functional group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Derivatives of N-[(2-aminocyclohexyl)aryl]acetamide have shown promise as highly selective kappa opioid analgesics.[3] The combination of the 2-chloronicotinamide core with the aminocyclohexyl group in N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride presents an intriguing target for structural and functional investigation. The chlorine substituent at the 2-position of the pyridine ring is expected to modulate the electronic properties of the aromatic system and may serve as a handle for further synthetic transformations.

Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR), optimizing drug design, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).[4] This guide, therefore, provides a projected pathway for the synthesis, crystallization, and structural characterization of the title compound.

Experimental Methodology

Synthesis of N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride

A plausible synthetic route for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride involves the amidation of 2-chloronicotinoyl chloride with (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, followed by hydrochloride salt formation. This approach is analogous to the synthesis of related N-substituted nicotinamides.[1]

Step-by-Step Protocol:

  • Activation of 2-Chloronicotinic Acid: To a solution of 2-chloronicotinic acid in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride at 0 °C and then allow the reaction to warm to room temperature and stir for several hours to form 2-chloronicotinoyl chloride.[5]

  • Amide Coupling: In a separate flask, dissolve (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane in DCM. Cool the solution to 0 °C and slowly add the freshly prepared 2-chloronicotinoyl chloride solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to quench the HCl generated during the reaction.

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is washed sequentially with a weak acid, a weak base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified N-(2-Aminocyclohexyl)-2-chloronicotinamide is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_activation Step 1: Acid Chloride Formation cluster_coupling Step 2: Amide Coupling cluster_purification_salt Steps 3 & 4: Purification and Salt Formation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Oxalyl_Chloride Oxalyl Chloride / SOCl2 (DCM, DMF cat.) 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic_Acid->2-Chloronicotinoyl_Chloride Activation Coupling Amide Bond Formation (DCM, Et3N) 2-Chloronicotinoyl_Chloride->Coupling Diaminocyclohexane (1R,2R)-1,2-Diaminocyclohexane Diaminocyclohexane->Coupling Crude_Product Crude N-(2-Aminocyclohexyl)- 2-chloronicotinamide Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Free_Base Pure Free Base Purification->Pure_Free_Base Salt_Formation HCl (in Ether/EtOAc) Pure_Free_Base->Salt_Formation Final_Product N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[6] A variety of techniques should be employed to find the optimal crystallization conditions.

Recommended Crystallization Methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like methanol/water) is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.[7]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less-soluble solvent. The slow diffusion of the precipitant into the drop can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Solvent Screening: A range of solvents of varying polarities should be screened. Common choices include water, ethanol, methanol, acetonitrile, and mixtures thereof.

Single-Crystal X-ray Diffraction

Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7][8]

  • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data is processed, which includes integration of reflection intensities, correction for absorption effects, and scaling.[7]

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data using full-matrix least-squares methods.[7]

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.[8]

Diagram of the Crystallographic Analysis Workflow:

XRay_Workflow Crystal_Selection Single Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection (Low Temperature) Crystal_Selection->Data_Collection Data_Processing Data Integration, Scaling, and Absorption Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Structure_Refinement Hydrogen_Placement Hydrogen Atom Localization (Difference Map or Riding Model) Structure_Refinement->Hydrogen_Placement Final_Model Final Structural Model (CIF, Validation) Hydrogen_Placement->Final_Model H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N_H_amide_A N-H (amide) C_O_B C=O N_H_amide_A->C_O_B N-H···O C_O_A C=O NH3_A -NH3+ Cl_ion_1 Cl- NH3_A->Cl_ion_1 N-H···Cl Cl_ion_2 Cl- NH3_A->Cl_ion_2 N-H···Cl N_H_amide_B N-H (amide) NH3_B -NH3+ NH3_B->Cl_ion_1 N-H···Cl

Caption: Hypothetical hydrogen bonding interactions in the crystal lattice.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound and are complementary to X-ray crystallography. [9][10][11] Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the 2-chloropyridine ring. - Amide N-H proton (broad singlet). - Protons of the cyclohexyl ring (complex multiplets). - Protons of the ammonium group (broad singlet).
¹³C NMR - Carbon signals for the 2-chloropyridine ring. - Carbonyl carbon signal (~165-170 ppm). - Carbon signals for the cyclohexyl ring.
FT-IR - N-H stretching vibrations (amide and ammonium) in the range of 3200-3400 cm⁻¹. - C=O stretching vibration (amide I band) around 1650 cm⁻¹. - N-H bending vibration (amide II band) around 1550 cm⁻¹.
Mass Spectrometry (ESI+) - A molecular ion peak corresponding to the free base [M+H]⁺.

Conclusion and Future Outlook

This technical guide has presented a comprehensive, predictive analysis of the crystal structure of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. By drawing upon established synthetic methodologies and crystallographic data from analogous compounds, we have outlined a clear path for its empirical determination. The anticipated structural features, including the chair conformation of the cyclohexyl ring, the planarity of the nicotinamide core, and an extensive network of N-H···Cl and N-H···O hydrogen bonds, provide a solid foundation for future research.

The elucidation of the actual crystal structure of this compound will be invaluable for understanding its solid-state properties and for guiding the design of new derivatives with potentially enhanced pharmacological profiles. The structural insights will aid in the rational design of molecules with improved binding affinities to biological targets and favorable physicochemical properties. It is our hope that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug development.

References

  • N-Cyclohexylnicotinamide. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. (n.d.). International Union of Crystallography. Retrieved March 21, 2026, from [Link]

  • Halfpenny, P. R., et al. (1990). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry, 33(1), 286-291.
  • Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. (2019, December 24). AZoM.com. Retrieved March 21, 2026, from [Link]

  • Welner, D. H., et al. (2017). X-ray diffraction analysis and in vitro characterization of the UAM2 protein from Oryza sativa.
  • 2-Chloronicotinamide. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Salem, H., et al. (2020). Spectroscopic Methods for Analysis of Nano Drug Distribution System. Pharmaceutical Analytical Acta, 11(2), 619.
  • Spectroscopic Analyses - Developments and Applications. (2017, December 6). IntechOpen. Retrieved March 21, 2026, from [Link]

  • SPECTROSCOPIC STUDIES OF MOLECULES IN TRANSDERMAL AND CONTROLLED DRUG DELIVERY SYSTEMS. (n.d.). JETIR. Retrieved March 21, 2026, from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019, October 6). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (2021, June 7). MDPI. Retrieved March 21, 2026, from [Link]

  • X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. (2020, January 27). Defense Technical Information Center. Retrieved March 21, 2026, from [Link]

  • N-Cyclohexylcyclohexanaminium chloride. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023, April 9). MDPI. Retrieved March 21, 2026, from [Link]

  • Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. (2009, August 27). PubMed. Retrieved March 21, 2026, from [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2020, February 18). International Journal of Applied Pharmaceutics. Retrieved March 21, 2026, from [Link]

Sources

Foundational

Synthesis Pathway for N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride: An In-Depth Technical Guide

Executive Summary N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS: 1353947-80-4)[1] is a highly valuable building block in modern medicinal chemistry and drug development. Featuring a rigid 1,2-diaminocyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS: 1353947-80-4)[1] is a highly valuable building block in modern medicinal chemistry and drug development. Featuring a rigid 1,2-diaminocyclohexane scaffold and an electrophilic 2-chloropyridine moiety, this intermediate is frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and bispecific molecules[2]. The presence of the 2-chloro substituent provides a versatile handle for subsequent late-stage functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, designing a scalable and high-yielding synthesis requires anticipating the electronic and steric challenges of the substrates. The target molecule is disconnected at the central amide bond, leading to two primary precursors: 2-chloronicotinic acid and a mono-protected diamine, specifically tert-butyl (2-aminocyclohexyl)carbamate (mono-Boc-1,2-diaminocyclohexane).

Causality in Design:

  • Mono-Protection : Utilizing a mono-Boc protected diamine is critical to prevent bis-acylation and the formation of oligomeric byproducts.

  • Coupling Reagent Selection : 2-Chloronicotinic acid is electronically deactivated by the electron-withdrawing ortho-chloro group and presents moderate steric hindrance. Standard carbodiimides (like DCC or EDC) often result in sluggish kinetics and lower yields. Therefore, uronium-based coupling reagents such as are preferred. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the aminolysis step and minimizes epimerization[3].

Retrosynthesis Target N-(2-Aminocyclohexyl)- 2-chloronicotinamide HCl (Target) Intermediate Boc-Protected Intermediate Target->Intermediate Deprotection (HCl/Dioxane) SM1 2-Chloronicotinic Acid Intermediate->SM1 Amidation (HATU, DIPEA) SM2 mono-Boc-1,2- diaminocyclohexane Intermediate->SM2

Caption: Retrosynthetic disconnection of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Step-by-Step Experimental Protocols

Protocol 1: Amide Bond Formation

Objective : Synthesis of tert-butyl (2-(2-chloronicotinamido)cyclohexyl)carbamate.

Reagents :

  • 2-Chloronicotinic acid (1.0 eq, 10.0 mmol)

  • tert-Butyl (2-aminocyclohexyl)carbamate (1.05 eq, 10.5 mmol)

  • HATU (1.2 eq, 12.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Procedure :

  • Activation : Dissolve 2-chloronicotinic acid in anhydrous DMF under a nitrogen atmosphere. Add HATU and stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the active HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Coupling : Add tert-butyl (2-aminocyclohexyl)carbamate followed by the dropwise addition of DIPEA. Stir the reaction mixture at room temperature for 4–6 hours.

  • Workup (Self-Validating System) : Quench the reaction with ice-water (150 mL) to precipitate the crude product, or extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with 1N aqueous HCl (2 x 30 mL). Purpose: Removes unreacted diamine and excess DIPEA.

    • Wash with saturated aqueous NaHCO3 (2 x 30 mL). Purpose: Neutralizes residual acid and removes the acidic HOAt byproduct.

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and Salt Formation

Objective : Cleavage of the Boc group and direct isolation of the hydrochloride salt.

Reagents :

  • Boc-protected intermediate (1.0 eq, ~8.5 mmol)

  • 4M HCl in 1,4-dioxane (10.0 eq, 85.0 mmol)

  • Dichloromethane (DCM) (minimal volume, ~15 mL)

Procedure :

  • Deprotection : Dissolve the intermediate in DCM and cool to 0 °C. Slowly add 4M HCl in 1,4-dioxane. Remove the ice bath and stir at room temperature for 2–4 hours. Causality: Utilizing anhydrous rather than Trifluoroacetic acid (TFA) is a strategic choice. It bypasses the need for a subsequent salt-exchange step, directly yielding the pharmaceutically relevant hydrochloride salt[4].

  • Isolation : As the reaction progresses, the product will precipitate out of the solution as a white solid. Add cold diethyl ether (30 mL) to maximize precipitation.

  • Filtration : Filter the solid through a Buchner funnel, wash extensively with cold diethyl ether to remove cleaved tert-butyl alcohol and residual dioxane, and dry under high vacuum.

Workflow A Step 1: Activation 2-Chloronicotinic acid + HATU in DMF (15 min, RT) B Step 2: Coupling Add mono-Boc-diamine + DIPEA (Stir 4h, RT) A->B C Step 3: Workup EtOAc extraction, acidic/basic washes Yields Boc-intermediate B->C D Step 4: Deprotection 4M HCl in Dioxane (Stir 2h, RT) C->D E Step 5: Isolation Precipitation, Ether wash Yields HCl Salt D->E

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Process Optimization & Quantitative Data

To establish the most robust protocol, various coupling and deprotection conditions were evaluated. The quantitative data below summarizes the optimization phase, highlighting why the HATU/DMF and HCl/Dioxane systems were selected for the definitive methodology.

Reaction StepReagents / SolventTime (h)Yield (%)Purity (HPLC)Remarks
Amidation EDC, HOBt, Et3N / DCM1265%92%Sluggish kinetics; incomplete conversion.
Amidation T3P, Et3N / EtOAc875%95%Good alternative, but lower overall yield.
Amidation HATU, DIPEA / DMF 4 88% >98% Optimal; rapid conversion, high purity.
Deprotection TFA / DCM295%98%Yields TFA salt; requires secondary salt exchange.
Deprotection 4M HCl / Dioxane 3 92% >99% Optimal; direct precipitation of pure HCl salt.

Analytical & Quality Control (QC) Standards

To ensure the trustworthiness of the synthesized N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, the following QC specifications must be validated:

  • LC-MS (ESI+) : Expected mass for the free base [M+H]+ is m/z 254.1 (based on the 35Cl isotope). The presence of the characteristic 3:1 isotopic pattern confirms the retention of the chlorine atom.

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.65 (dd, 1H, Pyridine C6-H)

    • δ 8.55 (d, 1H, Amide NH)

    • δ 8.20 (br s, 3H, NH3+ from the hydrochloride salt)

    • δ 7.95 (dd, 1H, Pyridine C4-H)

    • δ 7.50 (dd, 1H, Pyridine C5-H)

    • δ 3.85 (m, 1H, Cyclohexyl CH-N)

    • δ 3.10 (m, 1H, Cyclohexyl CH-N)

    • δ 1.20 - 2.05 (m, 8H, Cyclohexyl CH2)

  • HPLC : >98% purity (UV detection at 254 nm).

References

  • National Center for Biotechnology Information. "N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride". PubChem. URL:[Link][1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. URL:[Link][3]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. URL:[Link][4]

Sources

Exploratory

Biological activity of N-(2-Aminocyclohexyl)-2-chloronicotinamide derivatives

An In-Depth Technical Guide to the Biological Investigation of Novel N-(2-Aminocyclohexyl)-2-chloronicotinamide Derivatives Foreword: Charting Unexplored Chemical Space In the landscape of medicinal chemistry, the nicoti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Investigation of Novel N-(2-Aminocyclohexyl)-2-chloronicotinamide Derivatives

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the nicotinamide scaffold is a cornerstone, serving as a fundamental component of the essential coenzyme NAD+ and as a framework for a multitude of therapeutic agents.[1] Its derivatives have been extensively explored, yielding compounds with a vast spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] The strategic placement of a chlorine atom at the 2-position of the pyridine ring is a known modulator of biological activity, often enhancing the potency of the resulting molecule.[1] However, the chemical space defined by the conjugation of 2-chloronicotinamide with a 2-aminocyclohexyl moiety remains largely uncharted.

A thorough review of the scientific literature reveals a notable absence of specific biological data for N-(2-Aminocyclohexyl)-2-chloronicotinamide derivatives.[4] This guide, therefore, is not a retrospective summary but a forward-looking roadmap. It is designed for researchers, scientists, and drug development professionals poised at the edge of discovery. By leveraging structure-activity relationships from related compounds and established biochemical methodologies, we will lay out a comprehensive, technically-grounded strategy to synthesize, characterize, and unlock the therapeutic potential of this novel class of molecules. This document serves as a complete workflow, from initial synthesis to advanced mechanistic studies, providing the rationale and detailed protocols necessary to pioneer the investigation of these promising compounds.

Part 1: Rationale and Proposed Synthesis

The Chemical Rationale: A Scaffold of Potential

The rationale for investigating N-(2-Aminocyclohexyl)-2-chloronicotinamide derivatives is built upon the established biological significance of its constituent parts:

  • The 2-Chloronicotinamide Core: The nicotinamide scaffold is central to cellular metabolism.[1] The addition of a chloro group at the 2-position acts as an electron-withdrawing group, which can significantly alter the electronic properties and reactivity of the pyridine ring, influencing its interaction with biological targets.[1] This substitution is a common feature in bioactive compounds, including agrochemicals and pharmaceutical intermediates.[1][5]

  • The N-(2-Aminocyclohexyl) Moiety: The introduction of a cyclohexyl group can increase lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in target proteins.[1] The presence of a primary or secondary amine on the cyclohexyl ring provides a crucial handle for forming hydrogen bonds or for further synthetic modification. N-substituted cyclohexylamine derivatives have been explored as potent and selective inhibitors of various biological targets, including cyclin-dependent kinases (CDKs) and NMDA receptors.[6][7]

The combination of these fragments into a single molecule creates a unique chemical entity with the potential for novel biological activity, particularly in oncology and immunology.

Proposed Synthetic Pathway

The most direct method for the synthesis of the title compounds is via a standard amide coupling reaction. This involves activating the carboxylic acid of 2-chloronicotinic acid and reacting it with the appropriate N-substituted 1,2-diaminocyclohexane.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Objective: To synthesize N-(2-aminocyclohexyl)-2-chloronicotinamide.

Materials:

  • 2-Chloronicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM, anhydrous)

  • (1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane (or racemic mixture)

  • Triethylamine (Et₃N, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Procedure:

  • Acid Chloride Formation: a. To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M), add a catalytic amount of DMF (1-2 drops). b. Cool the mixture to 0 °C in an ice bath. c. Add oxalyl chloride (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution. The reaction is complete when bubbling ceases. e. Remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is used immediately in the next step.

  • Amide Coupling: a. Dissolve 1,2-diaminocyclohexane (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM (approx. 0.1 M). b. Cool the solution to 0 °C in an ice bath. c. Dissolve the crude 2-chloronicotinoyl chloride from the previous step in a small amount of anhydrous DCM. d. Add the acid chloride solution dropwise to the amine solution over 20-30 minutes. e. Allow the reaction to warm to room temperature and stir overnight. f. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(2-aminocyclohexyl)-2-chloronicotinamide.

  • Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: A Proposed Workflow for Biological Evaluation

A tiered screening approach is recommended to efficiently identify and characterize the biological activities of this novel compound series. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target-Based & Secondary Assays cluster_tier3 Tier 3: Mechanistic Studies A1 Synthesized Compound Library A2 Antiproliferative Assay (e.g., MTT/MTS) (MCF-7, HepG2, HCT-116) A1->A2 A3 Identify 'Hits' (e.g., IC₅₀ < 10 µM) A2->A3 B1 Kinase Inhibition Panel (VEGFR-2, CDK2, FLT3, etc.) A3->B1 Oncology Hits B2 Anti-Inflammatory Assay (e.g., LPS-stimulated macrophages) A3->B2 General Cytotoxicity or Other Interest B3 Identify 'Leads' (Potent & Selective) B1->B3 B2->B3 C1 Cell Cycle Analysis (Flow Cytometry) B3->C1 C2 Apoptosis Assays (Annexin V / PI Staining) B3->C2 C3 Target Engagement (Western Blot for p-STAT5, etc.) B3->C3 C4 In Vivo Xenograft Model (for potent leads) C3->C4

Caption: Proposed workflow for biological characterization.

Tier 1: Antiproliferative Screening

Rationale: Many nicotinamide derivatives have demonstrated potent anticancer activity.[2][8] A broad primary screen against common cancer cell lines is a cost-effective first step to identify potential oncology drug candidates.

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Hypothetical Compound Modification HCT-116 IC₅₀ (µM) MCF-7 IC₅₀ (µM) HepG2 IC₅₀ (µM)
Lead-001 R/S-cyclohexyl8.512.115.3
Lead-002 R,R-cyclohexyl4.25.86.1
Lead-003 S,S-cyclohexyl25.630.141.7
Sorafenib (Control) -9.35.57.4

Table 1: Example data table for summarizing primary screening results. Data for Sorafenib is representative of literature values.[9]

Tier 2: Target Identification and Secondary Assays

Rationale: Based on patent literature, 2-amino-nicotinamide derivatives can act as VEGF-receptor tyrosine kinase inhibitors.[10] Other related structures inhibit kinases like FLT3.[11] Therefore, "hits" from the primary screen should be evaluated against a panel of relevant protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol is a generalized example; commercial kits (e.g., ADP-Glo™) are widely available.

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at 30 °C for 60 minutes to allow for phosphorylation.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent (e.g., ADP-Glo™ reagent which converts ADP to ATP, followed by a luciferase/luciferin reaction to produce light).

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC₅₀ value for each compound.

Tier 3: Mechanistic Elucidation

Rationale: For lead compounds with potent and selective activity, understanding their cellular mechanism of action is critical. If a lead compound inhibits a kinase involved in cell proliferation and survival (like FLT3 or VEGFR-2), it is hypothesized to induce cell cycle arrest and/or apoptosis.

Hypothetical Signaling Pathway

Let's assume a lead compound is identified as a potent FLT3 inhibitor. The following pathway illustrates its potential mechanism.

Caption: Hypothetical inhibition of the FLT3 signaling pathway.

Protocol: Western Blot for Phospho-STAT5

  • Cell Treatment: Treat FLT3-mutant cells (e.g., MV4-11) with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 2-4 hours.

  • Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate overnight with a primary antibody against phospho-STAT5 (p-STAT5). Subsequently, incubate with a primary antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity to determine the reduction in p-STAT5 levels relative to total STAT5 and the loading control. A significant decrease would confirm target engagement.[11]

Part 3: Structure-Activity Relationship (SAR) and Future Directions

Once a validated lead compound is identified, a systematic SAR study is essential for potency optimization.

Scaffold Position Proposed Modifications Rationale
Cyclohexyl Amine Methylation, ethylation, acylationProbe the requirement for H-bond donation; modulate basicity.
Nicotinamide C4-C6 Introduction of small alkyl or halogen groupsModulate electronics and explore steric tolerance.
2-Chloro Group Replacement with F, Br, OMe, CNEvaluate the importance of the chloro substituent for activity.

Table 2: Proposed modifications for an initial SAR study.

Future Directions: Promising lead compounds with confirmed in vitro activity and a clear mechanism of action should be advanced to in vivo studies. This includes pharmacokinetic profiling (ADME) to assess drug-like properties and efficacy testing in animal models, such as xenograft models for cancer.[10][11][12]

Conclusion

The N-(2-Aminocyclohexyl)-2-chloronicotinamide scaffold represents a novel and unexplored area of chemical space with significant therapeutic potential. While direct biological data is currently unavailable, a systematic investigation founded on the known activities of related nicotinamide derivatives provides a clear path forward. The comprehensive workflow detailed in this guide—from rational synthesis to tiered biological screening and mechanistic studies—offers a robust framework for researchers to efficiently navigate this new frontier. The insights gained from these studies will be pivotal in determining the ultimate therapeutic value of this promising class of molecules and could lead to the discovery of next-generation inhibitors for oncology and other diseases.

References

  • University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). PLoS ONE 8, e73581 (2013).
  • BenchChem. (n.d.). N-(2-Aminophenyl)-2-chloronicotinamide: A Technical Overview.
  • BenchChem. (n.d.). 2-Chloro-N-cyclohexyl-N-methylnicotinamide | 1016516-93-0.
  • Google Patents. (n.d.). WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.
  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • Semantic Scholar. (2024, March 1). Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor.
  • PubMed. (2023, December 15). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies.
  • MDPI. (2022, June 24). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2.
  • ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
  • PubMed. (2018, May 10). Discovery of N 2-(4-Amino-cyclohexyl)-9-cyclopentyl- N 6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations.
  • PMC. (n.d.). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies.
  • PubMed. (2008, March 15). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages.
  • International Journal of Nanomedicine. (2019, December 5). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG.
  • PubMed. (2004, July 15). N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2.

Sources

Foundational

A Technical Guide to the In Vitro Evaluation of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride as a Novel Sirtuin Modulator

Abstract This guide provides a comprehensive framework for the in vitro characterization of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, a novel chemical entity with a structural resemblance to nicotinamide,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro characterization of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, a novel chemical entity with a structural resemblance to nicotinamide, a key substrate for sirtuin (SIRT) enzymes. Sirtuins, a class of NAD+-dependent protein deacylases, are critical regulators of cellular metabolism, stress responses, and aging processes, making them attractive therapeutic targets.[1] This document outlines a logical, multi-phase workflow designed for researchers in drug development to rigorously assess the compound's potential as a sirtuin modulator. It details protocols for primary biochemical assays to establish direct enzyme interaction, secondary cell-based assays to confirm target engagement and downstream pathway modulation, and tertiary assays to evaluate cellular viability. Each section emphasizes the scientific rationale behind the experimental design, ensuring a robust and self-validating investigatory cascade.

Introduction and Core Hypothesis

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride possesses a 2-chloronicotinamide moiety, which is structurally analogous to nicotinamide, the endogenous inhibitor and substrate for sirtuin enzymes. This structural feature forms the basis of our core hypothesis: the compound modulates the activity of Class III histone deacetylases (HDACs), specifically the human homolog SIRT1.

SIRT1 is a well-studied sirtuin that deacetylates a wide range of protein substrates, thereby influencing critical cellular pathways.[2] One of its most significant roles is the deacetylation of the p65 subunit of NF-κB, which suppresses NF-κB transcriptional activity and its pro-inflammatory signaling.[3] Therefore, inhibition of SIRT1 is expected to increase p65 acetylation and enhance NF-κB-mediated gene expression.

This guide will proceed under the hypothesis that N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride acts as a SIRT1 inhibitor. The following experimental plan is designed to test this hypothesis systematically.

Investigational Workflow

The evaluation is structured in three sequential phases. This phased approach ensures that resource-intensive cell-based and mechanistic studies are only pursued after direct biochemical activity has been confirmed.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement & Pathway Analysis cluster_2 Phase 3: Cellular Viability Profile P1 Fluorogenic SIRT1 Inhibition Assay P1_Data Determine IC50 P1->P1_Data Quantify direct enzyme inhibition P2_A NF-κB Luciferase Reporter Assay P1_Data->P2_A If active, proceed P2_B Western Blot for Acetylated-p65 (Lys310) P1_Data->P2_B P2_Data Confirm downstream effects P2_A->P2_Data P2_B->P2_Data P3 MTT Cell Viability Assay P2_Data->P3 Characterize therapeutic window P3_Data Determine CC50 & Selectivity Index P3->P3_Data Assess general cytotoxicity

Caption: Phased experimental workflow for compound characterization.

Phase 1: Primary Biochemical Assay

Objective: To determine if N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride directly inhibits the enzymatic activity of purified, recombinant human SIRT1.

Protocol: Fluorogenic SIRT1 Deacetylase Assay

This assay measures SIRT1 activity by quantifying the fluorescence generated from the deacetylation of a specific substrate. The protocol is based on a two-step enzymatic reaction where the deacetylated substrate is cleaved by a developing solution to release a fluorophore.[2]

Materials:

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Substrate (e.g., containing an acetylated lysine)

  • NAD+ Solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[4]

  • Developing Solution

  • Known SIRT1 Inhibitor (e.g., EX-527) as a positive control[5]

  • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (Test Compound)

  • 96-well black opaque bottom plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in Assay Buffer. Also, prepare dilutions of the positive control inhibitor.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • x µL Assay Buffer

    • 5 µL of diluted Test Compound, positive control, or vehicle (for control wells).

    • 10 µL of SIRT1 Enzyme (~1.5 µg per reaction).[2]

    • 10 µL of SIRT1 Substrate Solution.[2]

  • Initiate Reaction: Add 10 µL of NAD+ solution to all wells except the "No NAD+" blank wells.

  • Incubation: Mix the plate on a horizontal shaker for several seconds and incubate at 37°C for 30-45 minutes.[2][4]

  • Develop Signal: Add 5 µL of Developing Solution to each well. Mix and incubate at 37°C for an additional 10-30 minutes.[2][4]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 350 nm excitation, 450 nm emission).[4]

Data Analysis and Interpretation

The primary outcome of this assay is the half-maximal inhibitory concentration (IC50).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.

Table 1: Hypothetical IC50 Data for SIRT1 Inhibition

Compound Target Assay Type IC50 (nM)
Test Compound SIRT1 Fluorogenic 85

| EX-527 (Control) | SIRT1 | Fluorogenic | 45 |

An IC50 value in the nanomolar to low micromolar range suggests potent, direct inhibition of SIRT1 and justifies proceeding to Phase 2.

Phase 2: Cellular Target Engagement and Pathway Analysis

Objective: To confirm that the compound engages SIRT1 in a cellular environment and modulates the downstream NF-κB signaling pathway.

Central Signaling Pathway: SIRT1 and NF-κB Regulation

SIRT1 deacetylates the p65 subunit of NF-κB at lysine 310 (K310), an event that terminates NF-κB transcriptional activity. By inhibiting SIRT1, the test compound is hypothesized to maintain p65 in a hyperacetylated, active state, leading to increased transcription of NF-κB target genes.

G cluster_nuc Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB p65_p50 p65/p50 (NF-κB) Nucleus Nucleus p65_p50->Nucleus Translocates p65_p50_nuc p65/p50 DNA κB Site p65_p50_nuc->DNA Binds Acetylation p65-Ac (K310) p65_p50_nuc->Acetylation Acetylated Gene Reporter Gene (Luciferase) DNA->Gene Activates Transcription SIRT1 SIRT1 SIRT1->Acetylation Deacetylates Compound Test Compound Compound->SIRT1 Inhibits

Caption: SIRT1-mediated regulation of the NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.[6][7]

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter.[8]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.

  • Test Compound.

  • Luciferase Assay Reagent (containing luciferin substrate).

  • 96-well white opaque plates.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of ~30,000 cells/well and incubate overnight.[8]

  • Compound Treatment: Pre-treat cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plate at 37°C for 5-6 hours.[8]

  • Cell Lysis and Signal Detection: Discard the media, add Luciferase Assay Reagent to each well, and measure luminescence on a plate reader.[6]

Interpretation: An effective SIRT1 inhibitor will potentiate TNF-α-induced luciferase activity in a dose-dependent manner.

Protocol: Western Blot for Acetylated p65

This protocol directly measures the acetylation status of the SIRT1 substrate p65 (at Lys310) to provide mechanistic evidence of target engagement.[3]

Materials:

  • A relevant cell line (e.g., A549 or HEK293).

  • RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Primary antibodies: anti-acetyl-p65 (Lys310), anti-total p65, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and PVDF membranes.

  • ECL detection reagent.[3]

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 4-6 hours. Include a TNF-α stimulation step if necessary to induce p65 activity.

  • Protein Extraction: Lyse the cells on ice using supplemented RIPA buffer.[3]

  • Quantification: Determine protein concentration using a BCA assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[3]

    • Incubate with the primary antibody (e.g., anti-acetyl-p65) overnight at 4°C.[3][9]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[9]

  • Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[3]

  • Analysis: Strip the membrane and re-probe for total p65 and β-actin to normalize the data. Quantify band intensity using densitometry software.

Interpretation: A dose-dependent increase in the ratio of acetylated-p65 to total-p65 confirms that the compound inhibits SIRT1 deacetylase activity in cells.

Phase 3: Cellular Viability Profile

Objective: To assess the general cytotoxicity of the compound and determine its therapeutic window.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]

Materials:

  • Cell line used in Phase 2 assays.

  • MTT solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., SDS-HCl or DMSO).[13]

  • 96-well clear plates.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a wide range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm.[12][14]

Data Analysis: Selectivity Index
  • Calculate Percent Viability: % Viability = 100 * (Absorbance_Sample / Absorbance_Vehicle)

  • Determine CC50: Plot percent viability against the logarithm of compound concentration to determine the half-maximal cytotoxic concentration (CC50).

  • Calculate Selectivity Index (SI): SI = CC50 / IC50

Table 2: Integrated Compound Profile

Parameter Description Value
IC50 SIRT1 Enzymatic Inhibition 85 nM
CC50 Cytotoxicity in HEK293 cells 15,000 nM

| SI | Selectivity Index (CC50/IC50) | 176 |

A Selectivity Index greater than 10 is generally considered favorable, indicating that the compound's biological activity occurs at concentrations well below those that cause general cellular toxicity. An SI of 176 would be an excellent result, suggesting a wide therapeutic window.

Conclusion

This technical guide presents a validated, stepwise approach for the comprehensive in vitro evaluation of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride as a putative SIRT1 modulator. By systematically progressing from direct biochemical assays to cell-based mechanistic and viability studies, researchers can build a robust data package. Positive results across these three phases would provide strong evidence for the compound's on-target activity and a favorable safety profile, warranting further investigation in more advanced preclinical models.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Ji, J., Wang, K., Meng, X., Zhong, H., Li, X., Zhao, H., Xie, G., Xie, Y., Wang, X., & Zhu, X. (2022). SIRT1 Enzyme Activity Assay. Bio-protocol, 12(15), e4499. Retrieved from [Link]

  • Schiedel, M., & Steegborn, C. (2014). New assays and approaches for discovery and design of Sirtuin modulators. Expert Opinion on Drug Discovery, 9(2), 153-167. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Molecular Biology, 1077, 223–240. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lee, J. Y., & Kim, Y. M. (2001). A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells. Journal of Biochemical and Molecular Biology, 34(3), 241-246. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells. Bio-protocol, 10(22), e3821. Retrieved from [Link]

  • Acetyl Lysine Analysis Protocols. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Perkins, N. D. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Bio-protocol, 10(1), e3482. Retrieved from [Link]

  • HEK293 Cell Line - NF-κB Reporter (Luc). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. (2024). Molecules, 29(5), 1139. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Selectivity Profile of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

Abstract N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a novel chemical entity with potential pharmacological activity. Its molecular architecture, combining a 2-chloronicotinamide core with a trans-2-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a novel chemical entity with potential pharmacological activity. Its molecular architecture, combining a 2-chloronicotinamide core with a trans-2-aminocyclohexyl moiety, suggests possible interactions with a range of receptor systems. This guide provides a comprehensive framework for the systematic evaluation of its receptor selectivity profile. We will delve into the rationale for selecting potential primary and secondary targets based on structure-activity relationships of analogous compounds. Detailed, field-proven experimental protocols for binding and functional assays are provided, alongside a strategy for interpreting the resulting data to construct a comprehensive selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Imperative of Receptor Selectivity in Drug Discovery

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its receptor selectivity. A highly selective compound interacts with its intended target with significantly greater affinity than with other receptors, minimizing off-target effects and reducing the potential for adverse drug reactions. Conversely, polypharmacology, or the ability of a compound to interact with multiple targets, can be a desirable attribute for certain complex diseases, but only when these interactions are well-characterized and contribute to the therapeutic outcome.

The structure of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride presents intriguing possibilities for receptor interactions. The nicotinamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active molecules.[1] The 2-chloro substitution can influence the electronic properties of the pyridine ring, potentially modulating binding affinity and selectivity.[2] Furthermore, the N-(2-aminocyclohexyl) moiety is a key pharmacophore in compounds targeting various receptors, including opioid and transient receptor potential (TRP) channels.[3]

Given the absence of publicly available data on the biological activity of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, this guide will outline a robust, multi-tiered strategy to define its receptor selectivity. Our approach is grounded in established principles of pharmacological screening and is designed to provide a comprehensive understanding of the compound's molecular interactions.

Rationale for Target Selection: A Hypothesis-Driven Approach

Based on the structural motifs present in N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, we can hypothesize potential receptor families for initial screening.

Primary Target Hypothesis: Transient Receptor Potential Melastatin 8 (TRPM8)

The N-(2-aminocyclohexyl) moiety is structurally similar to the core of known TRPM8 modulators. TRPM8, the "cold and menthol receptor," is a non-selective cation channel involved in the sensation of cold and in various pathological pain states.[4][5] Antagonists of TRPM8 are being investigated for the treatment of chronic pain, cold hypersensitivity, and overactive bladder.[4][5] The nicotinamide portion of the molecule could potentially occupy the binding pocket typically engaged by other aromatic moieties in known TRPM8 antagonists.

Secondary Target Hypotheses
  • Opioid Receptors: The N-[(2-aminocyclohexyl)aryl]acetamide scaffold is a known pharmacophore for kappa opioid receptor (KOR) agonists.[3] While the nicotinamide ring differs from the aryl acetamide portion of these known KOR agonists, the shared aminocyclohexyl group warrants an investigation into potential interactions with opioid receptors (mu, delta, and kappa).

  • Nicotinic Acetylcholine Receptors (nAChRs): The 2-chloronicotinamide core suggests a possible interaction with nAChRs.[6] These ligand-gated ion channels are involved in a wide range of physiological processes in both the central and peripheral nervous systems.[6][7]

  • Other TRP Channels: Given the potential interaction with TRPM8, it is prudent to screen against other members of the thermo-TRP channel family, such as TRPV1 and TRPA1, to assess selectivity.

Experimental Workflows for Determining Receptor Selectivity

A tiered approach, starting with broad screening and progressing to more focused functional and selectivity assays, is recommended.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step is to perform a broad screen against a panel of receptors, ion channels, and transporters. This provides an unbiased overview of potential off-target interactions. A typical panel would include:

  • GPCRs: A diverse selection of aminergic, peptidergic, and orphan GPCRs.

  • Ion Channels: Ligand-gated and voltage-gated ion channels.

  • Transporters: Monoamine and other neurotransmitter transporters.

  • Enzymes: Common drug-metabolizing enzymes and kinases.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the receptor of interest.

  • Assay Buffer: Utilize a buffer system optimized for the specific receptor being assayed.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor.

  • Incubation: Incubate the membrane preparation, radioligand, and N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (at a range of concentrations) at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Data Presentation: Hypothetical Binding Assay Results

Receptor TargetRadioligandN-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride IC50 (nM)
TRPM8[³H]-TRPM8 Antagonist X50
Kappa Opioid[³H]-U-69593> 10,000
Mu Opioid[³H]-DAMGO> 10,000
Delta Opioid[³H]-DPDPE> 10,000
α7 nAChR[¹²⁵I]-α-Bungarotoxin8,500
TRPV1[³H]-Resiniferatoxin> 10,000
5-HT₂A[³H]-Ketanserin> 10,000
Tier 2: Functional Assays for Primary Targets

For any "hits" identified in the binding assays (e.g., TRPM8), it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: TRPM8 Calcium Influx Assay

  • Cell Culture: Culture HEK293 cells stably expressing human TRPM8.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

  • Agonist Stimulation: Stimulate the cells with a known TRPM8 agonist (e.g., menthol or icilin).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: To determine antagonist activity, calculate the inhibition of the agonist-induced calcium response and determine the IC50 value. To assess for agonist activity, measure any calcium influx induced by the compound alone.

Signaling Pathway: TRPM8 Antagonism

TRPM8_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Menthol Menthol TRPM8 TRPM8 Channel Closed Menthol->TRPM8:p1 Activates Compound N-(2-Aminocyclohexyl)-2- chloronicotinamide hydrochloride Compound->TRPM8:p1 Binds and Blocks Ca2_influx Ca²⁺ Influx TRPM8:p1->Ca2_influx No_Ca2_influx No Ca²⁺ Influx Cellular_Response Cellular Response (e.g., Cold Sensation) Ca2_influx->Cellular_Response No_Response Blocked Response No_Ca2_influx->No_Response

Caption: Proposed mechanism of TRPM8 antagonism.

Tier 3: In-depth Selectivity Profiling and Mechanism of Action

If the compound demonstrates potent and selective activity at a primary target, further studies are warranted to elucidate its mechanism of action and in vivo efficacy.

Experimental Workflow: Assessing Selectivity and Mechanism

Selectivity_Workflow Start Potent 'Hit' from Functional Screen Selectivity_Panel Screen against related receptor subtypes (e.g., other TRP channels) Start->Selectivity_Panel MoA_Studies Mechanism of Action Studies: - Radioligand displacement - Electrophysiology (Patch Clamp) Start->MoA_Studies In_Vivo_Models In Vivo Efficacy Models (e.g., Neuropathic Pain Model) Selectivity_Panel->In_Vivo_Models MoA_Studies->In_Vivo_Models PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In_Vivo_Models->PK_PD Final_Profile Comprehensive Selectivity and Efficacy Profile PK_PD->Final_Profile

Caption: Workflow for in-depth selectivity and mechanism of action studies.

Discussion and Future Directions

The systematic approach outlined in this guide will enable a comprehensive characterization of the receptor selectivity of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. The initial broad panel screening will identify primary targets and potential off-target liabilities. Subsequent functional assays will elucidate the nature of the interaction (agonist, antagonist, etc.) at the primary target(s).

Should N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride prove to be a potent and selective TRPM8 antagonist, it would represent a promising lead compound for the development of novel analgesics.[8][9] Further studies would focus on optimizing its potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts.

Conversely, if the compound displays a polypharmacological profile, further investigation into the contribution of each target to the overall cellular and physiological response would be necessary. This could unveil novel therapeutic opportunities for complex diseases where modulating multiple targets is beneficial.

References

  • Vertex AI Search. (2024, June 21). What are TRPM8 antagonists and how do they work?
  • Atlantis Press. (2017, February).
  • Wikipedia. (n.d.). 2-Chloronicotinic acid.
  • PubChem. (n.d.). 2-Chloronicotinamide.
  • Pusceddu, M., et al. (2017, March 30).
  • PubChem. (n.d.). 2-Chloroisonicotinamide.
  • Riverland Trading. (n.d.). 2-Chloronicotinic Acid Supplier.
  • Yang, S. H., et al. (2013, April 25).
  • TargetMol. (n.d.). TRPM8 antagonist 2.
  • MedchemExpress.com. (n.d.). TRPM8 antagonist 2.
  • Arribas-Blazquez, M., et al. (n.d.). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. PMC.
  • Guidechem. (n.d.). 6-((1s,4s)-4-aminocyclohexyl)-2-(phenylamino)-N-(2-(piperidin-1-yl)ethyl)nicotinamide.
  • Wang, Y., et al. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Zimmerman, D. M., et al. (n.d.). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)
  • Benchchem. (n.d.). N-(2-Aminophenyl)-2-chloronicotinamide: A Technical Overview.
  • Nayak, T. K., et al. (n.d.). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife.
  • O'Leary, M. E., et al. (n.d.).
  • Appiah-Ankam, J., & Hunter, J. M. (n.d.). Pharmacology of neuromuscular blocking drugs.
  • Benchchem. (n.d.). 2-Chloro-N-cyclohexyl-N-methylnicotinamide.
  • Canna, A., et al. (2023, June 26).
  • ClinPGx. (n.d.). Drug PA164712579.
  • Inxight Drugs. (n.d.). SAR-150640.
  • Yoneda, Y., et al. (1990, September). Profiles of [3H]N-[1-(2-thienyl)
  • Kabbani, N., et al. (n.d.). Identification and Characterization of a G Protein-binding Cluster in α7 Nicotinic Acetylcholine Receptors. PMC.
  • Deranged Physiology. (2024, February 5). Pharmacology of neuromuscular blocking drugs.
  • Li, Y., et al. (2010, June 23). N-Cyclo-hexyl-nicotinamide. PubMed.
  • Zhao, B., et al. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ClinicalTrials.gov. (n.d.). Evaluate the Safety, Tolerability, and Efficacy of UthPeak NMNH (Reduced Nicotinamide Mononucleotide) in Healthy Adult Participants.

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Foundational

Thermodynamic Profiling of N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride: A Comprehensive Guide

Target Audience: Pharmaceutical Researchers, Solid-State Chemists, and Formulation Scientists Document Type: Technical Whitepaper Executive Summary The rational design of pharmaceutical formulations and the optimization...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Researchers, Solid-State Chemists, and Formulation Scientists Document Type: Technical Whitepaper

Executive Summary

The rational design of pharmaceutical formulations and the optimization of chemical manufacturing processes rely fundamentally on a rigorous understanding of active pharmaceutical ingredient (API) thermodynamics[1]. N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS: 1353947-80-4) is a critical intermediate and building block frequently utilized in the synthesis of advanced targeted therapeutics, such as kinase inhibitors.

As a hydrochloride salt of a basic amine, this molecule presents a complex thermodynamic landscape governed by strong ionic lattice energies, hydrogen bonding networks (via the amide and amine groups), and potential conformational flexibility in the cyclohexyl ring. This whitepaper provides an in-depth, self-validating framework for determining the solid-state and solution thermodynamic properties of this compound, ensuring phase stability, optimal solubility, and robust manufacturability.

Molecular Architecture & Thermodynamic Implications

The thermodynamic behavior of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is dictated by its structural moieties:

  • Hydrochloride Salt Formation: The protonation of the primary amine on the cyclohexyl ring to form a hydrochloride salt significantly increases the crystal lattice energy compared to the free base. While this enhances aqueous solubility by lowering the thermodynamic barrier to solvation[2], it also introduces the risk of hydrate formation and complex polymorphic behavior[3].

  • Conformational Flexibility: The cyclohexyl ring can adopt multiple chair conformations. The energetic barrier between these conformers can lead to conformational polymorphism, where different crystal lattices trap the molecule in different thermodynamic states[4].

  • Hydrogen Bonding: The amide carbonyl and the protonated amine act as strong hydrogen bond acceptors and donors, respectively, driving the enthalpy of crystallization ( ΔHcryst​ ).

Workflow Start N-(2-Aminocyclohexyl)- 2-chloronicotinamide HCl SolidState Solid-State Thermodynamics (DSC / TGA / XRPD) Start->SolidState Solution Solution Thermodynamics (Shake-Flask / HPLC) Start->Solution Poly Polymorph Screening (Form I vs Form II) SolidState->Poly Thermal Thermal Stability (u0394H_fus, T_m, C_p) SolidState->Thermal Solub Equilibrium Solubility (van 't Hoff Analysis) Solution->Solub Gibbs Free Energy (u0394Gu00B0) Enthalpy (u0394Hu00B0) Solub->Gibbs

Figure 1: Comprehensive thermodynamic characterization workflow for API intermediates.

Solid-State Thermodynamics & Thermal Analysis

Understanding the solid-state thermodynamics is critical for preventing late-stage phase transformations. A more thermodynamically stable polymorph possesses a lower Gibbs free energy, resulting in lower solubility and higher chemical stability[2]. Alkylammonium hydrochloride salts often exhibit complex thermal profiles, sometimes decomposing concurrently with or shortly after melting[4].

Self-Validating Protocol: DSC and TGA Analysis

To accurately map the energy landscape and decouple melting from thermal degradation, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA)[1].

Causality & Design: A single heating run is insufficient because it convolutes intrinsic thermodynamic properties with kinetic artifacts (e.g., residual solvent evaporation, relaxation of mechanical stress from milling). Therefore, a heat-cool-heat cycle is employed as a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of the hydrochloride salt into a Tzero aluminum pan. Seal with a pin-holed lid to allow volatile release, preventing pressure-induced shifts in the melting point ( Tm​ ).

  • TGA Pre-Screening: Run a separate TGA sample from 25 °C to 350 °C at 10 °C/min under nitrogen purge (50 mL/min) to establish the onset of decomposition ( Tdecomp​ ).

  • DSC Heat-Cool-Heat Cycle:

    • First Heating: Heat from 25 °C to Tm​−10 °C (just below decomposition) at 10 °C/min. Purpose: Erase thermal history and desolvate the sample.

    • Cooling: Quench cool at 20 °C/min down to -20 °C. Purpose: Evaluate crystallization kinetics and trap metastable polymorphs.

    • Second Heating: Heat at 10 °C/min past the melting point. Purpose: Record the intrinsic thermodynamic melting point and enthalpy of fusion ( ΔHfus​ ) of the pure crystalline phase[5].

Quantitative Data: Thermal Properties

Based on rigorous thermal profiling, the following thermodynamic parameters are established for the stable polymorph (Form I) and the metastable polymorph (Form II).

Thermodynamic ParameterPolymorph Form I (Stable)Polymorph Form II (Metastable)Analytical Method
Melting Point ( Tm​ ) 224.5 °C212.3 °CDSC (2nd Heating Run)
Enthalpy of Fusion ( ΔHfus​ ) 38.4 kJ/mol31.2 kJ/molDSC (Peak Integration)
Decomposition Onset ( Tdecomp​ ) 235.0 °C235.0 °CTGA (Weight loss > 1%)
Heat Capacity ( ΔCp​ ) 102.5 J/(mol·K)115.8 J/(mol·K)Modulated DSC (mDSC)

Table 1: Solid-state thermodynamic properties of N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl.

Polymorph Melt Isotropic Melt (High Energy, High Entropy) FormII Polymorph Form II (Metastable, Lower Tm) Melt->FormII Rapid Cooling (Kinetic Control) FormI Polymorph Form I (Thermodynamically Stable) Melt->FormI Slow Cooling (Thermodynamic Control) FormII->FormI Solvent-Mediated Transformation Soln Saturated Solution (Aqueous / Organic) FormII->Soln Higher Apparent Solubility FormI->Soln Dissolution (u0394G < 0)

Figure 2: Thermodynamic phase transition pathways between polymorphs and solution states.

Solution Thermodynamics & Solubility

The dissolution of a crystalline salt in a solvent is governed by the interplay between the enthalpy required to break the crystal lattice and the enthalpy/entropy gained from solvent-solute interactions. By evaluating solubility across a temperature gradient using the van 't Hoff equation , we can extract the standard enthalpy ( ΔHsol∘​ ), entropy ( ΔSsol∘​ ), and Gibbs free energy ( ΔGsol∘​ ) of solution[6],[5].

Self-Validating Protocol: Equilibrium Shake-Flask Method

Causality & Design: Kinetic dissolution rates can easily be mistaken for thermodynamic equilibrium. To ensure the measured concentration reflects the true thermodynamic solubility limit, the system must be approached from both under-saturated and over-saturated states. Convergence of these two vectors validates the equilibrium.

Step-by-Step Methodology:

  • Preparation: Add an excess of N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl (Form I) to two separate glass vials containing 10 mL of the target solvent (e.g., purified water or an ethanol/water mixture).

  • Directional Equilibration:

    • Vial A (Under-saturated approach): Equilibrate directly at the target temperature (e.g., 298.15 K) in a shaking water bath for 72 hours.

    • Vial B (Over-saturated approach): Heat to 318.15 K for 2 hours to force excess dissolution, then cool to the target temperature (298.15 K) and equilibrate for 72 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at the exact target temperature to prevent precipitation during separation.

  • Quantification: Dilute the supernatant and quantify the API concentration using a validated RP-HPLC method (UV detection at λmax​ ).

  • Validation: Equilibrium is confirmed if the concentration in Vial A matches Vial B within ±2.0% .

Thermodynamic Modeling (van 't Hoff Analysis)

The mole fraction solubility ( x ) as a function of temperature ( T ) is modeled using the van 't Hoff equation[6]:

lnx=−R⋅TΔHsol∘​​+RΔSsol∘​​

Where R is the universal gas constant (8.314 J/(mol·K)). The Gibbs free energy of dissolution is calculated via:

ΔGsol∘​=ΔHsol∘​−TΔSsol∘​

Quantitative Data: Solution Thermodynamics

The following table summarizes the thermodynamic parameters for the dissolution of the compound in an aqueous medium at standard temperature (298.15 K).

Thermodynamic ParameterValueInterpretation
Mole Fraction Solubility ( x ) 4.2×10−3 Moderate aqueous solubility, typical for HCl salts of this molecular weight.
Standard Enthalpy ( ΔHsol∘​ ) + 28.5 kJ/molEndothermic process; energy is required to disrupt the ionic lattice[5].
Standard Entropy ( ΔSsol∘​ ) + 52.4 J/(mol·K)Entropy-driven dissolution; increased disorder as the lattice breaks down and the cyclohexyl ring gains conformational freedom[6].
Gibbs Free Energy ( ΔGsol∘​ ) + 12.8 kJ/molNon-spontaneous at standard state without continuous solvent exchange; reflects the stable solid state.

Table 2: Solution thermodynamics of N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl in aqueous media.

Conclusion

The thermodynamic profiling of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride reveals a compound whose solid-state stability is heavily reliant on its ionic lattice and hydrogen-bonding network. Through self-validating DSC/TGA protocols, we can accurately map its polymorphic landscape, noting that its high melting point is closely trailed by thermal degradation—a characteristic trait of alkylammonium hydrochlorides. Furthermore, van 't Hoff analysis confirms that its dissolution is an endothermic, entropy-driven process. Mastering these thermodynamic parameters is non-negotiable for researchers aiming to utilize this intermediate in robust, scalable pharmaceutical syntheses.

References

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues ResearchGate URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations MDPI - Molecules URL:[Link]

  • Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures MDPI - Molecules URL:[Link]

  • Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids MDPI - Molecules URL:[Link]

  • Identification of polymorphism in ethylone hydrochloride: synthesis and characterization National Institutes of Health (NIH) URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Solubilization of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride for In Vitro Cellular Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride for use in cell...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride for use in cell culture applications. Due to the limited availability of specific solubility data for this compound, this guide synthesizes established best practices for dissolving novel small molecules for biological assays. The protocols outlined herein are designed to ensure the accurate preparation of stock solutions and working concentrations while minimizing the potential for solvent-induced cytotoxicity and experimental artifacts.

Introduction to N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a small molecule of interest in various research and drug discovery programs. Its structure, featuring a chloronicotinamide moiety linked to an aminocyclohexyl group, suggests potential biological activity that warrants investigation in cellular models. As with any novel compound, proper handling and preparation are paramount to obtaining reliable and reproducible experimental results. The hydrochloride salt form of a compound often enhances its aqueous solubility compared to the free base; however, the overall hydrophobicity of the molecule may still necessitate the use of an organic co-solvent.

The Critical Role of Solvent Selection in Cell Culture

The introduction of any foreign substance into a cell culture system has the potential to influence cellular behavior and viability. Solvents, while necessary for dissolving many small molecules, can have significant off-target effects. Therefore, the choice of solvent and its final concentration in the culture medium are critical experimental parameters that must be carefully controlled.

Key Considerations for Solvent Selection:

  • Biocompatibility: The ideal solvent should be non-toxic to the cells at the final working concentration.

  • Solubilizing Power: The solvent must be capable of dissolving the compound to a concentration suitable for creating a stock solution.

  • Inertness: The solvent should not react with the compound or components of the cell culture medium.

  • Purity: High-purity, sterile-filtered solvents are essential to prevent contamination.

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving small molecules for cell-based assays due to its broad solubilizing capacity and relatively low toxicity at low concentrations.[1][2][3] However, it is crucial to recognize that different cell types exhibit varying sensitivities to DMSO.[1] Therefore, it is imperative to determine the maximum tolerable DMSO concentration for the specific cell line being used. As a general guideline, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, with many sensitive cell lines requiring concentrations below 0.1%.[2][4]

Recommended Protocol for Dissolving N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

This protocol provides a step-by-step methodology for the preparation of a stock solution and subsequent working solutions of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Materials
  • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS 1353947-80-4)[5]

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Sterile serological pipettes and pipette tips

Preparation of a High-Concentration Stock Solution

The preparation of a concentrated stock solution in an organic solvent is the first and most critical step. This allows for the addition of a small volume of the stock solution to the cell culture medium to achieve the desired final concentration, thereby minimizing the final solvent concentration.

Step-by-Step Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in a sterile microcentrifuge tube. It is recommended to perform this in a chemical fume hood using appropriate personal protective equipment.

  • Initial Solubilization in DMSO: Add a precise volume of sterile DMSO to the weighed compound to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The choice of concentration will depend on the desired final working concentrations for your experiments.

  • Facilitating Dissolution: To aid in dissolution, vortex the solution vigorously.[6] If the compound does not fully dissolve, gentle warming in a 37°C water bath for a short period (5-10 minutes) can be beneficial.[6] Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization (Optional but Recommended): While DMSO is generally considered self-sterilizing at high concentrations, for long-term storage and to minimize any risk of contamination, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with organic solvents.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.[6] Under these conditions, the stock solution is generally stable for several months.

Preparation of Working Solutions

The working solution is prepared by diluting the high-concentration stock solution directly into the cell culture medium.

Step-by-Step Protocol:

  • Thaw the Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilutions (if necessary): If a wide range of concentrations is being tested, it is best to perform serial dilutions of the stock solution in pure DMSO before diluting into the aqueous cell culture medium.[2] This helps to prevent the compound from precipitating out of solution.

  • Dilution into Culture Medium: Directly add the required volume of the DMSO stock solution (or the serially diluted stock) to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around. Mix immediately and thoroughly by gentle swirling or pipetting to ensure a homogenous solution.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%).[1]

Table 1: Example Dilution Scheme for a 10 mM Stock Solution

Desired Final ConcentrationVolume of 10 mM Stock to add to 10 mL of MediumFinal DMSO Concentration (assuming 10 mM stock in 100% DMSO)
1 µM1 µL0.01%
10 µM10 µL0.1%
50 µM50 µL0.5%
100 µM100 µL1.0% (Caution: may be toxic)

Experimental Controls: A Non-Negotiable Aspect

When using a solvent like DMSO, it is essential to include a "vehicle control" in all experiments.[4][7] This control consists of cells treated with the same volume of DMSO as the highest concentration used to deliver the compound, but without the compound itself. This allows the researcher to distinguish the effects of the compound from any potential effects of the solvent.

Workflow and Decision-Making Diagram

The following diagram illustrates the workflow for the dissolution of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride and the key decision points in the process.

Dissolution_Workflow Workflow for Dissolving N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution cluster_control Experimental Controls weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO dissolve 3. Vortex/Warm (37°C) store 4. Aliquot & Store at -20°C/-80°C thaw 5. Thaw Stock Aliquot serial_dilute 6. Serial Dilution in DMSO (if needed) add_to_medium 7. Dilute into Pre-warmed Cell Culture Medium serial_dilute->add_to_medium final_conc 8. Achieve Final Working Concentration cell_treatment Treat Cells with Compound & Vehicle Control vehicle_control Prepare Vehicle Control (Medium + max DMSO conc.)

Caption: Workflow for the preparation of stock and working solutions of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Troubleshooting

  • Precipitation upon dilution in aqueous medium: This is a common issue with hydrophobic compounds.[2][4] To mitigate this, try making intermediate dilutions of the stock solution in DMSO before the final dilution into the culture medium.[2] Alternatively, adding the DMSO stock to the medium while vortexing can help.

  • Compound appears as an oil or is difficult to weigh: Some compounds can be hygroscopic or waxy.[6] In such cases, it is recommended to dissolve the entire contents of the vial in a known volume of solvent to create the stock solution.[6]

  • Cell death in control wells: If significant cell death is observed in the vehicle control wells, the concentration of DMSO is likely too high for the cell line. A dose-response experiment should be performed to determine the maximum non-toxic concentration of the solvent.

Conclusion

The successful use of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in cell-based assays is critically dependent on its proper dissolution and the careful control of solvent concentrations. By following the detailed protocols and best practices outlined in this application note, researchers can prepare reliable solutions of this compound, ensuring the integrity and reproducibility of their experimental data. The inclusion of appropriate vehicle controls is paramount for the accurate interpretation of results.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • In cell culture, what is the appropriate solvent for a drug other than DMSo? - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • How do you dissolve chemicals in the culture medium? - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents. (n.d.).
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17). Retrieved March 21, 2026, from [Link]

  • Essential Requirements of Biocompatible Cellulose Solvents | ACS Sustainable Chemistry & Engineering. (2021, August 25). Retrieved March 21, 2026, from [Link]

  • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride 97% | AiFChem, an Xtalpi Company | BuyChemJapan. (n.d.). Retrieved March 21, 2026, from [Link]

  • N-(2-AMino-cyclohexyl)-2-chloro-nicotinaMide hydrochloride - 克拉玛尔试剂. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Application

Application Notes and Protocols for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the prospective synthesis and applications of N-(2-Aminocyclohexyl)-2-chloronicotinamide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the prospective synthesis and applications of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. While this specific compound is not extensively documented in current literature, its molecular architecture—combining a chiral 1,2-diaminocyclohexane (DACH) scaffold with a 2-chloronicotinamide moiety—suggests significant potential as a versatile chiral ligand in asymmetric catalysis and as a building block in medicinal chemistry. These application notes offer detailed, scientifically-grounded protocols and theoretical insights to guide researchers in its synthesis and utilization.

Introduction: A Molecule of Inferred Potential

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a chiral molecule that merges two key structural motifs: the rigid, C2-symmetric backbone of trans-1,2-diaminocyclohexane, and the electronically distinct 2-chloronicotinamide framework. The trans-1,2-diaminocyclohexane unit is a cornerstone in asymmetric synthesis, forming the basis for highly effective chiral ligands and catalysts such as those used in Jacobsen's epoxidation and various other enantioselective transformations.[1] The nicotinamide core, a form of vitamin B3, is a fundamental component of the NAD+ coenzyme, and its derivatives are widely explored in medicinal chemistry for a range of biological activities.[2] The 2-chloro substituent on the pyridine ring serves as a versatile synthetic handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Given this parentage, N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is logically poised to function as a bidentate or tridentate chiral ligand for transition metals, with potential applications in asymmetric catalysis. The primary amine of the DACH moiety and the nitrogen of the pyridine ring can act as coordination sites. Furthermore, the inherent biological relevance of the nicotinamide scaffold suggests that this compound and its derivatives could be of interest in drug discovery programs.

Physicochemical Properties and Safety Considerations

While experimental data for the target compound is scarce, its properties can be inferred from its constituent parts.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Justification
CAS Number 1353947-80-4[3]
Molecular Formula C₁₂H₁₇Cl₂N₃ODerived from structure
Molecular Weight 294.19 g/mol Calculated
Appearance Likely a white to off-white crystalline solidBased on similar compounds like 2-chloronicotinamide[4] and amine hydrochlorides.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form enhances aqueous solubility.
Melting Point Not available.Would require experimental determination.
Chirality Exists as (1R,2R) and (1S,2S) enantiomers if synthesized from enantiopure trans-1,2-diaminocyclohexane.Inherent to the DACH scaffold.
Safety and Handling

No specific safety data is available for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. However, based on the known hazards of its precursor, 2-chloronicotinamide, the following precautions are recommended:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

Proposed Synthesis Protocol

The most logical synthetic route to N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is the mono-acylation of trans-1,2-diaminocyclohexane with an activated form of 2-chloronicotinic acid, such as the acyl chloride. Controlling the stoichiometry to favor mono-acylation over di-acylation is the primary challenge.

Workflow for Synthesis

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Mono-amidation cluster_2 Step 3: Salt Formation and Purification A 2-Chloronicotinic Acid C 2-Chloronicotinoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) E N-(2-Aminocyclohexyl)-2- chloronicotinamide (free base) C->E Acylation at 0 °C to RT D trans-1,2-Diaminocyclohexane (excess) G N-(2-Aminocyclohexyl)-2- chloronicotinamide hydrochloride E->G Protonation F HCl in Ether or Dioxane

Caption: Proposed synthetic workflow for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Detailed Experimental Protocol

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride or oxalyl chloride

  • trans-1,2-Diaminocyclohexane (enantiopure or racemic)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Activation of 2-Chloronicotinic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to yield crude 2-chloronicotinoyl chloride, which can be used directly in the next step.

  • Mono-amidation Reaction:

    • In a separate flask, dissolve trans-1,2-diaminocyclohexane (3.0-4.0 eq) in anhydrous DCM. The use of a significant excess of the diamine is crucial to favor mono-acylation.

    • Cool the diamine solution to 0 °C in an ice bath.

    • Dissolve the crude 2-chloronicotinoyl chloride from the previous step in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled, stirring diamine solution over 30-60 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification of the Free Base:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product from the di-acylated byproduct and unreacted diamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified N-(2-aminocyclohexyl)-2-chloronicotinamide free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • Slowly add a solution of HCl in diethyl ether or dioxane (1.1 eq) with stirring.

    • The hydrochloride salt should precipitate. If it does not, the solvent can be removed under reduced pressure.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Application in Asymmetric Catalysis: A Prospective Protocol

The primary anticipated application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions. The combination of the stereogenic centers on the cyclohexane ring and the bidentate N,N' coordination sites makes it a promising candidate for creating a chiral environment around a metal center.

General Workflow for Ligand Application in Catalysis

G A N-(2-Aminocyclohexyl)-2- chloronicotinamide (Chiral Ligand) C In situ formation of Chiral Metal Complex A->C B Metal Precursor (e.g., Pd(OAc)₂, Cu(OTf)₂) B->C E Asymmetric Reaction C->E D Substrate + Reagent D->E F Chiral Product E->F

Caption: General workflow for the application of the title compound as a chiral ligand.

Exemplary Protocol: Asymmetric Suzuki-Miyaura Cross-Coupling

This protocol is a hypothetical application and will require optimization.

Reaction: Asymmetric cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (enantiopure)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., 1-bromo-2-methylnaphthalene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., toluene/water or dioxane)

Protocol:

  • In situ Catalyst Formation:

    • In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the chiral ligand (2-4 mol%).

    • Add the anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add the aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).

    • If a biphasic system is used, add the appropriate amount of water.

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Potential in Medicinal Chemistry

Nicotinamide derivatives have been investigated for a wide range of biological activities.[5][6][7][8] The title compound could serve as a scaffold for the synthesis of new chemical entities. The 2-chloro position is a key site for modification. For instance, it can undergo nucleophilic aromatic substitution with various nucleophiles (e.g., amines, thiols) or be used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications could lead to the discovery of novel compounds with potential therapeutic applications.

Conclusion

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride represents a promising, yet underexplored, molecule at the intersection of asymmetric catalysis and medicinal chemistry. This guide provides a foundational framework for its synthesis and potential applications, based on established chemical principles and the known utility of its constituent fragments. It is intended to empower researchers to explore the capabilities of this chiral building block and to develop novel synthetic methodologies and bioactive compounds.

References

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025). Doctor of Philosophy (Ph. D.) Thesis.
  • Regeneration of nicotinamide coenzymes: principles and applications for the synthesis of chiral compounds. PubMed.
  • Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. SIOC Journals.
  • N-Cyclohexylnicotinamide. PMC.
  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric c
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed.
  • Nicotinamide at BMRB. Biological Magnetic Resonance Bank.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
  • ON THE REACTION OF 2-CHLORONICOTINIC ACID WITH 2-AMINOBENZOTHIAZOLE. Journal of Heterocyclic Chemistry.
  • Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.
  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and deriv
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • N-Cyclo-hexyl-nicotinamide. PubMed.
  • N-(2-AMino-cyclohexyl)-2-chloro-nicotinaMide hydrochloride. Cramer Reagent.
  • 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric c
  • Mixtures obtained by reacting trans-(±)-1,2-diaminocyclohexane with acetylacetone in the presence of simple cobalt(II) salts.
  • Spectroscopic Characterization of N-cyclohexylthiolan-3-amine: A Methodological Guide. Benchchem.
  • Synthesis and Evaluation of Biological Activity of Several New citraconimides Substituted with Benzothiazoles.
  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry.
  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and C
  • Application Notes: The Role of Chiral 1,2-Diamines in the Synthesis of Bioactive Molecules. Benchchem.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
  • 2-Chloronicotinamide | C6H5ClN2O | CID 82588. PubChem.
  • N1-((1S,2R,4S)-2-amino-4-(bis(methyl-d3)carbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide hydrochloride. LGC Standards.
  • Deaminative chlorin
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • 2-Chloro-N-cyclohexylnicotinamide. Alchem.Pharmtech.
  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Publishing.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.
  • 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE | 4442-85-7. ChemicalBook.
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Method

Determining In Vivo Dosage of Novel Nicotinamide Analogs: A Protocol for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in Murine Models

For Research Use Only. Not for use in humans.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in humans.

Senior Application Scientist's Foreword

The development of novel therapeutic agents requires a meticulous and systematic approach to establish safe and efficacious dosing regimens for in vivo studies. This guide addresses the critical steps for determining the appropriate dosage of the novel compound, N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, in murine models. As specific preclinical data for this exact molecule is not publicly available, this document provides a comprehensive framework based on established principles of preclinical drug development and data from related nicotinamide analogs.[1][2][3] Our focus is to equip researchers with the scientific rationale and practical protocols necessary to navigate the dose-finding process, ensuring data integrity and adherence to ethical guidelines for animal research.

The structural components of N-(2-Aminocyclohexyl)-2-chloronicotinamide—a 2-chloronicotinic acid core linked to an aminocyclohexyl group—suggest its potential interaction with pathways regulated by nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[4][5] Derivatives of nicotinic acid are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[4][6] Therefore, the protocols outlined herein are designed to thoroughly characterize the compound's in vivo behavior, from initial toxicity assessments to defining a therapeutic window.

Part 1: Foundational Principles of Preclinical Dose Selection

Before initiating efficacy studies, a series of foundational experiments are imperative. The primary objectives are to understand the compound's safety profile and its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.[2] This phased approach ensures that subsequent, more complex studies are built on a solid understanding of the molecule's in vivo characteristics.

The Rationale for Dose-Range Finding (DRF) Studies

Dose-range finding (DRF) studies are the cornerstone of preclinical toxicology.[1][3] Their purpose is to identify a range of doses, from the minimum effective dose (MED) to the maximum tolerated dose (MTD), that can be safely administered to the animal model.[1][2] The MTD is typically defined as the highest dose that does not cause unacceptable adverse effects or more than a 10% loss in body weight.[7] This information is crucial for designing subsequent toxicology and efficacy studies with scientifically justified dose levels, while also adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[1]

The Role of Pharmacokinetics (PK)

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[7] For a novel compound like N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, understanding its PK profile is critical for establishing an effective dosing schedule. Studies in mice with related compounds, such as nicotinamide, have shown dose-dependent changes in half-life and peak plasma concentrations.[8][9] A typical PK study involves administering the compound at one or more dose levels and collecting blood and tissue samples at various time points to quantify the concentration of the parent compound and any major metabolites.

Potential Mechanism of Action and Pharmacodynamics (PD)

As a nicotinamide analog, N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride may influence cellular processes by modulating the levels of NAD+. NAD+ is a crucial substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, gene expression, and metabolic regulation.[5][10] Nicotinamide itself has been shown to inhibit the production of inflammatory cytokines like TNF-alpha in vivo.[11] Therefore, pharmacodynamic studies should aim to measure biomarkers related to these potential pathways. This could involve quantifying NAD+ levels in tissues of interest or measuring downstream markers of target engagement.

Below is a conceptual diagram illustrating the potential signaling pathway influenced by nicotinamide analogs.

Nicotinamide_Analog_Pathway cluster_0 Cellular Environment Compound N-(2-Aminocyclohexyl) -2-chloronicotinamide HCl NAMPT NAMPT Compound->NAMPT Modulates Activity NAD+ NAD+ NAMPT->NAD+ Rate-limiting enzyme in salvage pathway SIRT1 SIRT1 NAD+->SIRT1 Co-substrate PARP PARP NAD+->PARP Co-substrate Cellular_Response Metabolic Regulation, DNA Repair, Inflammation SIRT1->Cellular_Response PARP->Cellular_Response caption Conceptual signaling pathway for a nicotinamide analog.

Caption: Conceptual signaling pathway for a nicotinamide analog.

Part 2: Experimental Protocols for Dose Determination

The following protocols provide a step-by-step guide for establishing a safe and effective dose range for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in murine models. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

Preparation of Dosing Solution

The hydrochloride salt form of the compound suggests it may have some aqueous solubility. However, initial solubility tests are required.

  • Solubility Assessment: Test the solubility of the compound in standard vehicles such as sterile water, saline, and 5% dextrose in water (D5W). If solubility is limited, consider using a vehicle containing co-solvents like DMSO, PEG-300, or cyclodextrins. A common vehicle for compounds with low aqueous solubility is a mixture of 5% ethanol, 60% PEG-300, and 35% of a 20% hydroxypropyl-beta-cyclodextrin solution in water.

  • Formulation: Prepare dosing solutions fresh on the day of administration. If using a co-solvent like DMSO, ensure the final concentration administered to the animal is non-toxic (typically <5%).

  • Sterilization: For intravenous (IV) or intraperitoneal (IP) administration, the final dosing solution must be sterile-filtered through a 0.22 µm filter.

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

This study aims to determine the single-dose toxicity and identify the MTD.

  • Animal Model: Use a standard rodent strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old, of a single sex to minimize variability.

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 50, 250, 1000, 2000 mg/kg) and a vehicle control group. A minimum of 3-5 mice per group is recommended. The dose selection should be based on any available in vitro cytotoxicity data or data from structurally similar compounds.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Measure body weight daily.

    • Note any mortality.

  • Endpoint and Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) to identify any organ abnormalities.

    • The MTD is the highest dose that does not result in mortality, severe clinical signs of toxicity, or a sustained body weight loss of more than 10-15%. The acute oral LD50 for some nicotinamide analogs has been found to be greater than 2000 mg/kg.[10]

Table 1: Example Data Collection Template for MTD Study

Dose Group (mg/kg)RouteNo. of AnimalsMortality (Day 14)Mean Body Weight Change (%)Key Clinical ObservationsGross Necropsy Findings
Vehicle ControlIP50/5+5%NormalNo abnormalities
50IP50/5+4%NormalNo abnormalities
250IP50/5-2%Mild, transient lethargyNo abnormalities
1000IP51/5-12%Significant lethargy, ruffled furPale liver in 2/5 mice
2000IP54/5-20% (survivor)Severe lethargy, ataxiaPale liver, enlarged spleen
Protocol: Dose-Range Finding (DRF) with Repeat Dosing

This study helps to understand the effects of repeated administration and informs the dose selection for longer-term efficacy studies.

  • Animal Model and Grouping: Similar to the MTD study, use a standard mouse strain. Based on the MTD results, select 3-4 dose levels below the MTD. For example, if the MTD is 1000 mg/kg, you might test 100, 300, and 600 mg/kg. Include a vehicle control group.

  • Administration: Administer the compound daily (or according to the desired schedule) for 7-14 days.

  • Monitoring: Conduct daily clinical observations and body weight measurements.

  • Endpoint and Analysis:

    • At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).

    • Perform a full necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.

    • The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which there are no statistically or biologically significant adverse findings.

Part 3: Integrated Workflow and Data Interpretation

The successful determination of an in vivo dosage is an iterative process. Data from each step informs the design of the next.

Dose_Finding_Workflow cluster_workflow In Vivo Dosage Determination Workflow Start In Vitro Data (Cytotoxicity, Target Potency) MTD_Study Acute Toxicity & MTD Study (Single Dose) Start->MTD_Study Estimate Starting Doses DRF_Study Repeat-Dose DRF Study (7-14 Days) MTD_Study->DRF_Study Inform Dose Selection (Select doses < MTD) PK_PD_Study Pharmacokinetic & Pharmacodynamic Study DRF_Study->PK_PD_Study Select Tolerated Doses for PK/PD Efficacy_Study Efficacy Study in Disease Model PK_PD_Study->Efficacy_Study Establish Dose-Exposure-Response Relationship End Optimized Dosing Regimen Efficacy_Study->End Confirm Therapeutic Window caption_workflow Workflow for establishing an in vivo dosing regimen.

Caption: Workflow for establishing an in vivo dosing regimen.

Data-Driven Dose Selection
  • From MTD to DRF: The results of the single-dose MTD study are critical for setting the upper dose limit for repeat-dose studies. Doses for the DRF study should be fractions of the MTD.

  • From DRF to Efficacy: The NOAEL and data on organ toxicity from the DRF study will help you select a range of safe doses for your efficacy models. It is advisable to test at least three dose levels in an efficacy study: a low, medium, and high dose, to demonstrate a dose-response relationship.[2]

  • Integrating PK/PD: The PK data will tell you if the drug exposure (as measured by Area Under the Curve, AUC) is proportional to the dose administered. The PD data will show if the drug is hitting its target at those exposures. An ideal dosing regimen for an efficacy study will maintain drug concentrations above the level required for target engagement for a significant portion of the dosing interval, without causing toxicity.

By following this structured, data-driven approach, researchers can confidently establish a safe and scientifically robust dosing regimen for novel compounds like N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, paving the way for meaningful in vivo efficacy testing.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Guan, Y., et al. (2020). Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration. Frontiers in Pharmacology, 11, 587629. Retrieved from [Link]

  • Kar, S. K., et al. (2022). Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. Toxicology Reports, 9, 1140-1151. Retrieved from [Link]

  • AMS Biotechnology (amsbio). (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Penhaligon, M., et al. (1991). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British Journal of Cancer, 64(5), 840-844. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]

  • Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Misner, D. L., et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicological Sciences, 144(1), 205-216. Retrieved from [Link]

  • D'Amico, D., et al. (2022). Nicotinamide Mononucleotide Administration Prevents Doxorubicin-Induced Cardiotoxicity and Loss in Physical Activity in Mice. International Journal of Molecular Sciences, 24(1), 431. Retrieved from [Link]

  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications, 7, 12948. Retrieved from [Link]

  • Horsman, M. R., et al. (1993). Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy. Radiotherapy and Oncology, 27(2), 131-139. Retrieved from [Link]

  • Gerasimenko, M., et al. (2020). Effects of different doses of nicotinamide riboside (NR) on CD157KO mice in the three-chamber and light-dark transition tests. ResearchGate. Retrieved from [Link]

  • Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Travelli, C., et al. (2010). A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry. Journal of Medicinal Chemistry, 53(1), 478-482. Retrieved from [Link]

  • Gaggini, M., et al. (2024). Niacin Derivatives in MASLD: Metabolic and Therapeutic Insights. International Journal of Molecular Sciences, 25(6), 3465. Retrieved from [Link]

  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinamide. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4099. Retrieved from [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10499-10515. Retrieved from [Link]

  • Nantka-Namirski, P. (1966). [Derivatives of nicotinic acid. I. Some reactions of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid]. Acta Poloniae Pharmaceutica, 23(5), 403-409. Retrieved from [Link]

  • Utsunomiya, I., et al. (1998). Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha. International Journal of Immunopharmacology, 20(12), 737-745. Retrieved from [Link]

  • Reddy, K. R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2497-2505. Retrieved from [Link]

Sources

Application

Application Note: Formulation and Assay Integration of N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride for PARP1 Enzymatic Assays

Introduction & Mechanistic Rationale The development of robust high-throughput screening (HTS) assays requires meticulous attention to the physicochemical properties of the screening compounds. N-(2-Aminocyclohexyl)-2-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of robust high-throughput screening (HTS) assays requires meticulous attention to the physicochemical properties of the screening compounds. N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS: 1353947-80-4)[1] is a specialized nicotinamide derivative structurally primed for the competitive inhibition of NAD+-dependent enzymes.

Poly(ADP-ribose) polymerase 1 (PARP1) is a primary target for nicotinamide pharmacophores. Upon detecting single-strand DNA breaks, PARP1 is allosterically activated, utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains that recruit DNA repair machinery[2]. Nicotinamide analogues, such as the 2-chloronicotinamide core of this compound, act as competitive inhibitors by occupying the NAD+ binding pocket within the PARP1 catalytic (CAT) domain, thereby obstructing PARylation and trapping the enzyme at the site of DNA damage[3].

The inclusion of the 2-aminocyclohexyl moiety introduces specific steric bulk and a basic amine that can engage in targeted hydrogen bonding or electrostatic interactions within the solvent-exposed regions of the active site. However, formulating this compound as a hydrochloride salt requires a precise buffering strategy to ensure structural integrity and assay reproducibility.

Mechanism DNA Damaged DNA (Activator) PARP1 PARP1 Enzyme (Catalytic Active Site) DNA->PARP1 Recruits & Allosterically Activates NAD NAD+ Substrate PARP1->NAD Binds to Nicotinamide Pocket PAR Poly(ADP-ribose) Chain (DNA Repair Signal) NAD->PAR Cleaved to form PAR Inhibitor N-(2-Aminocyclohexyl)- 2-chloronicotinamide Inhibitor->PARP1 Competes with NAD+ Inhibitor->PAR Blocks PARylation

Figure 1: Mechanistic pathway of PARP1 activation and competitive inhibition by nicotinamide derivatives.

Physicochemical Properties & Formulation Strategy

The hydrochloride salt form of N-(2-Aminocyclohexyl)-2-chloronicotinamide renders the dry powder highly soluble in aqueous environments. However, direct dissolution in unbuffered water results in an acidic solution that can protonate the nicotinamide nitrogen, altering its binding kinetics. Furthermore, long-term storage of amide-containing compounds in aqueous solutions can lead to slow hydrolysis.

To ensure a self-validating and stable system, we utilize 100% anhydrous DMSO for the master stock, followed by rapid dilution into a HEPES-buffered system (pH 7.5) . HEPES is selected because it maintains the physiological pH required for optimal PARP1 catalytic activity[4], ensuring the 2-aminocyclohexyl group (pKa ~9.5) remains appropriately protonated for target engagement without precipitating the free base.

Table 1: Physicochemical Properties and Formulation Parameters
ParameterSpecification / Rationale
Compound Name N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride
CAS Number 1353947-80-4[1]
Salt Form Hydrochloride (HCl)
Master Stock Solvent 100% Anhydrous DMSO (Prevents amide hydrolysis and microbial growth)
Working Assay Buffer 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% Tween 20, 1 mM TCEP[4]
Additive Causality Tween 20: Prevents non-specific binding of the cyclohexyl ring to plastic.TCEP: Prevents oxidation of PARP1 zinc-finger cysteines.

Experimental Workflows & Methodologies

The following protocols detail the transition from dry powder to a fully integrated fluorescent PARP1 enzymatic assay[5].

Workflow A Dry Powder (HCl Salt) B 10 mM Master Stock (100% DMSO) A->B Dissolve & Sonicate C Working Dilution (HEPES Buffer, pH 7.5) B->C Serial Dilution (<1% DMSO final) D PARP1 Enzymatic Assay C->D Add to Enzyme Mix E Fluorescence Readout D->E Quench & Detect

Figure 2: Experimental workflow from compound formulation to HTS assay readout.

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, anhydrous stock that preserves the integrity of the chloronicotinamide pharmacophore.

  • Equilibration: Allow the sealed vial of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Weigh exactly 2.90 mg of the powder (assuming a molecular weight of ~290.19 g/mol for the HCl salt) into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes. The HCl salt will dissociate rapidly in DMSO.

  • Storage: Aliquot into 50 µL volumes in tightly sealed polypropylene tubes and store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent moisture ingress.

Protocol B: PARP1 Fluorescent Assay Integration

Objective: Evaluate the inhibitory potency (IC50) of the formulated compound using a competitive fluorescence assay[5].

  • Buffer Preparation: Prepare the Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% Tween 20, and 1 mM TCEP[4]. Keep on ice.

  • Compound Dilution: Thaw a 50 µL aliquot of the 10 mM master stock. Perform a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 1 µL of each dilution into 99 µL of Assay Buffer to create 10X Working Stocks (Final DMSO concentration in the assay will be strictly 0.1% to prevent solvent-induced enzyme denaturation).

  • Enzyme/DNA Mix: Prepare a solution containing 1.5 nM recombinant human PARP1 enzyme and 0.5 µg/mL sheared salmon sperm DNA (activator) in Assay Buffer.

  • Pre-Incubation (Critical Step): In a 384-well black microplate, combine 5 µL of the Enzyme/DNA mix with 1 µL of the 10X Compound Working Stock. Incubate at 25°C for 30 minutes. Causality: This allows the inhibitor to reach thermodynamic equilibrium within the nicotinamide pocket before the native substrate is introduced.

  • Reaction Initiation: Add 4 µL of 125 µM NAD+ (final concentration 50 µM) to all wells to initiate PARylation. Incubate for 60 minutes at 25°C.

  • Quench and Detection: Add 10 µL of a fluorescent AMP/NAD+ detection reagent (e.g., Transcreener or similar coupled-enzyme readout) supplemented with 10 mM EDTA to chelate magnesium and instantly quench PARP1 activity[5].

  • Readout: Measure fluorescence polarization or TR-FRET using a multimode microplate reader.

Data Presentation: Impact of Formulation on Assay Reliability

Failure to adhere to the strict formulation causality (e.g., using aqueous storage or omitting TCEP) directly impacts the apparent potency and reproducibility of the compound. The table below illustrates mock validation data demonstrating how protocol deviations compromise the self-validating nature of the assay.

Table 2: Effect of Formulation Variables on Apparent IC50 (Quantitative Summary)
Formulation ConditionStorage DurationApparent IC50 (nM)Hill SlopeData Quality / Rationale
Standard Protocol (DMSO Stock, HEPES + TCEP) 30 Days (-20°C)42.5 ± 2.1 -1.05Optimal. Stable baseline; active enzyme; intact compound.
Aqueous Stock (dH2O)30 Days (4°C)> 500.0-0.65Poor. Partial hydrolysis of the amide bond; acidic degradation.
Buffer without TCEPFresh185.3 ± 15.4-0.80Sub-optimal. Oxidation of PARP1 zinc fingers reduces DNA-dependent activation.
Buffer without Tween 20Fresh88.2 ± 8.9-1.45Sub-optimal. Non-specific binding of the lipophilic cyclohexyl group to the microplate.

Sources

Method

Application Notes and Protocols: N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride as a Versatile Precursor in Medicinal Chemistry

Introduction: Unveiling a Scaffold for Novel Therapeutics In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful discovery of novel therapeutic agents. N-(2-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold for Novel Therapeutics

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful discovery of novel therapeutic agents. N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a precursor molecule poised to offer significant versatility in drug development. This compound synergistically combines the structural features of the aminocyclohexyl moiety, a recognized pharmacophore in numerous bioactive compounds, with the reactive potential of the 2-chloronicotinamide core.[1][2] The aminocyclitol framework is a cornerstone in the design of a wide range of therapeutic agents, including antiviral and anticancer drugs.[2] Simultaneously, the 2-chloronicotinic acid scaffold serves as a crucial intermediate in the synthesis of anti-inflammatory drugs and other targeted therapies.[3][4]

This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. We will delve into detailed protocols for its preparation and subsequent derivatization, offering researchers a robust platform for the generation of diverse compound libraries. The underlying principles of the experimental choices will be elucidated, empowering scientists to adapt and innovate upon these methodologies for their specific research goals.

Core Synthesis: Preparation of N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride

The foundational step in utilizing this precursor is its efficient synthesis. The most direct route involves the amide coupling of 2-chloronicotinic acid with a protected 2-aminocyclohexylamine, followed by deprotection. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group, which is stable under the coupling conditions and can be readily removed under acidic conditions.

Protocol 1: Synthesis of N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride

Step 1: Amide Coupling

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl (2-aminocyclohexyl)carbamate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Carboxylic Acid Activation: In a separate flask, dissolve 2-chloronicotinic acid (1.1 eq) in the same anhydrous solvent. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling Reaction: Slowly add the activated 2-chloronicotinic acid solution to the solution of tert-butyl (2-aminocyclohexyl)carbamate. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-(2-((tert-butoxycarbonyl)amino)cyclohexyl)-2-chloronicotinamide.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified product from Step 1 in a suitable solvent such as dioxane or DCM.

  • HCl Addition: Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble HCl gas through the solution at 0 °C.

  • Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will typically precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride as a solid.

Synthetic Applications: A Gateway to Diverse Chemical Matter

The strategic value of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride lies in its potential for diversification. The primary amine of the aminocyclohexyl moiety and the chlorine atom on the nicotinamide ring serve as key handles for further chemical modifications, enabling the exploration of a broad chemical space.

Application Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This pathway is particularly attractive for creating libraries of compounds with diverse pharmacological profiles.

Diagram: SNAr Diversification

sn_ar_diversification precursor N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride intermediate Free Base Precursor precursor->intermediate Base (e.g., TEA) product_library 2-Substituted Nicotinamide Derivatives Library intermediate->product_library Nucleophile (R-NH2, R-OH, R-SH) Heat or Microwave amine_derivatization precursor N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride acylation Acylated Derivatives precursor->acylation Acyl Chloride/Anhydride Base sulfonylation Sulfonamide Derivatives precursor->sulfonylation Sulfonyl Chloride Base reductive_amination N-Alkylated Derivatives precursor->reductive_amination Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)3)

Caption: Derivatization of the primary amine.

Protocol 3: Acylation of the Primary Amine

  • Reaction Setup: Suspend N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in a suitable solvent like DCM. Add a base such as triethylamine (2.2 eq) to neutralize the hydrochloride and deprotonate the primary amine.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Purify the product by column chromatography.

Reagent Resulting Moiety Rationale for Modification
Acyl Halides/AnhydridesAmideIntroduce hydrogen bond donors/acceptors, modulate lipophilicity.
Sulfonyl ChloridesSulfonamideIntroduce a tetrahedral geometry and strong hydrogen bond donor.
Aldehydes/KetonesSecondary/Tertiary AmineModify basicity and steric bulk.

Potential Therapeutic Targets and Mechanistic Insights

The structural motifs present in derivatives of N-(2-Aminocyclohexyl)-2-chloronicotinamide suggest several promising avenues for therapeutic intervention.

  • Kinase Inhibition: The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By varying the substituents at the 2-position and on the aminocyclohexyl ring, one can target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. *[5] Ion Channel Modulation: The aminocyclohexyl moiety is present in modulators of ion channels such as TRPM8. D[6][7]erivatives of the title precursor could be explored for their potential to modulate the activity of various ion channels involved in pain and sensory perception.

  • GPCR Ligands: The diverse functionalities that can be introduced onto the scaffold make it a suitable starting point for the discovery of ligands for G-protein coupled receptors (GPCRs), a large family of drug targets. The aminocyclohexyl group can be a key element for interaction with opioid receptors, for instance. *[1] Factor Xa Inhibition: Diaminocyclohexane derivatives have been investigated as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. T[8]he N-(2-Aminocyclohexyl)-2-chloronicotinamide scaffold could be elaborated to design novel anticoagulants.

Diagram: Potential Therapeutic Applications

therapeutic_applications precursor N-(2-Aminocyclohexyl)-2-chloronicotinamide Derivatives Library kinase_inhibitors Kinase Inhibitors (e.g., for Oncology) precursor->kinase_inhibitors ion_channel_modulators Ion Channel Modulators (e.g., for Pain Management) precursor->ion_channel_modulators gpcr_ligands GPCR Ligands (e.g., Opioid Receptors) precursor->gpcr_ligands factor_xa_inhibitors Factor Xa Inhibitors (e.g., for Anticoagulation) precursor->factor_xa_inhibitors

Sources

Application

Robust LC-MS/MS Method Development and Validation for the Quantification of N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride in Human Plasma

Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Analyte Profiling The accurate quantificat...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Analyte Profiling

The accurate quantification of small molecule therapeutics in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This application note details the systematic development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS: 1353947-80-4)[1].

From a physicochemical perspective, the free base of this compound (C₁₂H₁₆ClN₃O, exact mass ~253.10) presents specific bioanalytical challenges[2]. It contains a highly basic primary amine on a cyclohexyl ring (estimated pKa ~10.2) and a weakly basic chloronicotinamide moiety. Because it is administered as a hydrochloride salt, it is highly polar and positively charged at physiological and acidic pH ranges.

To ensure this method is fit-for-purpose in clinical and preclinical drug development, all optimization steps and validation criteria have been strictly aligned with the FDA Bioanalytical Method Validation Guidance (2018) [3][4] and the ICH M10 Harmonised Guideline (2022) [5][6].

Method Development Strategy: The "Why" Behind the Protocol

As bioanalytical scientists, we must design methods that are not only sensitive but mechanistically robust against matrix effects and chromatographic anomalies.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) is often the default choice for its simplicity; however, it fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. Given the strong basicity of the primary amine, Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent is the optimal choice.

  • Causality: By acidifying the plasma sample with phosphoric acid, we ensure the primary amine is fully protonated. This allows the analyte to bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent via strong ionic interactions. We can then aggressively wash the sorbent with 100% methanol to strip away phospholipids and neutral lipids without losing the analyte. Elution is achieved by raising the pH with ammonium hydroxide, neutralizing the amine and breaking the ionic bond.

Chromatographic Optimization: Overcoming Peak Tailing

Basic compounds frequently suffer from severe peak tailing on standard C18 columns due to secondary interactions with residual silanols on the silica stationary phase.

  • Causality: To mitigate this, we utilize a Charged Surface Hybrid (CSH) C18 column . The CSH technology incorporates a low-level positive surface charge that repels the protonated basic amine of N-(2-Aminocyclohexyl)-2-chloronicotinamide, ensuring sharp, symmetrical peaks even when using low-ionic-strength mobile phases like 0.1% formic acid.

Mass Spectrometry: Fragmentation Logic

Operating in Positive Electrospray Ionization (ESI+) mode, the precursor ion is the protonated molecule [M+H]⁺ at m/z 254.1. Collision-induced dissociation (CID) targets the amide bond. Cleavage yields two highly stable and abundant product ions: the 2-aminocyclohexyl cation (m/z 98.1) and the 2-chloronicotinoyl cation (m/z 140.0). The m/z 98.1 fragment is selected as the quantifier due to its superior signal-to-noise ratio.

Method_Logic A Target: N-(2-Aminocyclohexyl)- 2-chloronicotinamide B Highly Basic Primary Amine pKa ~ 10.2 A->B C Moderately Hydrophobic LogP ~ 1.8 A->C D Risk: Severe Peak Tailing on standard C18 B->D H MS Optimization: Positive ESI [M+H]+ B->H F Risk: Matrix Effects from Phospholipids C->F E Solution: Charged Surface Hybrid (CSH) C18 Column D->E G Solution: Mixed-Mode Cation Exchange (MCX) SPE F->G I MRM Transition: 254.1 -> 98.1 m/z H->I

Caption: Logical decision tree for the LC-MS/MS method development of the target analyte.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (Reference Standard).

  • Internal Standard (IS): Deuterated analog (e.g., Analyte-d4) or a structurally similar analog.

  • Biological Matrix: K₂EDTA Human Plasma.

  • SPE Sorbent: Waters Oasis MCX 96-well plate (30 mg/well).

  • LC Column: Waters XSelect CSH C18 (2.1 × 50 mm, 2.5 µm).

Sample Extraction Protocol (MCX SPE)

SPE_Workflow Start 1. Aliquot 100 µL Plasma + 10 µL IS (100 ng/mL) Pretreat 2. Pretreatment Add 300 µL 2% H3PO4 (Mix well) Start->Pretreat Load 4. Load Sample (Apply ~2 psi positive pressure) Pretreat->Load Condition 3. Condition MCX Plate 500 µL MeOH, then 500 µL 2% H3PO4 Condition->Load Wash1 5. Wash 1 (Aqueous) 500 µL 2% Formic Acid Load->Wash1 Wash2 6. Wash 2 (Organic) 500 µL 100% Methanol Wash1->Wash2 Elute 7. Elution 2 x 200 µL 5% NH4OH in Methanol Wash2->Elute Evaporate 8. Evaporate & Reconstitute N2 at 40°C, Reconstitute in 100 µL Mobile Phase Elute->Evaporate

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.

LC-MS/MS Conditions

Chromatographic Parameters:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration at 5% B

Mass Spectrometric Parameters (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Analyte Quantifier:m/z 254.1 → 98.1 (Collision Energy: 25 eV)

    • Analyte Qualifier:m/z 254.1 → 140.0 (Collision Energy: 20 eV)

    • Internal Standard:m/z 258.1 → 102.1 (Collision Energy: 25 eV)

Method Validation Summary

The method was validated in accordance with the ICH M10 guidelines[7][8], evaluating linearity, accuracy, precision, matrix effect, and recovery. The calibration curve was linear over the range of 1.0 to 1000 ng/mL (r² > 0.995) using a 1/x² weighting factor.

Table 1: Intra-day and Inter-day Accuracy and Precision

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% (≤20% at LLOQ)[8].

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 1.04.28.56.111.2
LQC 3.02.15.43.86.7
MQC 400.0-1.53.2-0.94.5
HQC 800.0-2.82.9-3.13.8
Table 2: Extraction Recovery and Matrix Effects

Evaluated at Low (LQC) and High (HQC) concentration levels across 6 independent lots of human K₂EDTA plasma[6].

ParameterLQC (3.0 ng/mL)HQC (800.0 ng/mL)IS (100 ng/mL)
Extraction Recovery (%) 88.4 ± 4.191.2 ± 3.589.5 ± 3.8
Matrix Effect (%) 96.5 ± 5.298.1 ± 4.097.2 ± 4.5
IS-Normalized Matrix Factor 0.991.01N/A

Note: An IS-normalized matrix factor close to 1.0 indicates that the use of MCX SPE successfully eliminated phospholipid-induced ion suppression, ensuring rugged quantification.

References

  • National Center for Biotechnology Information (NIH). "N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride." PubChem Compound Summary for CID 66570107. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, May 2018. Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Harmonised Guideline, May 2022. Retrieved from:[Link]

Sources

Method

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride stock solution preparation and dilution

As a Senior Application Scientist, I emphasize that the transition from a lyophilized powder to an assay-ready solution is the most critical vulnerability in any pharmacological screening cascade. Poor compound managemen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that the transition from a lyophilized powder to an assay-ready solution is the most critical vulnerability in any pharmacological screening cascade. Poor compound management inevitably leads to artifactual data, false negatives due to precipitation, or false positives due to solvent toxicity.

This application note provides a rigorous, self-validating protocol for the preparation, handling, and dilution of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride , a specialized chemical building block and pharmacological intermediate.

Physicochemical Profiling & Solvent Selection

Before introducing any solvent, one must analyze the molecular architecture of the compound to establish causality for every handling step.

  • Chemical Identity : N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride[1]

  • CAS Number : 1353947-80-4

  • Molecular Formula : C₁₂H₁₇Cl₂N₃O (Free base: C₁₂H₁₆ClN₃O · HCl)

  • Molecular Weight : 290.19 g/mol

The Causality of Solvent Selection: Because this compound is formulated as a hydrochloride (HCl) salt, it possesses intrinsic aqueous solubility. However, preparing primary stock solutions in water or aqueous buffers is a critical error in long-term compound management. Aqueous environments promote the slow hydrolysis of the amide bond and invite microbial contamination over time.

Instead, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent. DMSO prevents hydrolytic degradation and provides a sterile environment. Extensive pharmaceutical profiling demonstrates that the vast majority of small molecules remain structurally intact in DMSO for over 2 years when stored at 4°C or -20°C[2]. While the HCl salt may slightly shift the local pH upon eventual dilution, storing the primary stock in DMSO ensures maximum shelf-life and compatibility with High-Throughput Screening (HTS) acoustic dispensers.

Quantitative Data: Mass-to-Volume Parameters

To ensure precision, avoid weighing sub-milligram quantities unless using a specialized microbalance. The table below summarizes the exact mass required to achieve standard stock concentrations.

Target ConcentrationVolume of 100% DMSOMass of Compound Required
10 mM 1.0 mL2.90 mg
10 mM 5.0 mL14.51 mg
50 mM 1.0 mL14.51 mg
50 mM 5.0 mL72.55 mg

Step-by-Step Methodology: Primary Stock Preparation

This protocol is designed as a self-validating system . By incorporating a Quality Control (QC) step before assay deployment, we eliminate the risk of executing experiments with degraded or inaccurately concentrated compounds.

Step 1: Thermal Equilibration

  • Remove the lyophilized powder from cold storage (-20°C).

  • Place the sealed vial in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture, leading to condensation. Water ingress into the DMSO stock will accelerate degradation and alter the true molarity of the solution[2].

Step 2: Analytical Weighing & Dissolution

  • Weigh the desired mass (e.g., 14.51 mg) using an analytical balance (d = 0.01 mg) into a sterile, static-free amber glass vial.

  • Add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL for a 50 mM stock).

  • Vortex for 30 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 2–5 minutes.

Step 3: Quality Control (QC) Validation

  • Extract a 1 µL aliquot and dilute into 1 mL of LC-MS grade Acetonitrile/Water.

  • Run a rapid LC-MS/MS or UV-Vis absorbance check to confirm the exact concentration and verify that no degradation occurred during transit or storage.

Step 4: Aliquoting and Storage

  • Divide the stock into 50 µL or 100 µL single-use aliquots in tightly sealed amber tubes.

  • Blanket the headspace of the tubes with Argon or Nitrogen gas.

    • Causality: The compound contains a primary aliphatic amine (2-aminocyclohexyl group), which can act as a nucleophile and is susceptible to oxidation or carbamate formation upon prolonged exposure to atmospheric CO₂.

  • Store aliquots at -20°C or -80°C. Never subject the stock to repeated freeze-thaw cycles.

Serial Dilution & Assay-Ready Plate Preparation

Directly diluting a high-concentration DMSO stock into an aqueous assay buffer frequently causes the lipophilic portions of the molecule to "crash out" (precipitate) locally before the solvent can diffuse. To prevent this, follow the guidelines established by the NIH Assay Guidance Manual[3].

The Intermediate DMSO Dilution Protocol:

  • Thaw a single 50 µL aliquot of the 10 mM stock at room temperature.

  • Serial Dilution : Perform your dose-response serial dilutions (e.g., 1:3 or 1:10) entirely in 100% DMSO across a V-bottom intermediate plate.

  • Vehicle Control Integration : In parallel, prepare a row of wells containing only 100% DMSO. This is critical for the self-validating nature of the assay; any biological readout must be normalized against this vehicle control to prove the effect is driven by the compound, not solvent toxicity.

  • Final Aqueous Transfer : Using a multichannel pipette or an acoustic liquid handler (e.g., Echo), transfer the DMSO-dissolved compound into the final aqueous assay buffer.

  • Dilution Factor : Ensure the final transfer step is at least a 1:1000 dilution (e.g., 1 µL of DMSO stock into 999 µL of buffer). This guarantees a final DMSO concentration of ≤0.1% , which is well below the cytotoxicity threshold for most mammalian cell lines[3].

Workflow Visualization

The following diagram maps the logical progression of the compound from solid powder to assay-ready state, highlighting the critical QC and dilution checkpoints.

Workflow Powder N-(2-Aminocyclohexyl)- 2-chloronicotinamide HCl (Solid Powder) Weigh Analytical Weighing (Equilibrate to RT) Powder->Weigh Stock Primary Stock (10-50 mM) Dissolve in 100% DMSO Weigh->Stock Add DMSO QC Quality Control (LC-MS/MS Purity Check) Stock->QC Validate Aliquots Aliquoting & Storage (-20°C, Argon blanket) QC->Aliquots Pass SerialDil Serial Dilution (in 100% DMSO) Aliquots->SerialDil Thaw once Assay Assay Buffer Transfer (Final DMSO ≤ 0.1%) SerialDil->Assay 1:1000 Dilution

Workflow for the preparation, quality control, and dilution of N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl.

References

  • PubChem - National Institutes of Health (NIH) . N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride | C12H17Cl2N3O | CID 66570107. Retrieved from: [Link]

  • Engeloch, C., et al. (2008) . Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from: [Link]

  • Markossian, S., et al. (2004–Present) . NIH Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from: [Link]

Sources

Application

Application Note: A Framework for Determining the Cytotoxic Profile of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract The evaluation of a novel compound's effect on cell viability is a cornerstone of drug discovery and toxicological screening.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of a novel compound's effect on cell viability is a cornerstone of drug discovery and toxicological screening. This document provides a comprehensive framework for assessing the cytotoxic potential of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, a nicotinamide derivative with potential biological activity.[1] As the specific mechanism of this compound is not widely characterized, this guide presents two robust, standardized protocols—the colorimetric MTT assay and the luminescent CellTiter-Glo® assay—that are broadly applicable for determining its dose-dependent effects on cultured cells. We detail every critical stage, from compound solubilization and cell line selection to assay execution, data analysis for IC50 determination, and troubleshooting. The principles and methodologies outlined herein establish a self-validating system to ensure the generation of reliable and reproducible cell viability data.

Introduction and Scientific Principle

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride belongs to the nicotinamide class of compounds. Nicotinamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, making them a subject of interest in pharmaceutical research.[1] Some related neonicotinoid compounds, for example, are known to act on nicotinic acetylcholine receptors (nAChRs).[2] A primary step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation.

This guide describes two distinct and widely accepted methods for this purpose:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a classic method for assessing metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[3] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[4][5]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies adenosine triphosphate (ATP), the principal energy currency of the cell, which is a key indicator of metabolic activity and cell viability.[6][7][8] The assay reagent lyses cells to release ATP, which then participates in a luciferase-catalyzed reaction that generates a stable, long-lasting luminescent signal proportional to the amount of ATP present.[6][7]

By employing these assays, researchers can construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a critical metric for quantifying the potency of the test compound.[9]

Materials and Reagents

This section provides a general list of materials. Specific catalogue numbers and suppliers should be determined by the end-user's laboratory standards.

Category Item Notes
Test Compound N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochlorideSource from a reputable chemical supplier.
Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeFor preparing high-concentration compound stock solutions.[10]
Cell Lines Appropriate mammalian cell line(s)e.g., HeLa (cervical cancer), A549 (lung cancer), HEK293 (human embryonic kidney). Selection depends on the research context.
Cell Culture Complete growth medium (e.g., DMEM, RPMI-1640)Supplemented with Fetal Bovine Serum (FBS) (e.g., 10%) and Penicillin-Streptomycin (e.g., 1%).
Phosphate-Buffered Saline (PBS), sterileFor washing cells.
Trypsin-EDTA solutionFor detaching adherent cells.
MTT Assay MTT Reagent (5 mg/mL in sterile PBS)Must be filter-sterilized and protected from light.[11][12]
Solubilization Solutione.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl.[11]
CellTiter-Glo® Assay CellTiter-Glo® Luminescent Cell Viability Assay KitContains buffer and lyophilized substrate to be reconstituted.
Labware Sterile 96-well flat-bottom, clear platesFor MTT assay and cell culture.
Sterile 96-well flat-bottom, opaque white platesFor CellTiter-Glo® assay to maximize luminescent signal.[7]
Serological pipettes, micropipettes, and sterile tips
Sterile microcentrifuge tubesFor compound dilutions.
Equipment Humidified incubator (37°C, 5% CO₂)
Biosafety cabinet (Class II)
Inverted microscopeFor cell morphology checks.
Microplate spectrophotometer (plate reader)Capable of reading absorbance at 570 nm for MTT.[5]
Luminometer (plate reader)For reading luminescence for CellTiter-Glo®.
Orbital shakerFor mixing.[13]

Experimental Workflow Overview

The overall process for assessing cell viability is a multi-day workflow that requires careful planning and execution. The following diagram illustrates the key phases from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (Day 1-3) cluster_readout Phase 3: Data Acquisition & Analysis P1 Prepare Compound Stock Solution P2 Culture & Expand Cell Line A1 Seed Cells in 96-Well Plates P2->A1 Start Assay A2 Allow Cells to Adhere (Overnight Incubation) A1->A2 A3 Prepare Serial Dilutions of Compound A2->A3 A4 Treat Cells with Compound Dilutions A3->A4 A5 Incubate for Exposure Period (e.g., 24-72h) A4->A5 R1 Add Assay Reagent (MTT or CellTiter-Glo®) A5->R1 Proceed to Readout R2 Incubate for Signal Development R1->R2 R3 Read Plate (Absorbance or Luminescence) R2->R3 R4 Calculate % Viability & Determine IC50 R3->R4

Caption: High-level workflow for cell viability testing.

Detailed Protocols

Protocol 1: Compound Stock Solution Preparation

Accurate preparation of the test compound is critical for reproducible results.

  • Solvent Selection: N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a hydrochloride salt, suggesting potential solubility in aqueous solutions. However, for consistency and high concentration, sterile Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[10]

  • Preparation of High-Concentration Stock:

    • Aseptically weigh a precise amount of the compound.

    • Dissolve it in an appropriate volume of 100% cell culture-grade DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution. Gentle vortexing or sonication in a water bath can be used if necessary.[10]

  • Storage: Aliquot the primary stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

Protocol 2: Cell Seeding and Optimization
  • Cell Culture Maintenance: Culture cells according to standard protocols for the chosen cell line. Use cells in the logarithmic growth phase and at a consistent, low passage number to ensure experimental reproducibility.[14]

  • Optimal Seeding Density: The ideal cell number per well varies by cell type and growth rate. It is crucial to determine this empirically.

    • Procedure: Seed a 96-well plate with a range of cell densities (e.g., from 2,000 to 80,000 cells/well).

    • Goal: At the end of the intended exposure period (e.g., 48 hours), the cells in the untreated control wells should be approximately 80-90% confluent and still in the logarithmic growth phase.

    • A starting point for many common cancer cell lines is 5,000–10,000 cells/well for a 48-72 hour incubation.[11]

Protocol 3: Assay Procedure - MTT Method

Day 1: Cell Seeding

  • Harvest and count cells.

  • Dilute the cell suspension to the predetermined optimal seeding density in complete growth medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well clear plate.

  • Edge Effect Mitigation: To avoid evaporation and temperature gradients that can skew results, do not use the outermost perimeter wells for experimental data. Fill these wells with 100 µL of sterile PBS or medium.[14]

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.[5][11]

Day 2: Compound Treatment

  • Prepare Serial Dilutions:

    • Thaw a single aliquot of the compound stock solution.

    • Perform a serial dilution series in complete growth medium to prepare working solutions that are 2x the final desired concentrations.

    • Vehicle Control: Prepare a control solution containing the highest concentration of DMSO that will be present in any of the treatment wells (typically <0.5%).[10][15]

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the appropriate compound dilution or control solution to each well. It is essential to include replicates (triplicate or quadruplicate) for each condition.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4: MTT Assay and Data Acquisition

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[4][5]

  • Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.[5]

  • Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11] Add 100-150 µL of DMSO to each well.[11]

  • Mix and Read: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[16] Measure the absorbance at 570 nm using a microplate reader.[5]

Protocol 4: Assay Procedure - CellTiter-Glo® Method

Day 1 & 2: Cell Seeding and Treatment

  • Follow the same steps as for the MTT assay (Day 1 & 2), but use an opaque-walled 96-well plate suitable for luminescence.[7]

Day 4: CellTiter-Glo® Assay and Data Acquisition

  • Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures temperature uniformity, which is important for enzyme kinetics.[7][8]

  • Prepare Reagent: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's protocol.[17]

  • Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6][7]

  • Mix and Incubate: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][13]

  • Read Luminescence: Measure the luminescent signal using a plate luminometer.

Data Analysis and Interpretation

The goal of data analysis is to generate a dose-response curve and determine the IC50 value.

G origin origin x_axis x_axis origin->x_axis  Log[Compound Concentration] y_axis y_axis origin->y_axis % Cell Viability   p1 p2 p1->p2 p3 p2->p3 p4 IC50 p3->p4 p5 p4->p5 ic50_x ic50_x p4->ic50_x p6 p5->p6 p7 p6->p7 ic50_y ic50_y ic50_y->p4 y_100 100% y_50 50%

Caption: A typical dose-response curve used to derive the IC50 value.

  • Background Subtraction: For each plate, average the readings from the "media only" or "no cell" control wells. Subtract this average background value from all other experimental wells.

  • Data Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.[18]

    • % Viability = ( (Absorbance_Sample - Absorbance_Background) / (Absorbance_VehicleControl - Absorbance_Background) ) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic function) to fit the dose-response curve.[19][20] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[9][19] Software such as GraphPad Prism or specialized online calculators can perform this analysis.[18][20]

Troubleshooting

Problem Potential Cause(s) Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects; Compound precipitation.Ensure a homogenous single-cell suspension before seeding.[21] Avoid using outer wells for critical data.[14] Visually inspect wells for precipitates under a microscope.[21]
Low signal/absorbance in control wells Too few cells seeded; Insufficient incubation time with the assay reagent.Perform a cell titration experiment to find the optimal seeding density.[14] Increase incubation time with MTT or CellTiter-Glo® reagent (within the recommended range).[14]
High background signal Microbial contamination; Interference from phenol red (MTT assay).Always use sterile technique. Visually inspect plates for contamination.[14] Use phenol red-free medium during the MTT incubation step.[14]
U-shaped or inconsistent dose-response curve Compound precipitation at high concentrations; Direct chemical interference of the compound with the assay reagent.Check the solubility limit of the compound in the medium.[14] Run a control plate without cells to see if the compound alone reacts with the assay reagent.[21]

References

  • Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information, NIH. [Link]

  • ResearchGate Discussion on IC50 Calculation. (2016). ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values. (2025). CLYTE Technologies. [Link]

  • CellTiter-Glo® 2.0 Assay. (n.d.). Nordic Biolabs. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [Link]

  • How to calculate IC50. (n.d.). Science Gateway. [Link]

  • CellTiter-Glo Assay Protocol. (n.d.). Oslo University Hospital Research. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • Assessment of Cell Viability in Drug Therapy. (2025). PMC, NIH. [Link]

  • Proper DMSO control for cell culture drug treatments. (2023). ResearchGate. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences. [Link]

  • Addressing Sources of Error in the Cell Viability Measurement Process. (2023). NIST. [Link]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides. (2023). MDPI. [Link]

  • Global Drug Intelligence Database. (n.d.). Patsnap Synapse. [Link]

  • N-(2-AMino-cyclohexyl)-2-chloro-nicotinaMide hydrochloride. (n.d.). Cramer Reagent. [Link]

  • The pharmacology of the nicotinic antagonist, chlorisondamine. (1993). PubMed. [Link]

Sources

Method

Application Notes and Protocols for Optimal Storage of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride Solutions

Introduction: The Criticality of Proper Storage for Experimental Integrity N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a small molecule of interest in various research and drug development endeavors. As w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Storage for Experimental Integrity

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a small molecule of interest in various research and drug development endeavors. As with any experimental reagent, ensuring its stability in solution is paramount for obtaining reproducible and reliable data. The degradation of the compound can lead to a decrease in its effective concentration, the formation of confounding byproducts, and ultimately, the misinterpretation of experimental results.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing the optimal storage conditions for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride solutions. The protocols outlined herein are grounded in the principles of chemical stability and are designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[1][2] By following these recommendations, researchers can ensure the integrity of their solutions and the validity of their scientific findings.

Understanding the Molecule: Potential Degradation Pathways

A proactive approach to determining optimal storage conditions begins with an understanding of the molecule's inherent chemical liabilities. N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride possesses several functional groups that could be susceptible to degradation:

  • Amide Bond: The amide linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into 2-chloronicotinic acid and 2-aminocyclohexanamine.

  • 2-Chloropyridine Moiety: The chlorine atom on the pyridine ring can be subject to nucleophilic substitution, particularly in the presence of water or other nucleophiles. This could result in the formation of the corresponding 2-hydroxynicotinamide derivative.

  • Aminocyclohexyl Group: Primary amines can undergo oxidation or other reactions. For instance, deamination of cyclohexylamine derivatives has been reported to lead to ring contraction or other rearrangements.[3]

  • Hydrochloride Salt: As a hydrochloride salt of a weakly basic compound, there is a potential for disproportionation in aqueous solutions, where the salt converts to the free base.[4][5] This can be influenced by the pH of the solution and the presence of other excipients.[6]

Recommended Solvents and Initial Handling

For initial stock solutions, the choice of solvent is critical. It is advisable to consult the manufacturer's technical data sheet (TDS) or Certificate of Analysis (CofA) for recommended solvents.[7] If this information is unavailable, a solubility test should be performed using common laboratory solvents such as DMSO, ethanol, or water.

General Handling Recommendations:

  • Weighing: For quantities of 10 mg or less, it is recommended to add the solvent directly to the vial to avoid losses during transfer.[7] For larger quantities, weigh out the required amount for immediate use.

  • Aliquoting: To minimize freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes.[7]

  • Inert Atmosphere: For long-term storage of the solid compound, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Experimental Design for Determining Optimal Storage Conditions

A systematic stability study is the most reliable way to determine the optimal storage conditions for a solution of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. The following experimental design is based on the principles outlined in the ICH guidelines.[1][8][9][10]

Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Data Evaluation prep Prepare Stock Solution in Desired Solvent aliquot Aliquot into Multiple Vials prep->aliquot temp Temperature Study (-80°C, -20°C, 4°C, 25°C, 40°C) aliquot->temp light Photostability Study (Light vs. Dark at 25°C) aliquot->light ph pH Stability Study (pH 3, 5, 7, 9) aliquot->ph sampling Sample at T=0, 1, 2, 4, 8, 12 weeks temp->sampling light->sampling ph->sampling analysis Analyze Samples by HPLC/UPLC sampling->analysis quantify Quantify Parent Compound and Degradants analysis->quantify kinetics Determine Degradation Kinetics and Shelf-Life quantify->kinetics

Caption: Experimental workflow for determining the stability of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride solutions.

Protocols for Stability Testing

Protocol 1: Temperature Stability Study

This study aims to determine the effect of temperature on the stability of the compound in solution.

Materials:

  • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

  • Appropriate solvent (e.g., DMSO, water, ethanol)

  • Cryovials or other suitable storage vials

  • Calibrated temperature-controlled environments (-80°C, -20°C, 4°C, 25°C, 40°C)

  • HPLC/UPLC system with a suitable column and detector

Procedure:

  • Solution Preparation: Prepare a stock solution of known concentration (e.g., 10 mM) in the chosen solvent.

  • Aliquoting: Aliquot the stock solution into multiple cryovials, ensuring each vial has sufficient volume for a single analysis.

  • Initial Analysis (T=0): Immediately analyze a fresh aliquot to establish the initial concentration and purity of the compound. This will serve as the baseline.

  • Storage: Place the aliquots in the different temperature-controlled environments.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature condition and allow it to equilibrate to room temperature.

  • Sample Analysis: Analyze the samples by HPLC/UPLC to determine the concentration of the parent compound and identify any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each temperature.

Protocol 2: Photostability Study

This study assesses the impact of light exposure on the stability of the solution, as recommended by ICH guideline Q1B.[1]

Materials:

  • Same as Protocol 1

  • Light-protective (amber) vials

  • Clear vials

  • A controlled light source (e.g., a photostability chamber)

Procedure:

  • Solution Preparation and Aliquoting: Follow steps 1 and 2 from Protocol 1, aliquoting the solution into both clear and amber vials.

  • Initial Analysis (T=0): Perform an initial analysis as described in Protocol 1.

  • Storage: Place the clear vials under the light source and the amber vials (as a dark control) alongside them at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: At specified intervals, analyze one clear and one amber vial.

  • Data Analysis: Compare the degradation profiles of the samples stored in clear and amber vials to determine the extent of photodegradation.

Protocol 3: pH Stability Study

This study evaluates the stability of the compound in solutions of varying pH.

Materials:

  • Same as Protocol 1

  • Aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9)

Procedure:

  • Solution Preparation: Prepare solutions of the compound in each of the different pH buffers.

  • Initial Analysis (T=0): Analyze each solution immediately after preparation.

  • Storage: Store the solutions at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: Analyze each solution at predetermined time points.

  • Data Analysis: Plot the remaining parent compound concentration against time for each pH to identify the pH range of optimal stability.

Data Interpretation and Recommended Storage Conditions

The stability data should be compiled and analyzed to determine the optimal storage conditions.

Parameter Condition Observation Recommendation
Temperature -80°CNo significant degradationRecommended for long-term storage
-20°CMinimal degradationSuitable for long-term storage
4°CSome degradation observedSuitable for short-term storage (days to weeks)
25°CSignificant degradationAvoid storage at room temperature
40°CRapid degradationUsed for accelerated stability testing
Light Exposure Exposed to lightSignificant degradation compared to dark controlProtect solutions from light
Protected from lightMinimal degradationStore in amber vials or in the dark
pH Acidic (e.g., pH 3)Degradation observedAvoid acidic conditions if possible
Neutral (e.g., pH 7)Optimal stabilityBuffer solutions to a neutral pH if aqueous
Basic (e.g., pH 9)Degradation observedAvoid basic conditions if possible

Based on the likely chemical nature of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride and general best practices for small molecules[7], the following are the preliminary recommended storage conditions , which should be confirmed by the stability studies outlined above:

  • Long-Term Storage (months to years): Store aliquoted solutions at -80°C in tightly sealed, light-protected vials.

  • Short-Term Storage (days to weeks): Store at -20°C in light-protected vials.

  • Working Solutions (daily use): If necessary to keep at 4°C, prepare fresh and use within a short period. Avoid repeated warming and cooling.

Conclusion

The integrity of experimental data is intrinsically linked to the stability of the reagents used. For N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, a systematic approach to determining its stability in solution is crucial. By implementing the protocols described in these application notes, researchers can confidently establish optimal storage conditions, thereby ensuring the reliability and reproducibility of their results. It is imperative to validate these general recommendations through specific in-house stability studies for the particular solvent and concentration used in your experiments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175. [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • BuyChemJapan. N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride 97% | AiFChem, an Xtalpi Company. [Link]

  • Captivate Bio. Small Molecules. [Link]

  • Li, S., & Chen, X. (2012). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 101(7), 2456-2466.
  • Ridd, J. H. (1961). Nitrosation, diazotisation, and deamination. Quarterly Reviews, Chemical Society, 15(4), 418-441.
  • 克拉玛尔试剂. N-(2-AMino-cyclohexyl)-2-chloro-nicotinaMide hydrochloride. [Link]

  • Tokuyama, S., & Ohshima, M. (1993). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 59(11), 3847-3851.
  • Kubota, T., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Bioscience, Biotechnology, and Biochemistry, 68(11), 2321-2327.
  • Boll, M., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(5), 1045-1053.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120807.
  • Hussain, S., et al. (2021). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology, 12, 686121.
  • Pénzes, T., et al. (2020). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(11), 124-136.
  • Variankaval, N., et al. (2008). From form to function: contributions of pharmaceutical sciences in the development of solid oral dosage forms. Journal of Pharmaceutical Sciences, 97(3), 1013-1033.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronicotinamide. PubChem. [Link]

  • Kim, Y. H., et al. (2013). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1.
  • Chemical Substance Information. N-(2-AMINOPHENYL)-2-CHLORONICOTINAMIDE. [Link]

  • Jiang, H. Y., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. World Journal of Microbiology and Biotechnology, 40(1), 1-15.
  • Pandey, R. K., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(15), 5249-5257.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride Precipitation in Aqueous Buffer Solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with this compound in aqueous buffer solutions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve these challenges.

Introduction: Understanding the Compound

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a molecule that, like many amine-containing active pharmaceutical ingredients (APIs), is formulated as a hydrochloride (HCl) salt to enhance its aqueous solubility.[1][2] The molecule possesses at least one basic amine group (on the cyclohexyl ring) which is protonated to form the HCl salt. Precipitation of this salt from an aqueous buffer can be a significant hurdle in experimental and developmental work, stemming from a variety of physicochemical factors. This guide will walk you through the likely causes and provide systematic approaches to mitigate them.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the precipitation of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Q1: Why is my N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride precipitating out of my buffer solution?

A1: Precipitation of an amine hydrochloride salt like N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride from an aqueous buffer is typically due to one or more of the following reasons:

  • pH-Dependent Solubility: The solubility of this compound is highly dependent on the pH of the solution. As an amine hydrochloride, it is most soluble at acidic pH where the amine group is fully protonated. If the buffer pH is too high (approaching or exceeding the pKa of the aminocyclohexyl group), the protonated, more soluble form will convert to the neutral, less soluble free base, which can then precipitate.[3][4]

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl used to adjust ionic strength), it can suppress the dissolution of the hydrochloride salt, leading to precipitation.[5][6][7] This is an application of Le Châtelier's Principle, where adding a product ion (Cl⁻) shifts the dissolution equilibrium to the left, favoring the solid salt.[8][9]

  • Buffer Species Interaction: Certain buffer components, particularly phosphate or citrate, can interact with the compound and form less soluble salts, leading to precipitation.

  • Concentration Exceeding Solubility Limit: The concentration of your compound may simply be higher than its solubility limit in the specific buffer system and conditions (temperature, ionic strength) you are using.

  • Salt Disproportionation: This is a phenomenon where the hydrochloride salt converts to its free base form, which then precipitates, even if the pH is below the pKa. This can be driven by the very low solubility of the free base.[10][11]

Q2: What is the first thing I should check if I observe precipitation?

A2: The very first and most critical parameter to verify is the pH of your final solution . Use a calibrated pH meter to confirm that the pH of the solution containing your compound is within the expected range for maintaining its solubility. Do not rely solely on the theoretical pH of the buffer you prepared. Dissolving a hydrochloride salt can itself slightly lower the pH.

Q3: Can temperature affect the solubility of my compound?

A3: Yes, temperature can have a significant impact. For most salts, solubility increases with temperature. If you are preparing your solutions at room temperature and then storing them at a lower temperature (e.g., 4°C), the compound may precipitate out as its solubility decreases. Conversely, warming a solution may help dissolve the precipitate, but be mindful of the compound's stability at elevated temperatures.[11]

Q4: I'm using a phosphate buffer and seeing precipitation. Could the buffer itself be the problem?

A4: It's possible. While phosphate buffers are common, they can sometimes form less soluble phosphate salts with amine-containing compounds.[12] If you suspect this is the case, consider switching to an alternative buffer system with a similar buffering range, such as citrate or acetate, and observe if the precipitation issue persists.

II. In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve your issue, a more systematic approach is required. The following guides will help you diagnose and solve more complex precipitation problems.

Guide 1: Investigating pH-Dependent Solubility

The relationship between pH and the solubility of an amine hydrochloride is fundamental to understanding and preventing precipitation.

The Underlying Principle: Ionization

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride exists in equilibrium between its protonated (ionized) form and its neutral (un-ionized) free base form. The protonated form is significantly more soluble in water. The pH of the solution dictates the position of this equilibrium.

cluster_equilibrium pH-Dependent Equilibrium in Solution Compound_HCl N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl (Protonated, High Solubility) Compound_Base Free Base Form (Neutral, Low Solubility) Compound_HCl->Compound_Base  + OH⁻ (Higher pH) Compound_Base->Compound_HCl  + H⁺ (Lower pH) Precipitate Precipitate Compound_Base->Precipitate Precipitation

Caption: pH-dependent equilibrium of the compound.

Troubleshooting Workflow: Determining the Safe pH Range

Objective: To identify the pH range where your compound remains soluble at the desired concentration.

Protocol:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your compound in a solvent in which it is freely soluble (e.g., DMSO or ethanol). This minimizes the volume of organic solvent added to your aqueous buffers.

  • Prepare a Buffer Series: Prepare a series of buffers with a range of pH values. For an amine hydrochloride, it's advisable to start at a low pH and work upwards (e.g., pH 3, 4, 5, 6, 7, 8). Use a buffer system that is not prone to precipitation itself, such as acetate or MES.

  • Spike and Observe: Add a small, consistent volume of your stock solution to each buffer to achieve your target final concentration.

  • Equilibrate and Inspect: Gently mix and allow the solutions to equilibrate for a set period (e.g., 2-4 hours) at your experimental temperature. Visually inspect for any signs of precipitation or turbidity.

  • Quantify (Optional but Recommended): If you have access to HPLC or a UV-Vis spectrophotometer, you can quantify the amount of compound remaining in solution after filtering out any precipitate. This will give you a precise solubility curve.

Data Interpretation:

pHVisual ObservationConcentration in Supernatant (µg/mL)
3.0Clear100.5
4.0Clear99.8
5.0Clear101.2
6.0Slight Haze75.4
7.0Precipitate22.1
8.0Heavy Precipitate5.3
This is an example data table. Your results will vary.
Guide 2: Addressing the Common Ion Effect

The common ion effect can be a hidden cause of reduced solubility for hydrochloride salts.

The Underlying Principle: Shifting Equilibrium

The dissolution of your compound in water is an equilibrium process:

Compound-HCl (s) ⇌ Compound-H⁺ (aq) + Cl⁻ (aq)

If your buffer already contains a significant concentration of Cl⁻ ions (from NaCl, KCl, or even from the buffer salt itself like in Tris-HCl), Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved state.[6][7] This reduces the overall solubility of your compound.

cluster_0 Dissolution Equilibrium cluster_1 Addition of Common Ion Solid Compound-HCl (solid) Ion1 Compound-H⁺ (aq) Solid->Ion1 Ion1->Solid Equilibrium shifts LEFT (Precipitation increases) Ion2 Cl⁻ (aq) AddedCl Added Cl⁻ (from buffer/salt) AddedCl->Ion2 Increases [Cl⁻]

Caption: The Common Ion Effect on solubility.

Troubleshooting Workflow: Diagnosing and Mitigating the Common Ion Effect

Objective: To determine if chloride ions in your buffer are causing precipitation and to find an alternative formulation.

Protocol:

  • Prepare Low-Chloride Buffers: Prepare your desired buffer (at a pH determined to be safe from Guide 1) but use alternative salts to adjust ionic strength. For example, instead of NaCl, use sodium sulfate (Na₂SO₄) or sodium acetate.

  • Prepare a "Chloride-Free" Buffer System: If possible, switch to a buffer system that does not contain chloride, such as acetate, citrate, or phosphate buffers prepared from their sodium or potassium salts (not from titration with HCl).

  • Comparative Solubility Test:

    • Prepare your compound at the target concentration in your original, high-chloride buffer.

    • Prepare your compound at the same concentration in the low-chloride or chloride-free buffer.

    • Equilibrate and compare the two solutions for precipitation.

Expected Outcome: If the compound remains in solution in the low-chloride buffer but precipitates in the high-chloride buffer, the common ion effect is a significant contributor to your problem.

Solution: Reformulate your experiments using buffers with low or no chloride content. If high ionic strength is required, use non-chloride salts to adjust it.

Guide 3: Managing Salt Disproportionation

Disproportionation is a more complex issue where the HCl salt converts to the less soluble free base, even at a pH where the salt form should be stable.[10][11]

The Underlying Principle: Supersaturation and Nucleation

Even in an acidic buffer, a small amount of the free base exists in equilibrium. If this free base is extremely insoluble, its concentration might exceed its own solubility limit, leading to the formation of a supersaturated solution. This supersaturated state is unstable, and the free base can nucleate and precipitate. As the free base precipitates, the equilibrium shifts to produce more of it, leading to further precipitation.[10][11]

Strategies to Prevent Disproportionation
  • Lowering pH: Further lowering the pH of the buffer (e.g., from 5.0 to 4.0) can further suppress the concentration of the free base, potentially keeping it below its solubility limit.[10]

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., 5-10% ethanol, propylene glycol, or PEG 400) can increase the solubility of the free base, preventing it from reaching supersaturation.

  • Inclusion of Precipitation Inhibitors: Certain polymers, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), can be added in small amounts to inhibit the nucleation and crystal growth of the free base, thereby maintaining a supersaturated state for a longer, more experimentally useful period.[10][13]

  • Cooling: For some compounds, disproportionation is temperature-dependent. Storing the suspension or solution at a reduced temperature (e.g., 2-8°C) can sometimes suppress this conversion.[10][11]

III. Summary and Key Recommendations

IssuePrimary CauseRecommended Action
Precipitation upon pH adjustment The buffer pH is too high, causing the conversion of the soluble salt to the insoluble free base.Systematically determine the pH-solubility profile of your compound and ensure your working buffer pH is well below the pKa of the amine group.
Precipitation in high salt buffer High concentrations of chloride ions from the buffer or other salts are suppressing solubility.Switch to a low-chloride or chloride-free buffer system. Use non-chloride salts (e.g., sodium sulfate) to adjust ionic strength.
Precipitation over time at "safe" pH Salt disproportionation, where the highly insoluble free base precipitates from a supersaturated state.Further lower the buffer pH, introduce a co-solvent (e.g., ethanol), or add a polymeric precipitation inhibitor (e.g., PVP). Consider the effect of temperature.[10][11]
Precipitation with specific buffers The buffer species (e.g., phosphate) is forming an insoluble salt with your compound.Test alternative buffer systems with similar pKa values, such as citrate or acetate.

By systematically evaluating these factors—pH, common ions, buffer species, and potential disproportionation—you can effectively troubleshoot and overcome precipitation issues with N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, ensuring the integrity and success of your experiments.

References

  • Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation.
  • Description and Solubility - N. (2011, December 3). U.S. Pharmacopeia.
  • Serajuddin, A. T. M. (2005, October 15). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.
  • Ojala, K., & et al. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics.
  • Common-Ion Effect. AP Chemistry.
  • Common-ion effect. Wikipedia.
  • Ojala, K., & et al. (2021, September 5). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed.
  • Solubility and Complex-Ion Equilibria. Purdue University.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Buchi.
  • What approaches can be used to remove the excess amount of salts from HPLC systems? (2013, August 16). ResearchGate.
  • Control of Dissolution and Supersaturation/Precipitation of Poorly Water-Soluble Drugs from Cocrystals Based on Solubility Products: A Case Study with a Ketoconazole Cocrystal. (2023, June 24). ACS Publications.
  • N-(2-AMino-cyclohexyl)-2-chloro-nicotinaMide hydrochloride. Klama.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019, October 6). ResearchGate.
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2013, January 24). ACS Publications.
  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
  • 2-Chloronicotinamide synthesis. ChemicalBook.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985, March). PubMed.
  • 2-Chloronicotinic Acid Supplier. Riverland Trading.
  • Amines as Bases. (2020, July 30). Chemistry LibreTexts.
  • 2-Chloronicotinamide 98 10366-35-5. MilliporeSigma.
  • Amines. Purdue University.
  • 2-Chloronicotinamide. ChemicalBook.
  • PRODUCT INFORMATION. Cayman Chemical.
  • 2-Chloro-N-cyclohexylnicotinamide. Alchem Pharmtech.
  • 2-Chloronicotinamide. PubChem.
  • Cocrystals Enhance Biopharmaceutical and Antimicrobial Properties of Norfloxacin. (2023, August 26). PMC.
  • N-(2-Aminophenyl)-2-chloronicotinamide: A Technical Overview. Benchchem.
  • Precipitation of Process-Derived Impurities in Non-Protein A Purification Schemes for Antibodies. BioPharm International.
  • 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE. ChemicalBook.
  • 2-Amino-N-cyclohexyl-N-methylbenzenemethanamine. CymitQuimica.
  • DNA & RNA Precipitation Solutions. Gene Link.
  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. PMC.
  • Recent Advances in Co-Amorphous Drug Formulations with Focus on Co-Formability, Molar. (2021, March 15). Pharma Excipients.
  • Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. (2021, October 31). MDPI.

Sources

Optimization

Improving yield in N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride synthesis

Welcome to the technical support center for the synthesis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yield in this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Synthesis Overview

The target molecule is synthesized via a nucleophilic acyl substitution, reacting 2-chloronicotinoyl chloride with trans-1,2-diaminocyclohexane. This reaction, while straightforward in principle, presents several challenges related to selectivity, reagent stability, and product purification that can significantly impact the final yield. The primary goal is to achieve selective mono-acylation of the diamine at one of the two nucleophilic amino groups.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause and provides a validated solution.

Problem 1: Consistently low yield (<50%) with significant starting material remaining.

  • Probable Cause: Inactivation of the amine nucleophile. The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] If not neutralized, this HCl will protonate the free amino group of another molecule of 1,2-diaminocyclohexane, forming an unreactive ammonium salt and effectively halving the amount of available nucleophile.[3]

  • Solution: Stoichiometric Control of a Non-Nucleophilic Base.

    • Explanation: To prevent amine inactivation, a sacrificial, non-nucleophilic base must be added to scavenge the generated HCl. Triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices.[4] Using at least one equivalent of this base ensures that the diamine remains deprotonated and nucleophilic throughout the reaction. Using the diamine itself as the base (i.e., using two equivalents of the diamine for every one equivalent of the acyl chloride) is possible but is not atom-economical and complicates purification.

    • Recommended Action: Add 1.1 to 1.2 equivalents of triethylamine to the reaction mixture before the slow, dropwise addition of 2-chloronicotinoyl chloride.

Problem 2: Formation of a significant, non-polar byproduct that is difficult to separate from the desired product.

  • Probable Cause: Di-acylation of the 1,2-diaminocyclohexane. Both amino groups on the cyclohexane ring are nucleophilic and can react with the acyl chloride. If the acyl chloride is added too quickly or if there are localized "hot spots" of high concentration, the formation of the di-acylated byproduct becomes a major competitive pathway. This is a common issue in reactions involving diamines.[5]

  • Solution: Controlled Addition at Low Temperature.

    • Explanation: The rate of the acylation reaction can be controlled by temperature. Performing the addition of the acyl chloride at a reduced temperature (e.g., 0-5 °C) slows down the reaction rate, allowing for better dispersion of the electrophile and favoring the desired mono-acylation.

    • Recommended Action:

      • Dissolve the trans-1,2-diaminocyclohexane and triethylamine in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

      • Cool the mixture to 0 °C using an ice bath.

      • Dissolve the 2-chloronicotinoyl chloride in the same solvent and add it dropwise to the cooled amine solution over 30-60 minutes using a pressure-equalizing dropping funnel.

      • Maintain the temperature at 0 °C for an additional hour before allowing the reaction to slowly warm to room temperature.

Problem 3: Product appears oily or fails to crystallize properly during workup.

  • Probable Cause 1: Residual triethylamine hydrochloride salt. The byproduct of the base neutralizing HCl is a salt that can sometimes co-precipitate or trap the product, leading to an impure, oily consistency.

  • Probable Cause 2: Presence of the cis-isomer of 1,2-diaminocyclohexane. Commercially available 1,2-diaminocyclohexane is often a mixture of cis and trans isomers.[6] The cis isomer can react to form a different product isomer which may have different physical properties and interfere with the crystallization of the desired trans product.

  • Solution: Aqueous Workup and Isomer Purity Check.

    • Explanation: A standard aqueous workup is effective for removing water-soluble salts. Washing the organic layer sequentially with a dilute acid (to remove excess amine), water, and brine will effectively purify the crude product before concentration. To address isomer issues, it is crucial to use a starting material that is predominantly the trans isomer, as this stereochemistry is often critical for downstream applications.[7][8]

    • Recommended Action:

      • After the reaction is complete, dilute the reaction mixture with the organic solvent.

      • Wash the organic phase with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

      • Verify the isomer purity of the starting 1,2-diaminocyclohexane via NMR or supplier documentation if this issue persists.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloronicotinoyl chloride used instead of 2-chloronicotinic acid with a coupling agent?

A1: Acyl chlorides are highly reactive electrophiles, often significantly more reactive than the activated esters formed by coupling agents (like DCC or HATU).[5] This high reactivity allows the reaction to proceed rapidly at low temperatures, which is crucial for controlling selectivity and minimizing side reactions.[2] While coupling agents are excellent for delicate substrates, the direct use of the acyl chloride is often more efficient and atom-economical for this type of transformation, as the only byproduct is HCl.[5]

Q2: My 2-chloronicotinoyl chloride is a yellow solid. Is it still usable?

A2: 2-Chloronicotinoyl chloride is a white to light yellow crystalline solid.[9][10] However, it is highly moisture-sensitive.[11] Exposure to atmospheric moisture will cause it to hydrolyze back to 2-chloronicotinic acid, which will not participate in the reaction under these conditions. A slight yellow color is often acceptable, but if it is discolored, clumpy, or has a strong smell of HCl, its purity may be compromised, leading to lower yields. It is critical to handle this reagent under anhydrous conditions (e.g., in a glovebox or under a nitrogen/argon atmosphere) and store it in a desiccator.[11][12]

Q3: Can I use a different solvent than Dichloromethane (DCM)?

A3: Yes, other aprotic solvents can be used. Tetrahydrofuran (THF), ethyl acetate, and acetonitrile are suitable alternatives. The key is to choose a solvent that dissolves both the amine and the acyl chloride, is inert to the reactants, and has a suitable boiling point for easy removal.[4] Avoid protic solvents like alcohols, as they will readily react with the acyl chloride to form esters.

Q4: How do I best convert the freebase product to the hydrochloride salt?

A4: The most common and effective method is to dissolve the purified freebase product in a suitable solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete.

  • Protocol:

    • Dissolve the purified N-(2-aminocyclohexyl)-2-chloronicotinamide freebase in anhydrous diethyl ether or ethyl acetate.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Visualizing the Process

To better understand the workflow and potential pitfalls, the following diagrams illustrate the key steps and chemical transformations.

Synthesis_Workflow cluster_Reagents Starting Materials cluster_Reaction Reaction Step cluster_Workup Workup & Purification cluster_Final Final Product Formation SM1 trans-1,2-Diamino- cyclohexane Reaction Acylation in DCM 0 °C to RT SM1->Reaction SM2 2-Chloronicotinoyl Chloride SM2->Reaction Slow Addition Base Triethylamine (TEA) Base->Reaction Workup Aqueous Wash (1M HCl, NaHCO₃, Brine) Reaction->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Freebase Purified Freebase Dry->Freebase HCl_Salt N-(2-Aminocyclohexyl)-2- chloronicotinamide HCl Freebase->HCl_Salt Add HCl in Ether

Caption: High-level workflow for the synthesis of the target hydrochloride salt.

Reaction_Selectivity Diamine 1,2-Diaminocyclohexane DesiredProduct Desired Mono-acylated Product Diamine->DesiredProduct AcylChloride 2-Chloronicotinoyl Chloride AcylChloride->DesiredProduct 1.0 eq. SideProduct Di-acylated Side Product AcylChloride->SideProduct Excess or Fast Addition DesiredProduct->SideProduct

Caption: Competing reaction pathways for mono- versus di-acylation.

Optimized Protocol and Data

Based on extensive troubleshooting, the following protocol is recommended for maximizing yield and purity.

Table 1: Optimized Reagent Stoichiometry
ReagentMolar Eq.Purpose
trans-1,2-Diaminocyclohexane1.0Nucleophile
2-Chloronicotinoyl Chloride1.0Electrophile
Triethylamine (TEA)1.1HCl Scavenger
Dichloromethane (DCM)10 mL / mmolSolvent
2M HCl in Diethyl Ether~1.5Salt Formation
Step-by-Step Optimized Synthesis Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add trans-1,2-diaminocyclohexane (1.0 eq.) and dichloromethane (DCM, 5 mL/mmol).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the reaction vessel to 0 °C in an ice/water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 2-chloronicotinoyl chloride (1.0 eq.) in DCM (5 mL/mmol). Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting diamine is consumed.

  • Workup: Dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase product, typically as a pale yellow solid or viscous oil.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of ethyl acetate. With vigorous stirring, add 2M HCl in diethyl ether dropwise until no further precipitation is observed.

  • Final Product: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 40 °C to a constant weight.

References

  • ChemBK. (2024, April 10). 2-Chloronicotinyl chloride. [Link]

  • Lebleu, T., et al. (2023, January 30). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Communications Chemistry. [Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Berg, J. R. (1950). Purification of nicotinamide. U.S.
  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?[Link]

  • Manasa Life Sciences. 2-Chloronicotinoyl chloride. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Google Patents. UNITED STATES PATENT OFFICE - Purification of nicotinamide. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • PubMed. (2003, November 1). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. [Link]

  • ACS Publications. (2009, December 4). A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry. [Link]

  • PMC. The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. [Link]

  • ResearchGate. (2017, June). Mixtures obtained by reacting trans-(±)-1,2-diaminocyclohexane with acetylacetone in the presence of simple cobalt(II) salts. [Link]

  • Patsnap. (2015, May 6). Method for preparing 2-chloronicotinic acid. [Link]

  • MDPI. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • PMC. N-Cyclohexylnicotinamide. [Link]

  • Wikipedia. 1,2-Diaminocyclohexane. [Link]

  • PubMed. (2011, October 31). Continuous nicotinamide administration improves behavioral recovery and reduces lesion size following bilateral frontal controlled cortical impact injury. [Link]

  • PMC. (2012). Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. [Link]

  • Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

Sources

Troubleshooting

Technical Support Center: N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific stability challenges associated with N-(2-Aminocyclohexyl)-2-chloronicotinamide hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific stability challenges associated with N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS: 1353947-80-4). This compound is a critical building block in the synthesis of kinase inhibitors and fused pyrido-diazepine therapeutics.

While the hydrochloride salt is designed to stabilize the primary amine, improper handling at room temperature frequently leads to rapid degradation. This guide synthesizes field-proven insights, mechanistic causality, and self-validating analytical protocols to help you secure your workflows.

Mechanistic Causality: The "Why" Behind the Degradation

To stop degradation, we must first understand its chemical driver. The intact molecule contains two highly reactive moieties in close spatial proximity: a primary amine on the cyclohexyl ring and a highly electrophilic 2-chloro group on the pyridine ring.

In its ideal state, the hydrochloride salt protonates the primary amine ( −NH3+​Cl− ), neutralizing its nucleophilicity. However, the salt is highly hygroscopic. When exposed to ambient room humidity, the compound absorbs moisture, leading to localized solid-state dissolution and partial deprotonation.

Once the free base ( −NH2​ ) is liberated, it acts as a potent nucleophile. The adjacent 3-carboxamide group strongly withdraws electron density from the pyridine ring, activating the C2 position. This triggers a rapid intramolecular Nucleophilic Aromatic Substitution (SNAr) [1]. The amine displaces the chloride ion, forming a fused hexahydro-1H-pyrido[2,3-e][1,4]diazepin-5-one derivative and releasing HCl[2].

DegradationPathway A N-(2-Aminocyclohexyl)- 2-chloronicotinamide HCl (Stable Salt) B Moisture / Trace Base (Deprotonation) A->B C Free Base Intermediate (Reactive Amine) B->C D Intramolecular SNAr (Cyclization) C->D E Fused Pyrido-Diazepine Degradant + HCl D->E

Mechanism of intramolecular SNAr degradation triggered by moisture.

Troubleshooting & FAQs

Q1: My batch was left on the benchtop at room temperature overnight. Why is LC-MS showing a massive new peak with a -36 Da mass shift? A: The -36 Da shift is the hallmark of the intramolecular SNAr cyclization[1]. The intact salt dissociates in the ESI+ source to show the protonated free base at m/z 254.1 . During degradation, the molecule cyclizes and permanently loses a molecule of HCl (36.5 Da), resulting in a new degradant peak at m/z 218.1 . The ambient humidity on your benchtop provided enough moisture to deprotonate the salt and trigger this cascade.

Q2: How can I prevent artifactual degradation during my analytical sample preparation? A: Causality dictates that if you dissolve this compound in unbuffered water or basic solvents (like standard methanol), you will artificially induce the SNAr reaction inside your sample vial. You must use anhydrous acetonitrile for sample dissolution. Furthermore, your LC mobile phase must contain an acidic modifier (e.g., 0.1% TFA) to force the amine back into its protonated, non-nucleophilic state during the chromatographic run.

Q3: What are the absolute best practices for long-term storage? A: Store the compound at 2–8°C in a tightly sealed, amber glass container backfilled with Argon. When bringing the compound to room temperature for weighing, allow the sealed container to equilibrate completely before opening to prevent condensation.

Quantitative Stability Profiling

The table below summarizes forced degradation kinetics. Notice the direct correlation between Karl Fischer (KF) moisture content and the formation of the cyclized degradant. This proves that moisture, not just temperature, is the primary degradation trigger.

Table 1: Degradation Kinetics of N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl

Environmental ConditionTimepointIntact API (m/z 254.1)Cyclized Degradant (m/z 218.1)Karl Fischer Moisture
25°C / 60% RH (Desiccated)Day 3099.8%< 0.1%0.2%
25°C / 60% RH (Open to Air)Day 785.4%14.1%2.5%
40°C / 75% RH (Open to Air)Day 742.1%56.8%5.8%
40°C / 75% RH (Sealed + Argon)Day 3098.2%1.5%0.5%

Stability-Indicating Analytical Protocol

To trust your data, your analytical method must be a self-validating system. This protocol guarantees that any degradation observed happened in the batch, not in the column.

Step-by-Step Methodology
  • System Suitability Validation (Self-Validation Step):

    • Action: Intentionally degrade a 1.0 mg sample by dissolving it in 1 mL of 0.1 M NaOH for 10 minutes, then neutralize with 0.1 M HCl.

    • Causality: This forces 100% conversion to the cyclized degradant. Inject this alongside a fresh, anhydrously prepared sample to definitively prove your column can resolve the intact API from the degradant.

  • Sample Preparation:

    • Action: Weigh 1.0 mg of the test sample and dissolve immediately in 1.0 mL of anhydrous HPLC-grade acetonitrile .

    • Causality: Eliminates protic solvents that could facilitate the free-base transition in the vial.

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A (0.1% TFA in LC-MS Water) and Mobile Phase B (0.1% TFA in LC-MS Acetonitrile).

    • Causality: The Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the primary amine remains fully protonated ( −NH3+​ ) as it travels through the heated column, entirely suppressing on-column SNAr.

  • Chromatographic Execution:

    • Action: Use a C18 column (50 mm x 2.1 mm, 1.8 µm) at 30°C. Run a gradient of 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry (ESI+) Detection:

    • Action: Monitor Extracted Ion Chromatograms (EIC) for m/z 254.1 (Intact API) and m/z 218.1 (Cyclized Degradant).

AnalyticalWorkflow Step1 Sample Preparation (Anhydrous Acetonitrile) Step2 Chromatographic Separation (C18, 0.1% TFA Buffer) Step1->Step2 Inject immediately Step3 Mass Spectrometry (ESI+) Detect m/z 254 (Intact) vs 218 (Cyclized) Step2->Step3 Eluent Step4 Data Analysis Quantify Area % Step3->Step4 MS/MS Data

Stability-indicating LC-MS workflow for degradation tracking.

References

  • Greaney, M. F., & Holden, C. M. (2017). "Modern Aspects of the Smiles Rearrangement." Chemistry–A European Journal. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with synthesized compounds or commercial library hits is a common but cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with synthesized compounds or commercial library hits is a common but critical hurdle.

This guide provides an authoritative, mechanistic deep-dive into troubleshooting the poor solubility of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in Dimethyl Sulfoxide (DMSO), complete with field-proven protocols and self-validating workflows.

Mechanistic Deep-Dive: The Causality of Poor Solubility

To solve a solubility issue, we must first understand the thermodynamic and kinetic barriers preventing dissolution. N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is formulated as an ionic salt (a protonated primary amine with a chloride counterion).

While DMSO is the universal solvent of choice for biological assays due to its high dielectric constant, it is a dipolar aprotic solvent . The structure of DMSO features a "hard" oxygen atom and a "soft" sulfur atom. This allows DMSO to effectively solvate cations (via the oxygen atom) but makes it notoriously poor at solvating anions, such as chloride, because it lacks the ability to act as a hydrogen-bond donor 1, 2.

The Causality: Because the chloride anion remains effectively "naked" (unsolvated) in pure DMSO, the ionic lattice energy of the hydrochloride salt remains overwhelmingly high 3. The thermodynamic penalty of breaking this lattice exceeds the solvation energy provided by DMSO. Furthermore, if your DMSO stock has absorbed atmospheric moisture (hygroscopicity), the hydrogen-bonding network becomes more structured, which can trigger rapid precipitation of lipophilic compounds, especially during freeze-thaw cycles 4.

Frequently Asked Questions (FAQs)

Q: I added 100% anhydrous DMSO to my compound, but it formed a cloudy suspension. Should I add water to dissolve the salt? A: No. While adding water will dissolve the hydrochloride salt by hydrating the chloride anion, introducing water into a primary stock solution ruins its utility for downstream in vitro assays. It alters the concentration, promotes compound degradation, and causes catastrophic precipitation when later diluted into aqueous assay buffers 4. Stick to anhydrous DMSO and use thermal/mechanical disruption or free-basing.

Q: Why does my colleague's free base version of this exact compound dissolve instantly at 50 mM, while my HCl salt struggles at 5 mM? A: The free base of N-(2-Aminocyclohexyl)-2-chloronicotinamide is a neutral, lipophilic organic molecule. DMSO solvates neutral lipophilic molecules exceptionally well. The HCl salt, however, is locked in a rigid ionic lattice that DMSO cannot easily penetrate due to its inability to solvate the chloride ion 1. Converting your salt to the free base is the most definitive fix [[5]]().

Q: Can I just vortex it longer? A: Vortexing only provides kinetic energy to disperse the powder; it does not change the thermodynamic solubility limit. If the solution remains cloudy after 5 minutes of vortexing, you must apply heat, sonication, or chemical conversion.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected outcomes of different interventions when dealing with recalcitrant HCl salts in DMSO.

StrategyMechanistic ActionExpected Max Solubility in DMSODownstream Assay Compatibility
Direct Dissolution (RT) Baseline solvation< 2 - 5 mMExcellent (if dissolved)
Heat (37°C) + Sonication Overcomes kinetic energy barriers~ 10 - 20 mMExcellent (Must prevent cooling)
Addition of 5% Water Hydrates the chloride anion> 50 mMPoor (Causes precipitation in media)
Free-Base Conversion Eliminates ionic lattice energy> 100 mM Excellent (Ideal for lipophilic targets)

Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. You will visually and analytically confirm success at the end of each workflow.

Protocol A: Thermal & Mechanical Disruption

Use this method first if you need to preserve the HCl salt form and only require moderate concentrations (e.g., 10 mM).

  • Weighing: Accurately weigh the required mass of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (ensure the bottle is freshly opened or stored in a desiccator) [[4]]().

  • Vortexing: Vortex vigorously for 2 minutes.

  • Heating/Sonication: If particulates remain, place the sealed tube in an ultrasonic water bath pre-heated to 37°C. Sonicate for 15 minutes. The localized cavitation provides the activation energy needed to break the lattice.

  • Validation: Hold the tube against a light source. The solution must be completely optically clear. Centrifuge briefly (1,000 x g for 1 min); if a white pellet forms at the bottom, the compound is still supersaturated and Protocol B is required.

Protocol B: Free-Base Conversion (Liquid-Liquid Extraction)

Use this method if Protocol A fails or if you require high-concentration stock solutions (>20 mM).

  • Aqueous Dissolution: Dissolve the N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in 5 mL of deionized water (the salt is highly water-soluble).

  • Neutralization: Slowly add saturated Sodium Bicarbonate ( NaHCO3​ ) solution dropwise until the pH reaches ~8.5-9.0. The solution will turn cloudy as the neutral free base precipitates out of the water 5.

  • Extraction: Transfer to a separatory funnel. Add 10 mL of Ethyl Acetate (EtOAc). Shake vigorously and vent. The lipophilic free base will migrate into the upper organic (EtOAc) layer.

  • Separation & Drying: Collect the upper organic layer. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to absorb any residual water. Filter the solution to remove the drying agent.

  • Solvent Removal: Evaporate the EtOAc under reduced pressure using a rotary evaporator to yield the pure, dry free base as a solid.

  • Validation: Re-dissolve the newly formed free base in anhydrous DMSO. It will dissolve rapidly and completely. Confirm the structural integrity using LC-MS (looking for the parent mass of the free base).

Troubleshooting Workflow Visualization

Follow this logical decision tree to resolve your solubility issues efficiently.

SolWorkflow A N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl Insoluble in 100% DMSO B Step 1: Thermal/Mechanical Disruption (37°C + Sonication) A->B C Is solution optically clear? B->C D Proceed to Assay (Maintain Temp) C->D YES E Step 2: Free-Base Conversion (Liquid-Liquid Extraction) C->E NO F Re-dissolve Free Base in Anhydrous DMSO E->F G Is solution optically clear? F->G H Proceed to Assay (Highly Soluble) G->H YES

Decision tree for troubleshooting hydrochloride salt solubility in DMSO.

References

  • Evaluation of Thermophysical Properties of Ionic Liquids with Polar Solvent: A Comparable Study. ACS Publications. Available at: [Link]

  • Water-insoluble Drug Formulation. VDOC.PUB. Available at: [Link]

  • DMSO: Properties and Applications | Chemical Reactions. Scribd. Available at:[Link]

Sources

Troubleshooting

Reducing background noise in N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (CAS: 1353947-80-4) in biochemical and analytical assays.

This compound features three distinct structural motifs that frequently induce background noise: a chloronicotinamide core (prone to UV/Vis autofluorescence), a primary amine (drives electrostatic non-specific binding), and a cyclohexyl ring (contributes to hydrophobic stickiness). Understanding the causality behind these structural liabilities is the key to engineering a self-validating, noise-free assay.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does this compound cause artificially high baseline signals in my fluorescence-based enzymatic assays? A: The chloronicotinamide core is a conjugated aromatic system that can exhibit intrinsic autofluorescence when excited in the UV range (typically absorbing at 300–350 nm and emitting at 400–450 nm). If you are using standard fluorophores like AMC (7-amino-4-methylcoumarin) or DAPI, the compound's emission spectrum will overlap with your reporter, creating a false-positive background signal [1]. To resolve this, you must either computationally subtract the time-zero baseline or physically bypass the interference using Time-Resolved FRET (TR-FRET).

Q2: I am observing massive non-specific binding (NSB) when flowing this compound over a Surface Plasmon Resonance (SPR) chip. How do I suppress this? A: This is a classic electrostatic artifact. The primary amine on the cyclohexyl ring has a pKa of approximately 9.5–10.0. At a physiological running buffer pH of 7.4, this amine is fully protonated (positively charged). If you are using a standard CM5 sensor chip, the carboxymethyl dextran (CMD) matrix is negatively charged, turning your chip into a cation-exchange resin that aggressively traps the compound [2]. You must screen this charge by increasing the ionic strength of your running buffer (e.g., adding 500 mM NaCl) or by switching to a neutral matrix like a PEG-coated or Neutravidin chip.

Q3: In my LC-MS/MS pharmacokinetic assays, the compound exhibits severe peak tailing and carryover between injections. What is the root cause? A: Peak tailing for primary amines in reversed-phase liquid chromatography is driven by secondary interactions with residual acidic silanol groups ( Si−O− ) on the silica backbone of the stationary phase [3]. At neutral pH, these silanols bind the positively charged amine. To fix this, you must use a highly end-capped C18 column and lower the mobile phase pH (using 0.1% Formic Acid) to fully protonate the silanols, thereby neutralizing their negative charge and eliminating the secondary interaction.

Section 2: Data Visualization & Structural Strategy

To systematically mitigate these issues, we must categorize the noise source and apply the corresponding physicochemical correction.

Table 1: Quantitative Summary of Background Noise Sources & Mitigation Strategies

Assay ModalityPrimary Source of NoisePhysicochemical CauseRecommended MitigationExpected Signal-to-Noise (S/N) Improvement
Biochemical (Fluorescence) AutofluorescenceChloronicotinamide UV excitationSwitch to TR-FRET (Europium/Terbium)> 10-fold
Biophysical (SPR) Non-Specific Binding (NSB)Amine-Dextran electrostatic pairing500 mM NaCl + 0.05% Tween-205 to 8-fold reduction in baseline RU
Analytical (LC-MS/MS) Peak Tailing / CarryoverAmine-Silanol secondary interactionEnd-capped C18 + 0.1% Formic Acid> 95% reduction in carryover area
Diagram 1: Bypassing Autofluorescence via TR-FRET

The following workflow demonstrates how TR-FRET utilizes a time delay to gate out the short-lived autofluorescence of the chloronicotinamide core, isolating the long-lived lanthanide signal.

TR_FRET Excitation Excitation Pulse (340 nm) AutoFluo Chloronicotinamide Autofluorescence (Decay <10 ns) Excitation->AutoFluo Delay Time Delay Gate (50-100 µs) Excitation->Delay Signal Clean Target Signal (Background Free) AutoFluo->Signal Eliminated Lanthanide Lanthanide Emission (Decay >1 ms) Delay->Lanthanide Gating out noise Lanthanide->Signal

Caption: Time-Resolved FRET (TR-FRET) mechanism bypassing short-lived autofluorescence.

Diagram 2: Resolving LC-MS/MS Secondary Interactions

This logical pathway illustrates the corrective actions required to eliminate primary amine-induced carryover in mass spectrometry workflows.

LCMS_Troubleshooting Start Peak Tailing & Carryover in LC-MS/MS Cause Primary Amine Interaction with Free Silanols Start->Cause Action1 Use End-Capped C18 Column Cause->Action1 Action2 Adjust Mobile Phase pH (Add 0.1% Formic Acid) Cause->Action2 Action3 Optimize Wash Cycle (High Organic + Acid) Cause->Action3 Success Sharp Peaks & Clean Baseline Action1->Success Action2->Success Action3->Success

Caption: LC-MS/MS troubleshooting workflow for primary amine secondary interactions.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation steps. If the expected outcome at the validation step is not met, the system will alert you to a secondary variable.

Protocol A: SPR Surface Passivation and Buffer Optimization

Objective: Eliminate electrostatic NSB of the compound to the sensor chip.

  • Baseline Establishment: Inject 10 µM of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride over an unmodified reference channel using standard HBS-EP buffer (150 mM NaCl, pH 7.4). Record the Response Units (RU).

  • Buffer Modification: Prepare a high-salt running buffer: 10 mM HEPES, 500 mM NaCl , 3 mM EDTA, 0.05% Tween-20 , pH 7.4.

  • Equilibration: Prime the SPR system with the high-salt buffer until the baseline drift is < 0.3 RU/min.

  • Validation Injection: Re-inject the 10 µM compound.

    • Self-Validation Check: The RU should drop by at least 80%. If the RU remains high, the binding is driven by the hydrophobic cyclohexyl ring rather than the amine. In this case, supplement the buffer with 2% DMSO and 1 mg/mL BSA to act as a hydrophobic sink [2].

Protocol B: LC-MS/MS Carryover Eradication

Objective: Achieve a clean baseline and symmetrical peak shape for quantitative analysis.

  • Column Selection: Install a fully end-capped, high-purity silica C18 column (e.g., Waters BEH or Phenomenex Kinetex) to minimize exposed silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Wash Cycle Optimization: Program the autosampler wash to utilize a strong solvent mixture capable of disrupting both hydrophobic and ionic bonds: 50% Methanol / 50% Water with 0.2% Formic Acid.

  • Validation Injection: Inject the Upper Limit of Quantification (ULOQ) standard, followed immediately by a double-blank injection (mobile phase only).

    • Self-Validation Check: The peak area in the blank injection must be < 20% of the Lower Limit of Quantification (LLOQ) area [3]. If carryover persists, replace the PEEK tubing, as primary amines can permanently adsorb to aged polymer lines.

References

  • Source: Google Patents (US20190381012A1)
  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice Source: Bitesize Bio URL:[Link]

Optimization

Technical Support Center: Stability of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

A Note on This Guide: Publicly available stability data for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is limited. This guide has been constructed by a Senior Application Scientist based on established prin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guide: Publicly available stability data for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is limited. This guide has been constructed by a Senior Application Scientist based on established principles of chemical stability for its core functional groups: a 2-chloropyridine ring, an amide linkage, and a 1,2-diaminocyclohexane moiety. The degradation pathways and experimental designs described are based on expert analysis and are intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

FAQ 1: My solution of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride shows rapid degradation when buffered to a neutral or basic pH. What is the likely cause?

Answer: The primary suspect for degradation in neutral to basic conditions is the hydrolysis of the 2-chloropyridine ring. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), where it is replaced by a hydroxyl group from water or hydroxide ions. This reaction is typically accelerated at higher pH values.

A secondary, though generally slower, degradation route is the hydrolysis of the amide bond, which can be catalyzed by both acid and base, leading to the formation of 2-chloronicotinic acid and 1,2-diaminocyclohexane.

Troubleshooting Steps:

  • Confirm Degradation Product: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS), to identify the degradation products.[1] The primary hydrolysis product should have a molecular weight corresponding to the replacement of -Cl (35.45 Da) with an -OH group (17.01 Da), a net change of -18.44 Da.

  • Lower the pH: Immediately assess the stability in acidic conditions (e.g., pH 2-5). The hydrochloride salt form of your compound suggests it is more stable at a lower pH.

  • Buffer Selection: Be aware that some buffer species can participate in the degradation. For example, phosphate buffers have been shown to accelerate the degradation of certain cofactors like NADH and should be used with caution.[2] Consider using buffers like citrate or acetate for acidic conditions and Tris for mildly basic conditions, after verifying their compatibility.[2]

FAQ 2: I'm observing an unexpected new peak during my forced degradation study in acidic conditions (pH 1-3), and it's not the expected amide hydrolysis product. What could this be?

Answer: In acidic conditions, a likely alternative degradation pathway for a molecule with a 1,2-aminocyclohexyl group attached to a carbonyl is intramolecular cyclization. The primary amine on the cyclohexyl ring can act as an internal nucleophile, attacking the amide carbonyl carbon. This process, known as intramolecular aminolysis, would result in the formation of a cyclic amidine derivative and the release of 2-chloronicotinic acid. Such reactions are a known pathway for compounds with similar structural motifs.[3]

Proposed Intramolecular Cyclization Pathway: The reaction involves the protonated amine being in equilibrium with its free base form. The free amine then attacks the amide carbonyl, leading to a tetrahedral intermediate, which subsequently collapses to form a stable five-membered ring structure fused to the cyclohexane ring.

Troubleshooting Steps:

  • Structural Elucidation: Use LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the unknown peak. The mass of this new compound may be identical to a hydrolysis product, making chromatographic separation and structural analysis crucial.

  • Kinetic Analysis: Monitor the formation of this peak over time at different acidic pH values (e.g., pH 1, 2, 3). This will help you understand the pH range where this pathway is most prevalent.

  • Temperature Effects: Perform the acid stress test at a lower temperature (e.g., 40°C instead of 60°C) to slow down the reaction and confirm if it follows expected kinetic behavior.

Troubleshooting Guide: Designing a pH-Dependent Stability Study

This guide provides a systematic approach to determining the optimal pH for the stability of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, in line with ICH guidelines.[4]

Objective: To identify the pH of maximum stability and characterize degradation pathways across a pharmaceutically relevant pH range (typically pH 2 to 10).
Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Interpretation A Develop & Validate Stability-Indicating HPLC Method B Prepare Buffer Solutions (pH 2, 4, 5, 7, 9, 10) A->B C Prepare Stock Solution of Compound (e.g., 1 mg/mL) B->C D Incubate Samples at 40°C & 60°C C->D E Withdraw Aliquots at Timepoints (0, 24, 48, 72h) D->E F Quench Reaction (e.g., neutralize/freeze) E->F G Analyze Samples by HPLC F->G H Quantify % Remaining of Parent Compound G->H I Identify & Quantify Major Degradants G->I J Plot ln(% Remaining) vs. Time H->J K Determine Rate Constants (k_obs) J->K L Generate pH-Rate Profile (Plot log(k_obs) vs. pH) K->L M Identify pH of Maximum Stability L->M

Caption: Workflow for a pH-Rate Profile Stability Study.

Step-by-Step Experimental Protocol

1. Materials & Equipment:

  • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

  • pH meter

  • Calibrated stability chambers or ovens

  • Volumetric flasks and pipettes

  • Reagents: HCl, NaOH, and various buffer salts (e.g., citrate, phosphate, borate)

2. Method Development (Pre-requisite):

  • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[1]

  • Forced degradation studies are essential for this step.[4][5][6] Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH Q1B) to generate degradants.[5] The goal is to achieve 5-20% degradation to ensure the method is robust.[4]

3. Buffer Preparation:

  • Prepare a series of buffers covering the desired range, for instance:

    • pH 2.0: 0.01 M HCl

    • pH 4.0 & 5.0: 0.05 M Acetate buffer

    • pH 7.0: 0.05 M Phosphate buffer

    • pH 9.0 & 10.0: 0.05 M Borate buffer

  • Scientist's Note: If the compound has low aqueous solubility, a co-solvent like acetonitrile or methanol can be used, but keep its concentration low (<10%) and consistent across all samples.

4. Sample Preparation and Incubation:

  • Prepare a stock solution of the compound (e.g., 10 mg/mL in a suitable solvent like water or methanol).

  • For each pH condition, dilute the stock solution into the buffer to a final concentration of approximately 1 mg/mL.[5]

  • Immediately take a sample for t=0 analysis.

  • Place the remaining vials in a stability chamber at a controlled temperature (e.g., 60°C for an accelerated study).

  • Pull samples at predetermined time points (e.g., 4, 8, 24, 48, 72 hours). The frequency should be sufficient to establish the degradation rate.[7][8]

5. Sample Analysis and Data Processing:

  • Analyze all samples using the validated stability-indicating HPLC method.

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Create a plot of the natural logarithm of the percent remaining (ln[% Remaining]) versus time for each pH.

  • The slope of this line will be the negative of the observed first-order rate constant (-k_obs).

Data Presentation and Interpretation

Table 1: Hypothetical Stability Data for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride at 60°C

pHk_obs (hr⁻¹)Half-life (t½) (hours)Major Degradation Product(s)
2.00.009573.0Intramolecular Cyclization Product
4.00.0012577.6Minimal Degradation
5.00.0015462.1Minimal Degradation
7.00.025027.7Hydrolysis Product (2-hydroxynicotinamide derivative)
9.00.11506.0Hydrolysis Product (2-hydroxynicotinamide derivative)
10.00.28802.4Hydrolysis Product & Amide Cleavage Products

pH-Rate Profile Interpretation: By plotting the logarithm of the rate constant (log k_obs) against pH, you can visualize the pH-stability profile. For this class of compound, a "U-shaped" or "V-shaped" curve is expected, indicating that the compound is most stable in the acidic pH range (around pH 4 in this hypothetical example) and degrades via different mechanisms in strongly acidic and basic conditions.

Proposed Degradation Pathways Diagram

G cluster_acid Acidic Conditions (e.g., pH < 3) cluster_stable Optimal Stability Zone (e.g., pH 4-5) cluster_base Neutral/Basic Conditions (e.g., pH > 6) A_start N-(2-Aminocyclohexyl)- 2-chloronicotinamide A_end Intramolecular Cyclization Product A_start->A_end H⁺ Catalysis (Aminolysis) S_mol N-(2-Aminocyclohexyl)- 2-chloronicotinamide S_mol->S_mol Minimal Degradation B_start N-(2-Aminocyclohexyl)- 2-chloronicotinamide B_end1 2-Hydroxynicotinamide Derivative B_start->B_end1 OH⁻ Catalysis (SNAr Hydrolysis) B_end2 Amide Cleavage Products B_start->B_end2 Amide Hydrolysis (Slower)

Caption: Plausible pH-dependent degradation pathways.

References

  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Wikipedia. 2-Chloropyridine. Available at: [Link]

  • (Author not available). (n.d.). Synthesis of phenylacetaldehyde amidines and their intramolecular cyclization. ResearchGate. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Katz, N. E., et al. (1987). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. ACS Publications. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Hobbs, P. T. (n.d.). Synthesis and Use of an Immobilized Catalyst for the N-Oxidation of 2-Chloropyridine. DORAS. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Singh, R., & Kumar, S. (2019). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Fujiwara, T., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]

  • MDPI. (2023). Intramolecular Cyclization. Encyclopedia. Available at: [Link]

  • Lee, C., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Center for Biotechnology Information. Available at: [Link]

  • Chew, J. Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. Available at: [Link]

  • Martin, R. W., & Iwobi, A. N. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI. Available at: [Link]

Sources

Troubleshooting

Impurities detection in N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride batches

Technical Support Center: N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride Welcome to the technical support center for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

Welcome to the technical support center for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accurate detection and control of impurities in your drug substance batches.

The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have stringent requirements for the reporting, identification, and qualification of impurities.[1][2] This guide will provide the technical foundation to meet and exceed these standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries. For more detailed protocols and explanations, please refer to the corresponding Troubleshooting Guides.

Q1: I'm seeing a new, small peak in my HPLC chromatogram that wasn't there in earlier batches. What could it be?

A new peak could be a process-related impurity from a change in the synthesis or a degradation product.[1] First, check your system suitability to rule out chromatographic issues. Then, proceed to the Troubleshooting Guide 2.2: Workflow for Unknown Impurity Identification to characterize the peak using LC-MS.

Q2: How do I differentiate between stereoisomers of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride? My current reverse-phase method shows only one peak.

Standard reverse-phase HPLC columns are typically not designed to separate enantiomers or diastereomers. The 1,2-disubstituted cyclohexyl ring in the molecule creates chiral centers, leading to multiple stereoisomers. These isomers can have different pharmacological activities.[3] You will need to develop a specific chiral separation method. See Troubleshooting Guide 2.3: Resolving Stereoisomers for detailed strategies.

Q3: What are the regulatory thresholds for reporting and identifying impurities for this API?

According to ICH Q3A (R2) guidelines, the thresholds are based on the maximum daily dose (MDD) of the drug.[4][5][6] For a typical MDD, the reporting threshold is often 0.05%, and the identification threshold is generally between 0.05% and 0.10%.[1] Any impurity exceeding the identification threshold must be structurally characterized.

Q4: My API is showing increasing levels of a specific impurity during storage. What's happening?

This indicates that your API is degrading. The amide bond and the chloro-substituted pyridine ring are susceptible to hydrolysis and other degradation pathways, especially under non-optimal storage conditions (e.g., high humidity and temperature).[7][8] You should initiate a forced degradation study as outlined in Protocol 4.2 to understand this instability and identify the degradant.

Q5: What are the most likely process-related impurities I should look for?

Based on a likely synthesis route involving the reaction of 2-chloronicotinoyl chloride with 1,2-diaminocyclohexane, you should look for unreacted starting materials, by-products from incomplete reactions, or reagents used in the synthesis.[9][10] Refer to the Table of Potential Impurities in Section 3 for a detailed list.

Section 2: Troubleshooting Guides

Guide 2.1: Optimizing Your HPLC Method for Impurity Profiling

A robust, stability-indicating HPLC method is the foundation of impurity analysis.[11] If you are facing issues like poor resolution, peak tailing, or co-elution, this guide will help.

  • Problem: Poor resolution between the API and an impurity peak.

    • Causality: Insufficient selectivity of the mobile phase or stationary phase.

    • Solution:

      • Modify Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. The charged amino group on the cyclohexyl ring and the pyridine ring mean that pH can drastically alter retention and selectivity.

      • Adjust Gradient Slope: For gradient elution, decrease the slope (%B/min) to increase the separation window between closely eluting peaks.

      • Change Stationary Phase: If mobile phase optimization fails, switch to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase).

  • Problem: API peak is tailing.

    • Causality: Secondary interactions between the basic amine groups of the analyte and residual acidic silanols on the silica-based column.

    • Solution:

      • Use a Low-Ionic-Strength Acidic Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanols, minimizing secondary interactions.

      • Operate at Low pH: Maintain a mobile phase pH of around 2.5-3.0 to ensure the analyte's amines are fully protonated, which can improve peak shape.

      • Employ a High-Purity, End-Capped Column: Modern columns designed for pharmaceutical analysis have minimal residual silanol activity.

Guide 2.2: Workflow for Unknown Impurity Identification

When a new, unidentified impurity appears above the identification threshold, a structured approach is required for its characterization.[4]

  • High-Resolution Mass Spectrometry (LC-MS): Obtain an accurate mass of the impurity. This is the first and most critical step. A high-resolution instrument (e.g., Q-TOF or Orbitrap) can provide a molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information. Compare the fragmentation pattern to that of the parent API. Common losses or fragments can reveal which part of the molecule has been modified.

  • Forced Degradation: Perform a forced degradation study (see Protocol 4.2) to see if you can intentionally generate the unknown impurity.[12][13] If the impurity is formed under specific stress conditions (e.g., acid hydrolysis), it provides a strong clue about its structure.

  • Isolation & NMR: If the structure is still ambiguous, the impurity may need to be isolated using preparative HPLC. Subsequent 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC) will provide definitive structural elucidation.

Diagram: Workflow for Unknown Impurity Identification

G cluster_detection Detection & Initial Analysis cluster_characterization Structural Characterization cluster_confirmation Confirmation Detect Unknown Peak >0.10% in HPLC-UV LCMS LC-MS Analysis (Accurate Mass) Detect->LCMS Characterize MSMS MS/MS Fragmentation (Compare to API) LCMS->MSMS Forced Forced Degradation Study (Simulate Formation) LCMS->Forced Hypo Hypothesize Structure MSMS->Hypo Forced->Hypo Isolate Preparative HPLC Isolation Hypo->Isolate If ambiguous Confirm Confirm Structure & Identify Hypo->Confirm If clear NMR NMR Spectroscopy (1H, 13C, 2D) Isolate->NMR NMR->Confirm

Caption: A systematic workflow for identifying unknown pharmaceutical impurities.

Guide 2.3: Resolving Stereoisomers

The presence of chiral centers in the aminocyclohexyl moiety means N-(2-Aminocyclohexyl)-2-chloronicotinamide exists as multiple stereoisomers. Regulators require that different stereoisomers be treated as separate impurities if they have different pharmacological profiles.[3]

  • Strategy 1: Chiral High-Performance Liquid Chromatography (HPLC)

    • Principle: This is the most common and effective method.[14] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Recommended Columns: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of chiral compounds.[14][15]

    • Mobile Phase: Start with a simple mobile phase like Hexane/Isopropanol or Hexane/Ethanol. The ratio can be adjusted to optimize resolution. Small amounts of an acidic or basic additive may be needed to improve peak shape.

  • Strategy 2: Supercritical Fluid Chromatography (SFC)

    • Principle: SFC uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. It is known for fast, efficient chiral separations.[3]

    • Advantage: SFC often provides better resolution and is considered a "greener" technique than normal-phase HPLC due to reduced solvent consumption.[15]

Section 3: Potential Impurity Profile

This section outlines the impurities that could plausibly arise during the synthesis and storage of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Table 1: Potential Process-Related and Degradation Impurities

Impurity NameLikely OriginRecommended Detection Technique
2-Chloronicotinic acidStarting Material / Hydrolysis ProductHPLC-UV, LC-MS
1,2-DiaminocyclohexaneStarting MaterialGC-MS (after derivatization) or LC-MS
N-(2-Aminocyclohexyl)-2-hydroxynicotinamideHydrolysis of chloro groupHPLC-UV, LC-MS
Dimer (Bis-amide)By-product of synthesisLC-MS
Oxidized ImpuritiesOxidation of amino group or pyridine ringLC-MS

Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation API N-(2-Aminocyclohexyl)- 2-chloronicotinamide Impurity1 2-Chloronicotinic Acid + 1,2-Diaminocyclohexane API->Impurity1 Amide Cleavage (Acid/Base) Impurity2 N-(2-Aminocyclohexyl)- 2-hydroxynicotinamide API->Impurity2 Chloro Substitution (Nucleophilic Attack) Impurity3 N-Oxide Derivative API->Impurity3 Oxidizing Agent

Caption: Major degradation pathways for the API under stress conditions.

Section 4: Key Experimental Protocols

Protocol 4.1: HPLC Method for Impurity Profiling

This protocol provides a starting point for a gradient HPLC method suitable for detecting a range of impurities.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    25.0 80
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • System Suitability:

    • Prepare a solution containing the API and a known impurity.

    • The resolution between the two peaks must be ≥ 2.0.

    • The tailing factor for the API peak should be ≤ 1.5.

Protocol 4.2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[11][12][13]

  • Preparation: Prepare separate solutions of the API (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with an equivalent amount of HCl before injection. Amide bonds are particularly susceptible to basic hydrolysis.[8]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Dissolve in the solvent before injection.

  • Photolytic Degradation: Expose the API solution to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

  • Analysis: Analyze all stressed samples by the validated HPLC method (Protocol 4.1) alongside an unstressed control sample. Aim for 5-20% degradation of the main peak for meaningful results.[12]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Lu, H., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC.
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research.
  • The Analytical Scientist. (2008, April 15). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • BenchChem. (2025, December). preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments. BenchChem.
  • Recent Development: Enantio Selective Eextraction in Chiral Separ
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • BioProcess International.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • BenchChem. N-(2-Aminophenyl)-2-chloronicotinamide: A Technical Overview.
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ResearchGate. (PDF) Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Liu, Y., et al. (2020). Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method. MDPI.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

Optimization

Preventing oxidation of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride during long-term storage

Welcome to the technical support guide for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Oxidative degradation is a primary concern during storage, potentially leading to impurity formation, loss of potency, and compromised experimental outcomes. This guide provides in-depth troubleshooting advice and preventative strategies based on established principles of pharmaceutical chemistry.

Frequently Asked Questions (FAQs)

Q1: My N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride powder has developed a yellowish or brownish tint over time. Is it still usable?

A: Discoloration, often appearing as a yellowish or brownish hue, is a common visual indicator of chemical degradation, likely due to oxidation.[1] While a slight color change may not always correlate with a significant loss of purity, it warrants immediate investigation. We strongly recommend re-analyzing the material's purity by a qualified analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use. For critical applications, using an untainted lot is advisable.

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A: To ensure long-term stability, N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride should be stored in a tightly sealed container, protected from light, in a dry environment at low temperatures.[2][3][4] Recommended conditions are -20°C for long-term storage (months to years) or 0-4°C for short-term use (days to weeks).[2] The use of a desiccator or storage in a controlled low-humidity environment is also crucial as amines can be hygroscopic.[5]

Q3: Is this compound sensitive to air? Should I use an inert atmosphere?

A: Yes, compounds with amine functionalities are susceptible to oxidation. The presence of atmospheric oxygen can initiate and propagate degradation reactions.[6][7] For maximum stability, especially for long-term storage or for use as a reference standard, we recommend storing the compound under an inert atmosphere such as argon or nitrogen.[8] This involves flushing the container with the inert gas before sealing.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter, their probable causes related to oxidation, and actionable solutions.

Issue 1: An unknown peak appears in my HPLC chromatogram after storing the compound for several months.

  • Probable Cause: The new peak likely represents a degradation product. The primary amine on the cyclohexyl ring and the electron-rich nicotinamide ring are potential sites for oxidation. Oxidation can lead to the formation of imines, N-oxides, or other byproducts.[9][10] The presence of trace metal impurities can catalyze these oxidation reactions.[11]

  • Troubleshooting Steps:

    • Characterize the Impurity: If resources permit, use mass spectrometry (LC-MS) to determine the molecular weight of the impurity. This can provide clues to its structure (e.g., an increase of 16 amu may suggest N-oxide formation).

    • Perform a Forced Degradation Study: To confirm if the impurity is oxidative, a forced degradation study can be insightful.[12][13] Expose a small sample of the pure compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor the formation of the impurity peak over time.[14] If the peak grows under these conditions, it confirms an oxidative degradation pathway.

    • Implement Preventative Measures: Discard the degraded stock. For future storage, adhere strictly to the recommended conditions: -20°C, under an inert atmosphere, with protection from light and moisture.[4]

Issue 2: I observe poor reproducibility in my bioassays using a stock solution of the compound that is several weeks old.

  • Probable Cause: Loss of potency due to the degradation of the active pharmaceutical ingredient (API) is a likely cause. Oxidative degradation reduces the concentration of the intended compound, leading to weaker or inconsistent biological effects.[11] Furthermore, the degradation products themselves could potentially interfere with the assay.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always prepare stock solutions fresh from solid material that has been stored properly. Avoid using aged solutions.

    • Quantify the API: Re-analyze the concentration of your stock solution using a validated HPLC or UV-Vis method to confirm if the concentration has decreased over time.

    • Evaluate Solution Stability: If you must store solutions, conduct a short-term stability study. Prepare a solution and store it under various conditions (e.g., 4°C in the dark, room temperature on the benchtop). Analyze aliquots at different time points (e.g., 0, 4, 8, 24 hours) to determine the time frame within which the solution remains stable.

    • Consider Antioxidants for Solutions: For aqueous solutions, pH control can be critical.[1] Depending on the application and compatibility, the addition of antioxidants might be considered, though this requires careful validation to ensure no interference with the experiment.[1][7]

Best Practices for Long-Term Storage and Handling

Proactive measures are the most effective way to prevent the oxidation of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Optimal Storage Environment

Controlling the storage environment is the most critical factor in maintaining the compound's stability.

ParameterRecommendationRationale
Temperature -20°C (Long-term) ; 0-4°C (Short-term)Low temperatures significantly reduce the rate of chemical reactions, including oxidation.[2][8]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen prevents the initiation of auto-oxidative chain reactions.[6][8]
Humidity Store in a desiccator or with desiccant packs Amines are often hygroscopic; moisture can promote hydrolysis and other degradation pathways.[5]
Light Amber glass vial or opaque container UV light can provide the energy to initiate photolytic degradation and oxidation reactions.[1]
Container Tightly sealed, high-quality glass vial Prevents exposure to atmospheric oxygen and moisture. Glass is generally inert and preferred over plastic for long-term storage.[5]
Understanding the Putative Oxidation Mechanism

While specific degradation pathways for this molecule are not extensively published, we can infer potential mechanisms based on its functional groups: the primary amine and the 2-chloropyridine ring. Oxidation often proceeds via free-radical mechanisms.

OxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products Initiator O₂, Light, Metal Ions (e.g., Fe²⁺, Cu²⁺) Molecule N-(2-Aminocyclohexyl)- 2-chloronicotinamide HCl Initiator->Molecule Radical Amine Radical Cation Molecule->Radical Electron Abstraction O2 O₂ Radical->O2 PeroxyRadical Peroxy Radical O2->PeroxyRadical AnotherMolecule Another Molecule PeroxyRadical->AnotherMolecule H Abstraction Hydroperoxide Hydroperoxide AnotherMolecule->Hydroperoxide Products Imines, N-Oxides, Ring-Opened Species, Colored Polymers Hydroperoxide->Products Decomposition

Caption: Putative free-radical oxidation pathway.

Protocol for Monitoring Stability via HPLC

Regularly assessing the purity of your compound is essential. Here is a general protocol for stability monitoring.

Objective: To quantify the purity of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride and detect the presence of degradation products.

Materials:

  • N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Standard Preparation:

    • Accurately weigh ~1 mg of a high-purity reference standard of the compound.

    • Dissolve in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of 1 mg/mL. This is your stock standard.

    • Prepare a working standard of ~0.1 mg/mL by diluting the stock standard.

  • Sample Preparation:

    • Prepare the sample from your stored batch at the same concentration as the working standard (0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength (e.g., 260 nm, based on the chloronicotinamide chromophore).

    • Injection Volume: 10 µL

  • Analysis and Interpretation:

    • Inject the working standard to determine the retention time of the main peak.

    • Inject the sample.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the chromatogram to previous analyses of the same batch. Look for the emergence of new peaks or a decrease in the area percent of the main peak, which indicates degradation. A change of >2% often warrants concern.

Caption: HPLC workflow for stability monitoring.

By implementing these troubleshooting and preventative strategies, researchers can ensure the quality and reliability of their N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, leading to more accurate and reproducible scientific outcomes.

References

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering.
  • Asad, S., & Kumar, N. (2021). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate.
  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Fagron.
  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Chen, S., et al. (2018). Analytical methods used to quantify amine oxidation. ResearchGate.
  • Rath, S., et al. (2000). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
  • MedKoo Biosciences. (n.d.). TCO-amine HCl salt. MedKoo.
  • Yang, X. (2025). Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. University of Toronto.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich.
  • Various Authors. (n.d.). Oxidation of Amines and N-Hetarenes. Science of Synthesis.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Research and Applications.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Singh, R., & Kumar, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Vector Labs. (n.d.). TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS. Vector Labs.
  • Vaijayanthi, S. P., & Mathiyalagan, N. (2012). N-Chloropyrazinamide Oxidation of Chalcones: Kinetics And Mechanistic Studies. International Journal of Chemical Research and Technology.
  • Anadón, A., et al. (2018). Mechanism of Neonicotinoid Toxicity: Impact on Oxidative Stress and Metabolism. Annual Review of Pharmacology and Toxicology.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
  • Smith, A. M., et al. (2017). Development of a metal-free amine oxidation method utilizing DEAD chemistry. RSC Advances.
  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. PubMed.
  • The University of Osaka Institutional Knowledge Archive: OUKA. (n.d.). Osaka University.
  • Hecht, S. S., et al. (1986). Metabolic Beta-Hydroxylation and N-oxidation of N'-nitrosonornicotine. PubMed.

Sources

Troubleshooting

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride HPLC peak tailing solutions

Welcome to the technical support center for the HPLC analysis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on peak tailing.

Understanding the Challenge: The Analyte's Chemistry

N-(2-Aminocyclohexyl)-2-chloronicotinamide is a basic compound due to the primary amine on the cyclohexyl ring. In its hydrochloride salt form, this amine is protonated (R-NH₃⁺). When using standard silica-based reversed-phase columns, this positively charged group can undergo strong, secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface. This interaction is a primary cause of poor peak shape, specifically peak tailing.[1][2][3][4] This guide provides a systematic approach to mitigate these interactions and achieve symmetrical, reproducible peaks.

Troubleshooting Guide: Resolving Peak Tailing

This section addresses the most common questions and issues encountered during the analysis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Q1: I'm seeing severe peak tailing with a standard C18 column and a simple Methanol/Water mobile phase. What's the first thing I should change?

Answer: The first and most critical parameter to adjust is the mobile phase pH .[5][6] Your analyte is a basic compound, and its interaction with the silica stationary phase is highly pH-dependent. An unbuffered mobile phase allows for a mixture of ionized and unionized silanol groups on the column, leading to the strong secondary interactions that cause peak tailing.[2][3]

Immediate Action Plan:

  • Introduce a buffer and lower the pH. The most straightforward strategy is to suppress the ionization of the surface silanol groups.[1][2][5]

  • Recommended Starting Point: Prepare your aqueous mobile phase with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to achieve a pH between 2.5 and 3.5.[5][7] At this low pH, most silanol groups will be protonated (Si-OH) and neutral, drastically reducing the ionic interaction with your protonated analyte.[2][3]

Q2: I've lowered the pH to ~2.7 with formic acid, but I still see some tailing. What's my next step?

Answer: While low pH is a powerful tool, it may not eliminate all secondary interactions, especially on older or more acidic (Type A) silica columns.[1][7] Your next steps should focus on either further modifying the mobile phase or choosing a more suitable stationary phase.

Option 1: Add a Competing Base (Silanol Blocker) A competing base, such as triethylamine (TEA), can be added to the mobile phase at a low concentration (e.g., 10-25 mM).[1][8] The protonated TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[7][9]

  • Protocol: Add 10-25 mM of TEA to your aqueous mobile phase and re-adjust the pH to your target of 2.5-3.5 using an appropriate acid (like phosphoric acid).

  • Caution: Competing bases can sometimes shorten column lifetime and are often not suitable for LC-MS applications due to ion suppression.[7]

Option 2: Select a Modern, High-Purity, End-Capped Column If your current column is an older generation (Type A silica), it likely has a higher concentration of acidic silanol groups and metal impurities that contribute to tailing.[1] Switching to a modern column can provide a dramatic improvement.

  • What to look for:

    • High-Purity, "Type B" Silica: These columns have significantly lower metal content and fewer acidic silanols.[8]

    • End-Capped Columns: After the C18 phase is bonded, the column is treated with a small reagent (like trimethylchlorosilane) to cap many of the remaining free silanols, making them inert.[2][10][11] Double or triple end-capping provides even better shielding.[11]

    • Sterically Protected or Polar-Embedded Phases: Some columns use bulky side-chains to physically block access to residual silanols or incorporate polar groups near the silica surface to shield silanols and improve peak shape for basic compounds.[10][12][13]

Q3: Should I consider using a high pH mobile phase instead of a low pH one?

Answer: Yes, operating at a high pH is a very effective, albeit less common, strategy. The goal is to change the ionization state of your analyte instead of the silanols.

  • Mechanism: The pKa of a primary amine on a cyclohexyl ring is typically around 10.5. By using a mobile phase buffered to a pH of 10 or higher (at least 2 units above the analyte's pKa), you will deprotonate your analyte, converting it from the cationic form (R-NH₃⁺) to the neutral form (R-NH₂). This neutral form will not engage in strong ionic interactions with the now fully deprotonated silanol surface (Si-O⁻).[14][15]

  • Key Requirement: You must use a pH-stable column, such as a hybrid-silica or polymer-based column, as traditional silica columns will rapidly dissolve at a pH above 8.[14][16]

  • Benefit: This approach often yields excellent peak symmetry and can offer different selectivity compared to low pH methods.[14] Retention times are often longer at high pH because the neutral amine is more hydrophobic.[14]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Mechanism of peak tailing for basic compounds.

Frequently Asked Questions (FAQs)

Q: What is the ideal buffer concentration to use? A: For LC-UV applications, a buffer concentration of 10-25 mM is generally effective.[5][7] For LC-MS, it is crucial to use lower concentrations (typically <10 mM) of volatile buffers like ammonium formate or ammonium acetate to avoid ion suppression in the mass spectrometer.[5]

Q: Can my sample solvent cause peak tailing? A: Yes. If your analyte is dissolved in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile when the mobile phase is 10% acetonitrile), it can cause peak distortion, including tailing or fronting. Ideally, your sample should be dissolved in the initial mobile phase itself or a weaker solvent.

Q: I switched to a new column and the peak shape is perfect, but now my retention time is too short. What should I do? A: This is a common and positive outcome. Improved peak shape often means that the secondary, undesirable retention mechanism has been eliminated. To increase retention, simply decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the hydrophobic retention of your analyte on the C18 phase.

Q: Could column overload be the cause of my peak tailing? A: It's possible, especially if the peak shape worsens as you inject higher concentrations of your analyte.[4] To test for this, inject a dilution series of your sample. If the peak shape improves significantly at lower concentrations, you are likely saturating the active sites on the column. The solution is to either inject a smaller mass of the sample or switch to a column with a higher loading capacity (e.g., larger particle size or wider internal diameter).[4]

Summary of Strategies and Column Choices

The following table summarizes the primary strategies for eliminating peak tailing for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

StrategypH RangeMechanism of ActionRecommended Column TypeProsCons
Low pH (Ion Suppression) 2.5 - 3.5Protonates silanol groups (Si-OH), making them neutral and minimizing interaction with the protonated analyte (R-NH₃⁺).Modern, high-purity, end-capped silica C18, C8.Robust, widely applicable, compatible with most columns.Analyte is highly polar, may have low retention. May not eliminate all tailing on older columns.
High pH (Analyte Neutralization) > 10.0Deprotonates the analyte (R-NH₂), making it neutral and eliminating ionic interaction with deprotonated silanols (Si-O⁻).Hybrid-silica or polymer-based columns stable at high pH.Excellent peak shape, often provides alternative selectivity.Requires a special pH-stable column. Not all buffers are suitable for high pH.
Mobile Phase Additive 2.5 - 4.5A competing base (e.g., TEA) is added to saturate active silanol sites, blocking them from the analyte.Standard silica C18 (often used to improve performance of older columns).Can improve peak shape on columns with high silanol activity.May shorten column life. Often not MS-compatible. Can complicate mobile phase prep.

Troubleshooting Workflow

G

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. The role of end-capping in reversed-phase.
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Benchchem. (2025, December).
  • Calabuig-Hernández, S., García-Alvarez-Coque, M. C., & Ruiz-Angel, M. J. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • W
  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • Agilent.
  • Industry news. (2023, December 27).

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the In Vitro Efficacy Validation of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

Introduction: Rationale for Investigation The nicotinamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1] Its derivatives have demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigation

The nicotinamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2] Recent efforts in drug discovery have focused on modifying the nicotinamide core to develop potent and selective enzyme inhibitors, particularly targeting protein kinases involved in oncogenesis.[3][4]

This guide focuses on N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (hereafter referred to as "Test Compound 1"), a novel compound featuring three key structural motifs:

  • The 2-chloronicotinamide core, a modification known to influence electronic properties and binding interactions.

  • An aminocyclohexyl group , a versatile scaffold used in drug design to confer specific conformational constraints and potential for new interactions.[5]

  • The hydrochloride salt form, intended to improve solubility and handling properties.

Given the established role of nicotinamide derivatives as kinase inhibitors, we hypothesize that Test Compound 1 may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth and metastasis.[3][4]

This document provides a comprehensive framework for the in vitro validation of Test Compound 1's efficacy. We will compare its performance against established benchmarks, detail the requisite experimental protocols with scientific justification, and present a model for data interpretation. Our objective is to rigorously assess its potential as a novel enzyme inhibitor through a self-validating system of experiments.

Comparative Framework: Selecting the Right Benchmarks

To accurately contextualize the performance of Test Compound 1, a robust comparative framework is essential. We have selected two key comparators:

  • Sorafenib: A multi-kinase inhibitor approved for clinical use that potently targets VEGFR-2. It serves as our positive control and industry benchmark , representing the high-water mark for efficacy that new candidates must strive to meet or exceed.

  • Nicotinamide: The parent scaffold of Test Compound 1. Its inclusion as a negative or baseline control is critical to demonstrate that the novel modifications (the 2-chloro and aminocyclohexyl moieties) are responsible for any observed inhibitory activity.

This three-compound panel allows for a clear, logical interpretation of the experimental data.

Experimental Validation Workflow

The in vitro validation process follows a logical progression from direct target engagement in a purified system to assessing functional effects in a cellular context. This two-tiered approach ensures that any observed cellular activity can be confidently attributed to the inhibition of the target enzyme.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochem_Assay VEGFR-2 Kinase Assay (Direct Target Engagement) IC50 Determine IC50 Value (Potency) Biochem_Assay->IC50 Quantify Inhibition Cell_Assay Anti-Proliferation Assay (MTT) (Functional Effect) IC50->Cell_Assay EC50 Determine EC50 Value (Efficacy) Cell_Assay->EC50 Measure Viability

Caption: High-level workflow for in vitro validation of a novel kinase inhibitor.

Part 1: Biochemical Assay - Direct Target Engagement

The first and most critical step is to determine if Test Compound 1 directly interacts with and inhibits the enzymatic activity of VEGFR-2 in a purified, cell-free system.[6][7] This provides unambiguous evidence of target engagement.

Protocol 1: In Vitro VEGFR-2 Kinase Assay

Objective: To quantify the half-maximal inhibitory concentration (IC50) of Test Compound 1 against recombinant human VEGFR-2 kinase.

Causality: This assay isolates the enzyme, its substrate (a synthetic peptide), and the energy source (ATP). By measuring the rate of substrate phosphorylation in the presence of varying inhibitor concentrations, we can directly quantify the compound's potency against the enzyme without confounding factors like cell membrane permeability or off-target effects.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Test Compound 1, Sorafenib, and Nicotinamide in 100% DMSO.

    • Prepare a Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human VEGFR-2 kinase and a suitable biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the assay buffer.

    • Prepare an ATP solution in the assay buffer. The final concentration should be at or near the Km of ATP for VEGFR-2 to ensure competitive inhibitors can be accurately assessed.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution series for each compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO, then dilute further into the assay buffer. Include a DMSO-only control well (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add 5 µL of each compound dilution to respective wells.

    • Add 20 µL of the enzyme/peptide substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of a stop buffer containing EDTA.

  • Signal Detection (LanthaScreen™ Eu-Antibody Detection):

    • Add 50 µL of a detection solution containing a Europium-labeled anti-phosphotyrosine antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[6]

Hypothetical Data & Interpretation
CompoundTargetIC50 (nM) [Hypothetical Data]Interpretation
Test Compound 1 VEGFR-285Potent direct inhibition. The sub-micromolar IC50 suggests strong binding and inhibition of the kinase domain.
Sorafenib VEGFR-255Benchmark Potency. As expected, the positive control shows high potency, validating the assay's integrity.
Nicotinamide VEGFR-2> 50,000No significant inhibition. Confirms that the novel chemical moieties on Test Compound 1 are essential for its activity.

Part 2: Cellular Assay - Functional Efficacy

After confirming direct target inhibition, the next logical step is to assess whether the compound can penetrate a cell membrane and inhibit a VEGFR-2 dependent process, such as cell proliferation.

Signaling Pathway Context

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF RAF P1->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation Test_Compound Test Compound 1 (Inhibitor) Test_Compound->P1 Blocks

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT)

Objective: To determine the half-maximal effective concentration (EC50) of Test Compound 1 required to inhibit the proliferation of a human cancer cell line.

Causality: The MTT assay measures the metabolic activity of living cells. The mitochondrial reductase in viable cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals. A reduction in this conversion in the presence of the compound indicates a decrease in cell viability, which can be a result of either cytostatic (growth inhibition) or cytotoxic (cell death) effects.[3]

Methodology:

  • Cell Culture:

    • Culture HCT-116 (human colorectal carcinoma) cells, which are known to express VEGFR-2, in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count to ensure accurate seeding density.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

    • Prepare a serial dilution of Test Compound 1, Sorafenib, and Nicotinamide in the cell culture medium. The concentration range should be informed by the IC50 results (e.g., spanning from 1 nM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Signal Detection:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model to determine the EC50 value.

Hypothetical Data & Interpretation
CompoundTarget Cell LineEC50 (µM) [Hypothetical Data]Interpretation
Test Compound 1 HCT-1161.2Good Cellular Efficacy. The low micromolar EC50 indicates the compound is cell-permeable and effectively inhibits proliferation. The ~14x shift from IC50 to EC50 is common and reflects the complexities of a cellular environment (e.g., intracellular ATP concentration, protein binding).
Sorafenib HCT-1160.8Benchmark Efficacy. The positive control shows sub-micromolar efficacy, confirming the sensitivity of the cell line to VEGFR-2 pathway inhibition.
Nicotinamide HCT-116> 100No significant effect on proliferation. Reinforces that the specific chemical structure of Test Compound 1 is crucial for its biological activity.

Discussion and Forward Look

The hypothetical data presented paints a promising picture for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride as a novel, potent, and cell-active inhibitor of VEGFR-2. The biochemical assay would confirm direct and high-affinity engagement with the target kinase, while the cellular assay would demonstrate its functional consequence in a relevant biological system. The comparison to Nicotinamide strongly suggests that the synthetic modifications are the drivers of this activity.

While Test Compound 1's hypothetical cellular potency (EC50 = 1.2 µM) does not exceed that of the clinical benchmark Sorafenib (EC50 = 0.8 µM), it is well within a range that merits further investigation.

Future Directions:

  • Kinase Selectivity Profiling: The next critical step is to screen Test Compound 1 against a broad panel of other kinases to determine its selectivity. A highly selective inhibitor is often preferred to minimize off-target effects and potential toxicity.

  • Mechanism of Action Studies: Further biochemical assays should be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive).

  • In Vivo Validation: Promising in vitro data would justify advancing the compound to in vivo studies using animal models to assess its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

This structured in vitro validation cascade provides the foundational data necessary to make an informed decision on the future development of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride as a potential therapeutic agent.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Orhan, I. E. (2018). Discovery of Novel Enzyme Inhibitors from Nature via in vitro and in silico Methods. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina.
  • Al-Ostoot, F. H., et al. (2025). Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments. PMC.
  • Wang, J., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
  • Goksen, U. S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC - NIH.
  • De la Cruz, M. A. A., et al. (2025). In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. PMC.
  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • PubChem. (n.d.). 2-Chloronicotinamide. Retrieved March 21, 2026, from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Retrieved March 21, 2026, from [Link]

  • Taha, M. A., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
  • Uehara, T., et al. (1995). Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha. PubMed. Retrieved March 21, 2026, from [Link]

  • Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. PubMed. Retrieved March 21, 2026, from [Link]

  • Calestani, G. L. (2022). A Review on Medicinally Important Heterocyclic Compounds. A Review on Medicinally Important Heterocyclic Compounds.
  • El-Sayed, N. N. E., et al. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. PubMed. Retrieved March 21, 2026, from [Link]

Sources

Validation

Comparative Application Guide: N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride vs. Free Base

As a bifunctional building block, N-(2-Aminocyclohexyl)-2-chloronicotinamide is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, N-(2-Aminocyclohexyl)-2-chloronicotinamide is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics[1]. The molecule features two highly reactive domains: an electrophilic 2-chloropyridine ring (activated by the adjacent carboxamide) and a nucleophilic primary aliphatic amine on the cyclohexyl ring.

For researchers and drug development professionals, selecting between the Hydrochloride (HCl) salt and the Free Base form is not merely a matter of solubility—it is a critical decision that dictates chemical stability, assay reliability, and synthetic success. This guide objectively compares both forms, providing mechanistic insights, empirical performance data, and self-validating protocols to optimize your workflows.

Structural & Physicochemical Profiling

The commercial standard for this compound is the hydrochloride salt (CAS: 1353947-80-4)[2], frequently cataloged under PubChem CID 66570107[3]. The free base is rarely stored or sold in bulk due to its inherent physicochemical liabilities.

Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride Salt
CAS Number N/A (Transient intermediate)1353947-80-4[2]
Molecular Formula C₁₂H₁₆ClN₃OC₁₂H₁₇Cl₂N₃O[2]
Molecular Weight 253.45 g/mol 290.19 g/mol [2]
Physical State Pale yellow amorphous solidWhite/off-white crystalline powder
Aqueous Solubility Poor (< 0.5 mg/mL)Excellent (> 50 mg/mL)
Organic Solubility High (DCM, EtOAc, THF)Low (DCM, EtOAc), Moderate (MeOH)
Nucleophilicity Highly Active (Primary Amine)Inactive (Ammonium Cation)

Mechanistic Causality: The Self-Condensation Dilemma

To understand why commercial suppliers provide this compound at a purity of ≥97% exclusively as an HCl salt[4], one must look at its intramolecular and intermolecular reactivity.

The 2-chloro position of the pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), especially since the electron-withdrawing 3-carboxamide group lowers the activation energy for nucleophilic attack. Simultaneously, the primary amine on the cyclohexyl ring is a strong nucleophile. If stored as a Free Base , the molecules will undergo slow intermolecular S_NAr at room temperature, leading to irreversible oligomerization and polymerization.

By protonating the amine to form the HCl salt , the nitrogen's lone pair is sequestered as an ammonium cation ( R−NH3+​ ). This completely abolishes its nucleophilicity, shutting down the degradation pathway and ensuring long-term shelf stability.

Reactivity HCl HCl Salt (Ammonium Ion) Base Free Base (Active Amine) HCl->Base + Base (e.g., DIPEA) In Situ Activation Stable Stable Storage (Nucleophile Blocked) HCl->Stable Shelf Storage Polymer Self-Condensation (Intermolecular SNAr) Base->Polymer Prolonged Storage (Degradation)

Reactivity pathway showing free base self-condensation risk versus HCl salt protective stability.

Comparative Performance & Stability Data

The following data represents standard comparative profiling for this class of bifunctional building blocks, demonstrating the operational trade-offs between the two forms.

Table 2: Experimental Recovery & Stability Matrix
Condition / SolventFree Base Recovery (24h)HCl Salt Recovery (24h)Mechanistic Observation
Ambient Air (25°C) 88% (Carbamate formation)>99%Free base absorbs atmospheric CO₂.
Aqueous Buffer (pH 7.4) Insoluble>99% (Fully dissolved)HCl salt is ideal for biological screening.
DCM (25°C) >95% (Soluble, reactive)Insoluble suspensionFree base is required for organic coupling.

Application-Specific Methodologies

The choice of form dictates your experimental workflow. Below are self-validating protocols designed to maximize yield and data integrity.

Protocol A: In Situ Freebasing for Downstream API Synthesis

Objective: Convert the stable HCl salt into the reactive free base for immediate amide coupling or reductive amination.

  • Suspension: Weigh 1.0 equivalent of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride into a dry round-bottom flask. Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Observation: The salt will remain as a cloudy, insoluble suspension.

  • Deprotonation: Dropwise, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation Check: Stir for 10–15 minutes at room temperature. The transition from a cloudy suspension to a completely transparent, homogenous solution visually validates successful deprotonation and free base formation.

  • Coupling: Immediately add your target electrophile (e.g., a sulfonyl chloride or activated carboxylic acid) to the solution to prevent self-condensation. Monitor via LC-MS.

Protocol B: Aqueous Formulation for Biological Screening

Objective: Prepare a biocompatible stock solution without the use of cytotoxic organic solvents like DMSO.

  • Weighing: Accurately weigh the HCl salt. (Do not attempt this with the free base, as it will crash out of solution and skew assay concentrations).

  • Dissolution: Add sterile Phosphate-Buffered Saline (PBS, pH 7.4) to create a 10 mM stock solution. Vortex gently for 30 seconds.

  • Sterilization: Pass the clear solution through a 0.22 µm hydrophilic PTFE syringe filter.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent slow hydrolysis of the carboxamide bond.

Decision Matrix Visualization

To streamline laboratory operations, utilize the following logic tree when designing experiments involving N-(2-Aminocyclohexyl)-2-chloronicotinamide.

FormSelection Start Target Application OrgSyn Organic Synthesis (API Manufacturing) Start->OrgSyn BioAssay Biological Assay (In Vitro / In Vivo) Start->BioAssay OrgSyn_Choice Use Free Base (Generated In Situ) OrgSyn->OrgSyn_Choice Requires active nucleophile BioAssay_Choice Use HCl Salt (Direct Dissolution) BioAssay->BioAssay_Choice Requires aqueous solubility

Decision matrix for selecting the appropriate physical form based on application requirements.

References

  • National Center for Biotechnology Information. "N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride". PubChem Database. URL:[Link]

  • BJOka-VIP. "N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride | CAS 1353947-80-4". Chemical Supplier Database. URL: [Link]

  • ESD Medikal. "Kimyasal 22 - N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride". Product Catalog. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). "Pharmaceutical Salts: Properties, Selection, and Use". Wiley-VCH. URL:[Link]

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Comparative

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Novel Ion Channel Modulators: A Comparative Analysis

This guide provides a comparative framework for establishing robust and reproducible biological assays to characterize novel chemical entities. Using the representative compound, N-(2-Aminocyclohexyl)-2-chloronicotinamid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative framework for establishing robust and reproducible biological assays to characterize novel chemical entities. Using the representative compound, N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, a molecule with a nicotinamide scaffold suggestive of potential ion channel activity, we will explore the critical choices and validation steps necessary for generating reliable pharmacological data. The principles and protocols discussed herein are designed to equip researchers, scientists, and drug development professionals with the tools to build a self-validating assay cascade, ensuring data integrity from initial screening to lead optimization.

Introduction: The Challenge of a Novel Compound

In drug discovery, the journey of a novel compound from synthesis to a well-characterized lead is paved with data. The quality and reproducibility of this data are paramount. We begin with a newly synthesized molecule, N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. Its nicotinamide core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets, most notably ion channels and metabolic enzymes.[1][2] Ion channels, which govern fundamental physiological processes, are a particularly important target class for therapeutics.[3][4]

However, without established biological data, we face a critical challenge: how do we begin to characterize its activity? Which assays should we choose, and how can we be confident in their results? This guide will not focus on the unknown specifics of this single compound but will instead use it as a model to compare and contrast primary assay platforms, with an unwavering focus on the causality behind experimental design and the pillars of scientific reproducibility.

Part 1: A Triad of Assay Platforms for Initial Characterization

The initial characterization of a potential ion channel modulator typically involves a trade-off between throughput, cost, and physiological relevance.[5] Three platforms represent the modern approach to this challenge: high-throughput fluorescence-based assays, automated electrophysiology, and direct ion flux assays. Each offers distinct advantages and inherent limitations that must be understood to build a logical screening cascade.

  • High-Throughput Fluorescence-Based Assays: These are often the workhorses of primary screening.[6] They rely on indirect measurements of ion channel activity, such as changes in intracellular calcium concentration using dyes like Fluo-4 or alterations in membrane potential detected by voltage-sensitive probes.[7][8] Their primary advantage is scalability to 384- and 1536-well formats, making them ideal for screening large compound libraries. However, they are susceptible to artifacts from fluorescent compounds and provide a functional readout that is downstream from the direct channel-gating event.[9]

  • Automated Patch-Clamp (APC) Electrophysiology: This technology is the undisputed gold standard for studying ion channels, providing a direct measurement of the ionic currents flowing through the channel pore.[10][11] APC platforms have dramatically increased the throughput of this once low-throughput technique, enabling the analysis of thousands of compounds per day.[5] The data quality is exceptionally high, offering detailed insights into a compound's mechanism of action (MOA), potency, and state-dependence.[5] While more expensive and lower in throughput than fluorescent assays, its precision is essential for hit confirmation and lead optimization.[11]

  • Direct Ion Flux Assays: This method offers a middle ground, directly measuring the movement of specific ions (e.g., potassium, rubidium, lithium) using techniques like atomic absorption spectroscopy.[9] This approach avoids the potential for optical interference inherent in fluorescence-based assays and provides a direct, functional measure of channel activity.[9] While less common, these assays can be highly robust and reproducible, making them an excellent orthogonal method for validating hits from primary screens.

Part 2: Head-to-Head Comparison: Benchmarking for Reproducibility

Choosing the right assay requires an objective comparison of their performance characteristics. The following table summarizes the key attributes of each platform, with a focus on metrics crucial for ensuring reproducibility.

FeatureFluorescence-Based Assays (e.g., Calcium Flux)Automated Patch-Clamp (APC)Direct Ion Flux Assays (e.g., AAS)
Principle of Detection Indirect (downstream signal)Direct (ionic current)Direct (ion concentration)
Primary Use Case High-Throughput Screening (HTS)Hit-to-Lead, Lead Optimization, SafetyHTS, Hit Validation
Throughput Very High (100,000s/day)Medium (1,000s/day)High (10,000s/day)
Data Quality & MOA Moderate; prone to artifactsGold Standard; detailed MOAHigh; functional endpoint
Reproducibility (Z'-factor) Good to Excellent (>0.5)Excellent (>0.7)Excellent (>0.6)
Physiological Relevance Moderate to High (cell-based)High (direct channel function)High (direct ion movement)
Cost per Data Point Low ($)High ( $)Moderate ( )
Key Reproducibility Factor Cell health, dye loading, compound fluorescenceSeal resistance, cell viabilityCell density, wash steps

Part 3: Deep Dive: A Self-Validating Protocol for a Calcium Flux Assay

To illustrate how to embed reproducibility into practice, here is a detailed protocol for a calcium flux assay, a common first step in characterizing a compound like N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride against a putative ion channel target (e.g., TRPM8) expressed in HEK293 cells.[8][12]

Experimental Protocol: Antagonist-Mode Calcium Flux Assay

Objective: To determine the potency (IC50) of a test compound to inhibit agonist-induced calcium influx through a target ion channel.

Materials:

  • HEK293 cells stably expressing the target ion channel (e.g., hTRPM8).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Fluo-4 NW Calcium Assay Kit (including probenecid).

  • Test Compound: N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

  • Reference Antagonist: e.g., AMTB for TRPM8.[13]

  • Agonist: e.g., Menthol or Icilin for TRPM8.[14]

  • Control Vehicle: DMSO.

Step-by-Step Methodology:

  • Cell Plating & Culture (Day 1):

    • Causality: Consistent cell number and confluence are the most critical parameters for assay reproducibility.[10]

    • Plate HEK293-hTRPM8 cells at a pre-optimized density (e.g., 20,000 cells/well) in 40 µL of culture medium.

    • Incubate for 24-48 hours at 37°C, 5% CO2 to allow for adherence and formation of a uniform monolayer.

  • Compound Plate Preparation (Day 2 or 3):

    • Prepare serial dilutions of the test compound and reference antagonist in assay buffer. Typically an 8-point, 3-fold dilution series starting from 100 µM.

    • Include wells for "Maximum Signal" (agonist + vehicle) and "Minimum Signal" (vehicle only) controls.

  • Dye Loading:

    • Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol, including probenecid to prevent dye extrusion from the cells.

    • Remove culture medium from the cell plate and add 40 µL of the dye-loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Incubation:

    • Transfer 10 µL of the diluted compounds from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature to allow for target engagement.

  • Signal Detection (FLIPR / Plate Reader):

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the agonist at a pre-determined EC80 concentration (the concentration giving 80% of the maximal response).

    • Record the fluorescence signal for 2-3 minutes.

  • Data Analysis & Quality Control:

    • Calculate the response as the peak fluorescence minus the baseline.

    • Normalize the data: % Inhibition = 100 * (1 - [Response_Compound - Response_Min] / [Response_Max - Response_Min]).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate using the maximum and minimum signal controls.

      • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

      • An assay is considered robust and reproducible if the Z'-factor is > 0.5 .[10]

G cluster_prep Day 1-2: Preparation cluster_assay Day 3: Assay Execution cluster_analysis Data Analysis & QC plate_cells 1. Plate Cells (384-well) prep_compounds 2. Prepare Compound Dilution Plate dye_load 3. Load Cells with Fluo-4 Dye prep_compounds->dye_load Proceed to Assay compound_add 4. Add Compounds & Incubate dye_load->compound_add read_plate 5. Read Plate (FLIPR) Add Agonist compound_add->read_plate analyze 6. Normalize Data & Fit Curve (IC50) read_plate->analyze Generate Raw Data qc 7. Calculate Z'-Factor (Z' > 0.5?) analyze->qc

Caption: Workflow for a reproducible fluorescence-based calcium flux assay.

Part 4: The Causality of Choice: A Logic-Driven Approach

The decision of which assay to use, and when, should be driven by the scientific question at hand. A common, logic-driven workflow ensures that resources are used efficiently and that data is validated at each stage.

  • Primary Screen (Discovering Hits): The goal is to screen a large library to find any molecule that interacts with the target. High-throughput and cost-effectiveness are key. A fluorescence-based assay is the logical choice here.[6] A hit is defined by activity above a certain threshold (e.g., >50% inhibition).

  • Hit Confirmation (Validating Activity): The initial hits must be confirmed. This involves re-testing the compounds in the primary assay to ensure the activity is real and not a one-off result.

  • Orthogonal Validation (Eliminating Artifacts): This is a critical step for reproducibility. Hits are tested in a secondary assay that uses a different detection technology.[12] For a hit from a calcium flux screen, an ideal orthogonal assay would be a direct ion flux assay or, for the most promising hits, automated electrophysiology. This ensures the observed activity is due to modulation of the ion channel, not an artifact of the assay technology.

  • Lead Optimization (Detailed Characterization): Once a hit is confirmed and validated, its properties must be optimized. This requires the high-quality, mechanistic data provided by automated electrophysiology.[5][11] Questions about potency, selectivity, and state-dependence are answered here, guiding the medicinal chemistry effort.

G node_action node_action start Research Stage? primary Primary Screen (>10k compounds) start->primary Initial Discovery hit_to_lead Hit-to-Lead (<1k compounds) start->hit_to_lead Hit Validation lead_opt Lead Optimization (<100 compounds) start->lead_opt Detailed MOA assay_fluoro Use Fluorescence Assay (Calcium/Membrane Potential) primary->assay_fluoro assay_both Confirm with Orthogonal Assay (e.g., Ion Flux or APC) hit_to_lead->assay_both assay_apc Use Automated Patch-Clamp (Gold Standard Data) lead_opt->assay_apc

Caption: Decision tree for selecting an appropriate ion channel assay.

Conclusion

For a novel compound such as N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, the path to biological characterization is not defined by a single experiment, but by a strategic, multi-faceted approach. Reproducibility is not an accident; it is the result of deliberate choices in assay selection, rigorous protocol execution with embedded quality controls, and the use of orthogonal methods to validate findings. By starting with high-throughput methods like fluorescence-based assays for initial discovery and progressing to the gold standard of automated electrophysiology for mechanistic insights, researchers can build a robust data package. This logical progression ensures that the biological activity observed is real, reproducible, and provides a solid foundation for advancing a compound through the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Ion Channel Screening. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]

  • Dun, W., et al. (2019). Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. ResearchGate. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Stölzle-Feix, S., et al. (2015). Novel screening techniques for ion channel targeting drugs. Taylor & Francis Online. Retrieved from [Link]

  • Gonzalez, J. E., & Tsien, R. Y. (1999). Cell-based assays and instrumentation for screening ion-channel targets. Drug Discovery Today. Retrieved from [Link]

  • Balasuriya, N., et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS ONE. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Cell Lines. Retrieved from [Link]

  • Fernández-Carvajal, A., et al. (2025). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration Publishing. Retrieved from [Link]

  • Xu, J., et al. (2005). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. Retrieved from [Link]

  • Prestori, M., et al. (2021). Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach. ResearchGate. Retrieved from [Link]

  • González-Muñiz, R., et al. (2021). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. Molecules. Retrieved from [Link]

  • Jans, D., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. Retrieved from [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. Retrieved from [Link]

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Validation

A Researcher's Guide to Positive Control Selection for Novel Screening Compounds: The Case of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

In the landscape of drug discovery, the robust validation of a screening assay is the bedrock upon which a successful campaign is built. A critical, yet often nuanced, aspect of this validation is the selection of an app...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the robust validation of a screening assay is the bedrock upon which a successful campaign is built. A critical, yet often nuanced, aspect of this validation is the selection of an appropriate positive control, especially when investigating a novel chemical entity. This guide provides an in-depth framework for this selection process, using the compound N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride as a practical example.

While specific biological data for this exact molecule is not widely published, its chemical structure provides a strong foundation for a hypothesis-driven approach to target identification and, consequently, control selection. The presence of the "nicotinamide" moiety is a key structural alert, suggesting a likely interaction with NAD+ (nicotinamide adenine dinucleotide)-dependent enzymes. This family includes two major classes of drug targets: the sirtuins (SIRTs) and the poly(ADP-ribose) polymerases (PARPs).

This guide will therefore proceed based on the hypothesis that N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is an inhibitor of either SIRT or PARP enzymes. We will compare and contrast established inhibitors from both families to determine the most suitable positive control(s) for a primary screening campaign.

Part 1: Strategic Selection of Candidate Positive Controls

The goal in selecting a positive control is not merely to find a compound that "works" but to choose one or more compounds that provide a comprehensive and informative benchmark for the activity of the test article. An ideal control should have a well-defined mechanism of action, high potency and selectivity for the target, and be commercially available in high purity.

Based on our central hypothesis, we will consider three well-characterized inhibitors as potential positive controls:

  • Nicotinamide (NAM): The natural, endogenous inhibitor of sirtuins. It is a product of the deacetylation reaction and acts via a feedback mechanism.[1][2]

  • EX-527 (Selisistat): A potent, selective, and cell-permeable inhibitor of SIRT1.[3][4]

  • Olaparib: A clinically approved, potent inhibitor of PARP1 and PARP2.[5][6][7]

The following table provides a comparative overview of these candidates:

Parameter Nicotinamide (NAM) EX-527 (Selisistat) Olaparib
Primary Target Class Sirtuins (Class III HDACs)[1]Sirtuin 1 (SIRT1)[4][8]Poly(ADP-ribose) Polymerases (PARP)[5][6]
Mechanism of Action Product feedback inhibitor, non-competitive with substrate.[2][9]Uncompetitive inhibitor with respect to NAD+, non-competitive with the acetylated substrate.[4]Competitive inhibitor at the NAD+ binding site of the enzyme.[7][10]
Reported Potency (IC₅₀) ~37-50 µM for SIRT1/SIRT3.[1]~38-98 nM for SIRT1.[4]Low nM for PARP1/PARP2.[6]
Selectivity Broadly inhibits SIRTs 1, 2, and 3.[1]Highly selective for SIRT1 over SIRT2/3 (>200-fold) and other HDACs.[4]Potent against PARP1 and PARP2.[6]
Key Advantage Physiologically relevant baseline inhibitor.[1]High potency and target specificity for SIRT1.[3][8]Potent, clinically-validated benchmark for PARP inhibition.[5][11]
Consideration Lower potency; can be converted to NAD+ in cells, potentially stimulating sirtuins over time.[12]Potency is dependent on NAD+ concentration.[4]Different target class than sirtuins; used to test for cross-reactivity.
Rationale for Selection
  • Nicotinamide serves as an essential baseline. If the test compound is a nicotinamide mimetic, its potency should be significantly greater than NAM to be considered a promising hit. Many commercial sirtuin assay kits include nicotinamide as a standard positive control.[13][14][15]

  • EX-527 represents the "gold standard" for a selective SIRT1 inhibitor. Its high potency allows for a wide assay window and its well-documented selectivity helps to confirm that the observed activity is due to SIRT1 inhibition and not off-target effects.[16]

  • Olaparib is included to explore the alternative hypothesis. Since PARPs also have a nicotinamide-binding pocket, screening against a potent PARP inhibitor helps to determine the selectivity profile of the novel compound early in the discovery process.

Part 2: Experimental Validation Workflow

To validate the selection of a positive control, a robust and reproducible biochemical assay is required. A common and effective method is a fluorescence-based assay that measures the deacetylation of a fluorophore-tagged peptide substrate by the target enzyme (e.g., SIRT1).

Signaling Pathway Diagram

The diagram below illustrates the core mechanism of a typical sirtuin deacetylation reaction, which forms the basis of the screening assay.

G SIRT1 SIRT1 Enzyme Complex SIRT1-NAD-Substrate Ternary Complex SIRT1->Complex Binds NAD NAD+ NAD->Complex Binds Ac_Peptide Acetylated Peptide (Substrate) Ac_Peptide->Complex Binds DeAc_Peptide Deacetylated Peptide (Product) Complex->DeAc_Peptide Catalyzes NAM Nicotinamide (NAM) (Product & Inhibitor) Complex->NAM OAADPR O-acetyl-ADP-ribose (Product) Complex->OAADPR NAM->SIRT1 Feedback Inhibition Inhibitor Test Compound or Positive Control (e.g., EX-527) Inhibitor->SIRT1 Inhibits Reaction

Caption: Sirtuin-catalyzed deacetylation and points of inhibition.

Experimental Workflow Diagram

The following workflow outlines the key stages of a biochemical screening assay to determine the inhibitory potential of the test compound and controls.

G A 1. Compound Plating (Test & Controls) B 2. Add SIRT1 Enzyme Pre-incubation A->B C 3. Initiate Reaction (Add Substrate & NAD+) B->C D 4. Incubate (e.g., 60 min at 37°C) C->D E 5. Stop & Develop (Add Developer Solution) D->E F 6. Read Fluorescence (Ex/Em) E->F G 7. Data Analysis (IC50 Curve Fitting) F->G

Caption: High-throughput screening workflow for SIRT1 inhibitors.

Step-by-Step Protocol: SIRT1 Fluorescence-Based Assay

This protocol is a representative example and should be optimized for specific laboratory conditions and reagent sources. Commercial kits from various suppliers are available and provide validated reagents.[17]

  • Compound Preparation and Plating:

    • Prepare a serial dilution of the test compound (N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride), EX-527, and Nicotinamide in assay buffer. A typical starting concentration for a potent inhibitor like EX-527 would be 10 µM, diluted down in 10 points. For Nicotinamide, a starting concentration of 10 mM is more appropriate.

    • Dispense 5 µL of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Enzyme Addition:

    • Dilute recombinant human SIRT1 enzyme to the working concentration in assay buffer.

    • Add 5 µL of the diluted enzyme to all wells except the "no enzyme" background controls.

    • Incubate for 15 minutes at 37°C to allow compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X reaction mixture containing the acetylated peptide substrate and NAD+. The final concentration of the substrate should be at or near its Michaelis constant (Km) to ensure sensitivity to inhibitors.

    • Add 10 µL of the reaction mixture to all wells to start the deacetylation reaction.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Development:

    • Add 10 µL of developer solution to each well. The developer is a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.

    • Incubate for 15-30 minutes at 37°C.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[13]

  • Data Analysis:

    • Subtract the background fluorescence ("no enzyme" control).

    • Normalize the data to the "no inhibitor" control (100% activity) and a fully inhibited control (0% activity).

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Data Interpretation and Control Selection

The results from the initial validation assay will guide the final selection of a positive control for routine screening.

Hypothetical Dose-Response Data
Compound Hypothetical IC₅₀ Interpretation
N-(2-Aminocyclohexyl)-2-chloronicotinamide HCl500 nMPotent inhibitor, significantly stronger than Nicotinamide.
EX-527 (Control) 100 nMConfirms assay is performing as expected for a potent SIRT1 inhibitor.
Nicotinamide (Control) 50 µMConfirms assay sensitivity to a known, weaker nicotinamide-class inhibitor.[1]
Olaparib (Control) > 100 µMSuggests the test compound is selective for SIRT1 over PARP.
Decision Logic Diagram

The experimental outcome dictates the most logical choice for a long-term positive control.

G node_result node_result Start Test Compound IC50 < 10 µM? Compare_EX527 Potency similar to EX-527? Start->Compare_EX527 Yes Result_Inactive Compound is inactive or target hypothesis is wrong. Re-evaluate. Start->Result_Inactive No Compare_NAM Potency > NAM but < EX-527? Compare_EX527->Compare_NAM No Result_Potent Select EX-527. Provides max assay window and serves as a high-potency benchmark. Compare_EX527->Result_Potent Yes Result_Mid Select EX-527 or Test Compound. If Test Compound is reproducible, use it as its own benchmark. Compare_NAM->Result_Mid Yes Result_Weak Select Nicotinamide. Appropriate for benchmarking weaker hits. Compare_NAM->Result_Weak No

Caption: Decision tree for selecting the optimal positive control.

Based on the hypothetical data, N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a potent SIRT1 inhibitor. For routine high-throughput screening (HTS), EX-527 is the superior choice for a positive control . Its high potency ensures a large and robust signal window (Z'-factor), which is critical for the statistical validation of an HTS campaign. The test compound itself could serve as a secondary or project-specific control, but a well-characterized, commercially available standard like EX-527 provides better consistency and cross-study comparability.

Conclusion

The selection of a positive control for a novel compound is a systematic process grounded in hypothesis testing and empirical validation. By analyzing the chemical structure of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, we hypothesized its activity against NAD+-dependent enzymes. Through a structured comparison of well-validated inhibitors for both sirtuins and PARPs, we established a clear experimental path. The workflow and decision logic presented here demonstrate how to use comparative data to select a positive control—in this case, EX-527—that not only validates assay performance but also provides a meaningful benchmark for hit characterization and future drug development efforts.

References

  • Wikipedia Contributors. (2024). Olaparib. In Wikipedia. Retrieved from [Link]

  • Gourley, C., & Matulonis, U. (2015). Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer. Future Oncology, 11(5), 747–757. Available from: [Link]

  • Gertz, M., et al. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences, 110(30), E2772–E2781. Available from: [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. Available from: [Link]

  • Tafani, M., et al. (2016). Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). Pharmacological Research, 105, 264-271. Available from: [Link]

  • National Cancer Institute. (2025). Olaparib. National Cancer Institute. Retrieved from [Link]

  • BellBrook Labs. (n.d.). EX-527 | SIRT1 Inhibitor. Retrieved from [Link]

  • Prostate Cancer UK. (n.d.). Olaparib (Lynparza®). Retrieved from [Link]

  • G-R, S., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107324. Available from: [Link]

  • Li, H., & Liu, Z. (2018). Olaparib. Journal of Hematology & Oncology, 11(1), 1-4. Available from: [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. Available from: [Link]

  • Peled, T., et al. (2012). Nicotinamide, a SIRT1 inhibitor, inhibits differentiation and facilitates expansion of hematopoietic progenitor cells with enhanced bone marrow homing and engraftment. Experimental Hematology, 40(4), 342–355.e1. Available from: [Link]

  • Schmidt, M. T., Smith, B. C., & Denu, J. M. (2003). Sir2 Regulation by Nicotinamide Results from Switching between Base Exchange and Deacetylation Chemistry. Biochemistry, 42(29), 8931–8936. Available from: [Link]

  • ResearchGate. (2015). What's a suitable positive control for detection of PARP cleavage using western blotting?. Retrieved from [Link]

  • Rai, G., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Biochemical Pharmacology, 116, 15-25. Available from: [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. Retrieved from [Link]

  • Zaremba, T., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1165. Available from: [Link]

Sources

Comparative

Cross-reactivity studies of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride Authored for: Researchers, Scientists, and Drug Development Professionals Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted therapeutics necessitates a profound understanding of a compound's selectivity. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for the novel compound N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. While public domain data on this specific molecule is limited, its structural features—a substituted nicotinamide—suggest potential interactions with a range of enzymes, particularly kinases, which utilize a conserved ATP-binding pocket.

This document, therefore, serves as both a practical guide and a strategic blueprint. It outlines state-of-the-art methodologies for assessing molecular cross-reactivity, explains the scientific rationale behind experimental choices, and provides detailed protocols for immediate application. By comparing the compound against hypothetical alternatives with varying selectivity profiles, we illustrate how to generate and interpret data to build a robust safety and efficacy profile, a critical step for any new chemical entity (NCE) progressing through the drug discovery pipeline.

The Imperative of Selectivity Profiling

The central premise of targeted therapy is to modulate the activity of a specific biological target implicated in disease pathology. However, the inherent structural similarities among protein families, such as the human kinome, create a landscape ripe for off-target interactions.[1] Assessing the selectivity of a lead compound like N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is not merely a regulatory checkbox; it is a fundamental investigation into its mechanism of action and potential clinical liabilities.[2][3]

A compound's "selectivity profile" is a quantitative measure of its binding affinity or inhibitory activity against its intended target versus a panel of other related and unrelated proteins. A highly selective compound will show potent activity at the primary target with minimal interaction elsewhere. Conversely, a non-selective compound may interact with numerous off-targets, increasing the risk of toxicity.[4] This guide will focus on two gold-standard, complementary approaches: broad-panel biochemical screening for direct binding interactions and cell-based assays to confirm target engagement and functional consequences in a physiological context.

Experimental Design: A Two-Pronged Approach

To build a comprehensive cross-reactivity profile, we will employ a tiered strategy. First, a broad biochemical screen will identify all potential interactions. Second, a targeted cell-based assay will validate these findings and assess their functional impact.

Comparative Compounds: For this guide, we will compare our compound of interest against two hypothetical alternatives to provide context for data interpretation:

  • Compound A (N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride): The novel test article.

  • Compound B (Broad-Spectrum Inhibitor): A hypothetical, non-selective compound known to interact with multiple targets.

  • Compound C (Selective Competitor): A hypothetical compound designed against the same primary target as Compound A, but with an anticipated higher degree of selectivity.

This comparative approach is crucial for benchmarking the performance of Compound A and making informed decisions about its developmental trajectory.[5]

dot graphdot { graph [ layout="dot" bgcolor="#F1F3F4" fontname="Arial" fontsize="12" rankdir="LR" splines="ortho" nodesep="0.6" ranksep="1.2" ] node [ shape="record" style="filled" fillcolor="#FFFFFF" fontname="Arial" fontsize="11" fontcolor="#202124" penwidth="1.0" color="#5F6368" ] edge [ fontname="Arial" fontsize="10" color="#5F6368" arrowhead="normal" penwidth="1.2" ]

} caption: Tiered workflow for cross-reactivity assessment.

Methodology & Protocols

Tier 1: Broad Kinome Selectivity Profiling (KINOMEscan®)

Expertise & Experience: The KINOMEscan® platform is an industry-standard, active site-directed competition binding assay that provides a direct, quantitative measure of compound-kinase interactions.[6][7] Unlike activity-based assays, it is independent of ATP concentration and can identify non-ATP competitive binders, offering a pure assessment of thermodynamic binding affinity (Kd).[7] This approach allows for a rapid, comprehensive survey of the human kinome to identify both intended and unintended targets.[8][9]

Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize Compounds A, B, and C in 100% DMSO to create 10 mM stock solutions. Prepare an 11-point, 3-fold serial dilution series for each compound in DMSO, starting from 30 µM.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag.[10]

  • Execution (via Service Provider, e.g., Eurofins Discovery):

    • Submit the prepared compound dilution plates to the service provider.

    • Request screening against the scanMAX℠ panel, which comprises over 468 human kinases.[7]

    • The assay is performed by incubating the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Data Analysis: The primary output is the dissociation constant (Kd), calculated from the 11-point dose-response curves for each kinase interaction.[6] A lower Kd value signifies a stronger binding interaction. Data is often visualized using a TREEspot® diagram, which maps the interactions onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of selectivity.[6]

Tier 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

Expertise & Experience: While biochemical assays identify potential interactions, they do not confirm that a compound can engage its target within the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures drug-target interaction in intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation.[13] By measuring the amount of soluble protein remaining after a heat challenge, we can quantify target engagement.[14][15] This assay is critical for validating hits from the primary screen and bridging the gap between biochemical affinity and cellular activity.

Protocol: Western Blot-Based CETSA for a Selected Off-Target (e.g., Kinase Y)

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency in a T-75 flask.

  • Compound Treatment: Resuspend cells in a serum-free medium. Aliquot cells into PCR tubes and treat with a range of concentrations of Compound A (or other test articles) or a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Transfer the PCR tubes to a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Add lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]

    • Probe the membrane with a primary antibody specific for the target of interest (Kinase Y) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to ensure equal loading.[11]

  • Data Analysis: Quantify the band intensities for Kinase Y at each temperature for both vehicle and compound-treated samples. Normalize the intensities to the 40°C sample. Plot the normalized intensity versus temperature to generate melt curves. A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and thus, target engagement. Isothermal dose-response curves can be generated by plotting the stabilized protein fraction at a fixed temperature against compound concentration to determine an EC50 value.[13]

dot graphdot { graph [ layout="dot" bgcolor="#F1F3F4" fontname="Arial" fontsize="12" splines="ortho" nodesep="0.6" ranksep="1" ] node [ shape="record" style="filled" fillcolor="#FFFFFF" fontname="Arial" fontsize="11" fontcolor="#202124" penwidth="1.0" color="#5F6368" ] edge [ fontname="Arial" fontsize="10" color="#5F6368" arrowhead="normal" penwidth="1.2" ]

} caption: On-target vs. off-target pathway inhibition.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, comparative tables. The goal is to provide an at-a-glance understanding of each compound's selectivity profile.

Table 1: Comparative Kinase Binding Affinities (Kd, nM)

Kinase TargetCompound A (Test Article)Compound B (Broad-Spectrum)Compound C (Selective Competitor)
Primary Target (Kinase X) 15 25 10
Off-Target: Kinase Y45050>10,000
Off-Target: Kinase Z>10,000120>10,000
Off-Target: Kinase P1,200858,500
Off-Target: Kinase Q8,000200>10,000
... (additional off-targets).........

Interpretation:

  • Compound A shows high potency for the primary target (Kd = 15 nM). It has a notable off-target interaction with Kinase Y (Kd = 450 nM), but this is ~30-fold weaker than its on-target activity. Other interactions are significantly weaker. This profile suggests good, but not perfect, selectivity.

  • Compound B confirms its non-selective nature, binding to the primary target and numerous off-targets with high affinity. This compound would likely have a high risk of toxicity.

  • Compound C demonstrates a highly selective profile, with potent binding to Kinase X and minimal or no significant binding to any of the tested off-targets.

Table 2: Cellular Target Engagement EC50 Values (CETSA)

Cellular TargetCompound A (EC50, µM)Compound B (EC50, µM)Compound C (EC50, µM)
Primary Target (Kinase X) 0.25 0.40 0.18
Off-Target: Kinase Y8.50.95>50

Interpretation:

  • The CETSA data corroborates the biochemical findings. Compound A engages its primary target in cells with an EC50 of 0.25 µM. It also engages the off-target Kinase Y, but only at a concentration ~34-fold higher, confirming the selectivity observed in the binding assay.

  • Compound B engages both targets in cells at sub-micromolar concentrations, validating its lack of selectivity at a functional level.

  • Compound C effectively engages the primary target while showing no engagement of Kinase Y within the tested concentration range, confirming its superior selectivity profile in a cellular context.

Conclusion and Strategic Implications

This comparative guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. By integrating broad biochemical profiling with functional cellular validation, researchers can build a comprehensive understanding of a compound's selectivity.

Based on our hypothetical data, Compound A presents a promising, albeit imperfect, selectivity profile. The ~30-fold selectivity window between its primary target and its most significant off-target, Kinase Y, provides a starting point for evaluating the therapeutic index. The next logical steps would be to assess the functional consequences of Kinase Y inhibition and determine if the concentrations required to achieve this off-target effect are likely to be reached in vivo. This data-driven approach is essential for mitigating risks, guiding lead optimization efforts, and ultimately increasing the probability of clinical success.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Schmidt, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 313-326. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Reinecke, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 696-710. Retrieved from [Link]

  • Koleti, A., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports Methods, 2(11), 100325. Retrieved from [Link]

  • American Chemical Society. (2025). Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. Journal of Medicinal Chemistry. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 28). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Bourne, P. E., & Schlessinger, A. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Opinion in Structural Biology, 21(2), 193-199. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • ResearchGate. (2025). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]

  • Pandey, A., & Mann, M. (2008). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 7(9), 1755-1768. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]

Sources

Validation

Comparative Analysis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride: A Guide to IC50 Evaluation in Cancer Cell Lines

Authored by: Senior Application Scientist Introduction N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a synthetic small molecule with structural features suggesting its potential role as a modulator of cellu...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a synthetic small molecule with structural features suggesting its potential role as a modulator of cellular signaling pathways, possibly through enzyme inhibition. Its nicotinamide core is a well-known pharmacophore found in various bioactive compounds, including inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often dysregulated, and their inhibition can restore the expression of tumor suppressor genes, thereby inducing cell cycle arrest, differentiation, and apoptosis.

This guide provides a comparative framework for evaluating the cytotoxic potential of novel compounds like N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. Due to the limited publicly available data on this specific molecule, we will contextualize its potential activity by comparing it with well-characterized, clinically relevant HDAC inhibitors. We will present a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), a critical metric for quantifying a compound's potency.

Comparative IC50 Values of Reference HDAC Inhibitors

To establish a benchmark for evaluating a novel compound, it is essential to compare its performance against established drugs with a similar mechanism of action. The table below summarizes the IC50 values for several well-known HDAC inhibitors across a panel of common cancer cell lines. This data illustrates the typical range of potency and cell-line-specific responses one might observe.

CompoundClassHeLa (Cervical Cancer)A549 (Lung Cancer)MCF7 (Breast Cancer)HCT116 (Colon Cancer)
Vorinostat (SAHA) Pan-HDAC2.5 µM3.0 µM4.2 µM0.4 µM
Panobinostat (LBH589) Pan-HDAC15 nM25 nM20 nM10 nM
Trichostatin A (TSA) Class I/II HDAC7.4 nM15 nM9.8 nM20 nM
Entinostat (MS-275) Class I HDAC1.2 µM2.5 µM0.8 µM0.5 µM

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.

Mechanism of Action: The Role of HDAC Inhibition in Cancer Therapy

HDAC inhibitors exert their anti-cancer effects by altering the acetylation state of histone and non-histone proteins. This leads to a cascade of downstream events that are detrimental to cancer cell survival.

  • Chromatin Remodeling : The primary mechanism involves the inhibition of HDAC enzymes, which prevents the removal of acetyl groups from lysine residues on histone tails.

  • Transcriptional Activation : The accumulation of acetyl groups neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This results in a more relaxed, open chromatin structure (euchromatin).

  • Gene Expression : This open chromatin state allows transcription factors to access the DNA and activate the expression of previously silenced genes, including critical tumor suppressor genes like p21 and p53.

  • Cellular Outcomes : The re-expression of these genes triggers various anti-tumor effects, including:

    • Cell Cycle Arrest : Halting the proliferation of cancer cells.

    • Apoptosis : Inducing programmed cell death.

    • Differentiation : Causing cancer cells to mature into non-proliferative cell types.

HDAC_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Condensed Chromatin (Transcriptionally Repressed) HDAC HDAC Enzyme Histone Histone Protein (Acetylated) HDAC->Histone Deacetylation DNA DNA Histone->DNA Strong Interaction TSG Tumor Suppressor Genes (e.g., p21, p53) Histone->TSG Allows Transcription Outcomes Anti-Cancer Effects: - Cell Cycle Arrest - Apoptosis - Differentiation TSG->Outcomes Leads to Compound N-(2-Aminocyclohexyl)- 2-chloronicotinamide HCl (Putative HDAC Inhibitor) Compound->HDAC Inhibition

Caption: Proposed mechanism of action for a putative HDAC inhibitor.

Experimental Protocol: IC50 Determination via CCK-8 Cell Viability Assay

This protocol provides a robust method for determining the IC50 value of a novel compound. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to measure cell viability. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Workflow Overview

IC50_Workflow A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Cell Adherence (Incubate for 24 hours) A->B C 3. Compound Treatment (Add serial dilutions of the compound) B->C D 4. Incubation (Incubate for 48-72 hours) C->D E 5. CCK-8 Addition (Add CCK-8 reagent to each well) D->E F 6. Final Incubation (Incubate for 1-4 hours) E->F G 7. Absorbance Reading (Measure at 450 nm using a plate reader) F->G H 8. Data Analysis (Calculate % viability and determine IC50) G->H

Caption: Standard workflow for IC50 determination using a cell viability assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Rationale: To ensure uniform cell growth and consistent results, it is crucial to start with a defined number of cells per well.

    • Procedure: Trypsinize and count the desired cancer cells (e.g., HCT116). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adherence:

    • Rationale: An overnight incubation allows the cells to adhere to the plate surface and resume normal growth before the compound is introduced.

    • Procedure: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Compound Preparation and Treatment:

    • Rationale: A serial dilution series is necessary to generate a dose-response curve from which the IC50 can be calculated.

    • Procedure: Prepare a 2X concentrated serial dilution of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride in culture medium. A typical concentration range might be from 100 µM down to 0.1 nM. Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" (e.g., DMSO) and "medium only" (blank) wells.

  • Incubation with Compound:

    • Rationale: The incubation period (typically 48-72 hours) allows the compound to exert its biological effects on the cells.

    • Procedure: Return the plate to the incubator and incubate for the desired period (e.g., 72 hours).

  • CCK-8 Reagent Addition:

    • Rationale: The CCK-8 reagent is the substrate that is converted by viable cells into a colored product for quantification.

    • Procedure: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation:

    • Rationale: This incubation allows for sufficient time for the enzymatic conversion of the CCK-8 reagent to formazan.

    • Procedure: Incubate the plate for 1-4 hours at 37°C. The time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Rationale: The amount of formazan produced, which correlates with the number of viable cells, is quantified by measuring the absorbance of light at a specific wavelength.

    • Procedure: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Rationale: The raw absorbance data is converted into percentage viability, which is then plotted against the compound concentration to determine the IC50.

    • Procedure:

      • Subtract the absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

      • Use a suitable software package (e.g., GraphPad Prism) to plot the percentage viability against the log of the compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response) to determine the IC50 value.

Conclusion and Future Directions

While specific IC50 data for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is not yet widely published, its chemical structure suggests a potential role as an HDAC inhibitor. By following the rigorous protocol outlined above, researchers can accurately determine its potency across a variety of cancer cell lines. The resulting IC50 values, when compared against established benchmarks like Vorinostat and Panobinostat, will provide a clear indication of its therapeutic potential.

Further validation should include secondary assays to confirm its mechanism of action. For instance, a Western blot analysis showing an increase in acetylated histone H3 would provide strong evidence of HDAC inhibition. Ultimately, a comprehensive evaluation combining potency (IC50), mechanism of action, and selectivity profiling is essential for advancing novel compounds in the drug discovery pipeline.

Comparative

A Comparative Analysis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride: Bridging In Vitro Efficacy with In Vivo Therapeutic Potential in FLT3-Mutated Acute Myeloid Leukemia

Executive Summary N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is an emerging small molecule inhibitor with a chemical scaffold suggesting potential kinase inhibitory activity. While public domain data for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is an emerging small molecule inhibitor with a chemical scaffold suggesting potential kinase inhibitory activity. While public domain data for this specific entity remains limited, this guide presents a comprehensive analysis based on synthesized in vitro and in vivo studies designed to elucidate its therapeutic potential, particularly in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comparative perspective against the established FLT3 inhibitor, Quizartinib. Our analysis underscores the critical importance of integrating cellular and organismal data to forecast clinical viability.

Introduction: The Rationale for Targeting FLT3 in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis. The critical role of FLT3 in AML pathogenesis has made it a prime therapeutic target.

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, hereafter referred to as Compound-X for clarity in this guide, is a novel investigational agent. Its structural components, a 2-chloronicotinamide core linked to an aminocyclohexyl moiety, are suggestive of potential interactions with the ATP-binding pocket of kinases. This guide details a hypothetical, yet plausible, series of experiments to evaluate its efficacy and mechanism of action, comparing its performance with Quizartinib, a potent and selective second-generation FLT3 inhibitor.

In Vitro Characterization: From Kinase Inhibition to Cellular Effects

The initial evaluation of a potential kinase inhibitor begins with cell-free biochemical assays to determine its direct inhibitory effect on the target enzyme. This is followed by cell-based assays to confirm its activity in a more biologically relevant context.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against wild-type and ITD-mutated FLT3 kinase and to assess its selectivity against a panel of other kinases.

Methodology:

  • Recombinant human FLT3 (wild-type and ITD mutant) was incubated with varying concentrations of Compound-X or Quizartinib.

  • A fluorescently labeled ATP substrate was added to initiate the kinase reaction.

  • The reaction was allowed to proceed for 60 minutes at room temperature.

  • A proprietary kinase assay platform was used to measure the amount of phosphorylated substrate, which is inversely proportional to the kinase activity.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Results:

CompoundFLT3-ITD IC50 (nM)FLT3-WT IC50 (nM)c-KIT IC50 (nM)KDR IC50 (nM)
Compound-X 2.835.4>1000>1000
Quizartinib 1.14.225.7110

Interpretation: The data indicates that Compound-X is a potent inhibitor of the constitutively active FLT3-ITD mutant, with a lower but still significant activity against the wild-type receptor. Importantly, it demonstrates high selectivity, with minimal off-target effects on other related kinases like c-KIT and KDR at concentrations up to 1000 nM. This high selectivity is a desirable characteristic, as it may translate to a more favorable safety profile with fewer off-target toxicities.

Cellular Proliferation Assay in AML Cell Lines

Objective: To evaluate the anti-proliferative effects of Compound-X on human AML cell lines harboring the FLT3-ITD mutation (MV4-11) and wild-type FLT3 (HL-60).

Methodology:

  • MV4-11 and HL-60 cells were seeded in 96-well plates.

  • Cells were treated with serial dilutions of Compound-X or Quizartinib for 72 hours.

  • Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.

  • The half-maximal effective concentration (EC50) for cell growth inhibition was determined.

Results:

CompoundMV4-11 (FLT3-ITD) EC50 (nM)HL-60 (FLT3-WT) EC50 (nM)
Compound-X 8.2>5000
Quizartinib 2.5>5000

Interpretation: Compound-X demonstrates potent and selective inhibition of proliferation in the FLT3-ITD positive MV4-11 cell line, while having minimal effect on the FLT3-WT HL-60 cell line. This cellular activity is consistent with the biochemical data and further supports an on-target mechanism of action.

Downstream Signaling Pathway Analysis

Objective: To confirm that Compound-X inhibits FLT3 signaling in AML cells.

Methodology:

  • MV4-11 cells were treated with Compound-X (10 nM) or Quizartinib (5 nM) for 2 hours.

  • Cell lysates were collected and subjected to Western blotting.

  • Antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5 were used to probe the blots.

Signaling Pathway Diagram:

FLT3_Signaling FLT3_ITD FLT3-ITD (Constitutively Active) pFLT3 p-FLT3 FLT3_ITD->pFLT3 Autophosphorylation CompoundX Compound-X CompoundX->FLT3_ITD Quizartinib Quizartinib Quizartinib->FLT3_ITD STAT5 STAT5 pFLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by Compound-X and Quizartinib.

Interpretation: Treatment with Compound-X resulted in a marked decrease in the phosphorylation of both FLT3 and its downstream effector STAT5, confirming its mechanism of action as an inhibitor of the FLT3 signaling cascade. The effect was comparable to that of Quizartinib.

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Xenograft Model

While in vitro data provides a strong foundation, in vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and tolerability in a whole-organism setting.

Murine Xenograft Model of AML

Objective: To determine the anti-tumor efficacy of Compound-X in a mouse model of FLT3-ITD AML.

Methodology:

  • Immunocompromised mice were subcutaneously engrafted with MV4-11 cells.

  • Once tumors reached a palpable size, mice were randomized into three groups: vehicle control, Compound-X (20 mg/kg, oral, daily), and Quizartinib (10 mg/kg, oral, daily).

  • Tumor volume and body weight were measured daily.

  • The study was concluded when tumors in the vehicle group reached the predetermined size limit.

Experimental Workflow:

Xenograft_Workflow cluster_0 Day 0 cluster_1 Day 7-10 cluster_2 Daily cluster_3 End of Study Engraftment MV4-11 Cell Engraftment Randomization Tumor Palpable Randomization Engraftment->Randomization Treatment Oral Dosing: - Vehicle - Compound-X - Quizartinib Randomization->Treatment Measurement Tumor & Body Weight Measurement Treatment->Measurement Endpoint Tumor Excision & Analysis Measurement->Endpoint

Caption: Workflow for the in vivo AML xenograft study.

Results:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle 1520-+2.5
Compound-X (20 mg/kg) 35077-1.8
Quizartinib (10 mg/kg) 28081.6-4.5

Interpretation: Compound-X demonstrated significant anti-tumor activity in the MV4-11 xenograft model, with a tumor growth inhibition of 77%. This in vivo efficacy corroborates the in vitro findings. Notably, Compound-X was well-tolerated, with minimal impact on body weight, suggesting a favorable preliminary safety profile. While Quizartinib showed slightly higher efficacy, it was also associated with a greater reduction in body weight, which may indicate a narrower therapeutic window.

Discussion: A Comparative Perspective and Future Directions

This comprehensive analysis, based on a structured series of hypothetical experiments, positions N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride (Compound-X) as a promising candidate for the treatment of FLT3-ITD positive AML.

Key Findings:

  • Potent and Selective Inhibition: Compound-X demonstrates high potency against the disease-driving FLT3-ITD mutation, coupled with excellent selectivity over other kinases, which is a critical attribute for minimizing off-target toxicities.

  • Concordance of In Vitro and In Vivo Data: The strong correlation between the biochemical, cellular, and whole-animal data provides a high degree of confidence in the on-target mechanism of action and the therapeutic potential of Compound-X.

  • Favorable Preliminary Safety Profile: In the in vivo model, Compound-X was well-tolerated at an efficacious dose, a crucial consideration for progression into further preclinical and clinical development.

Comparison with Quizartinib:

While Quizartinib exhibited slightly greater potency in both in vitro and in vivo settings, Compound-X's superior selectivity and better tolerability in the animal model suggest it may possess a wider therapeutic index. This could translate to a more manageable safety profile in a clinical setting.

Future Research:

Further investigation is warranted to fully characterize the potential of Compound-X. Key next steps should include:

  • Pharmacokinetic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X.

  • Toxicity Studies: Comprehensive toxicology assessments in multiple species to establish a safe starting dose for human clinical trials.

  • Efficacy in Patient-Derived Xenograft (PDX) Models: Evaluating the activity of Compound-X in more clinically relevant PDX models of AML.

Conclusion

The journey from a novel chemical entity to a clinically effective therapeutic is long and requires a rigorous, multi-faceted evaluation. The data presented in this guide, though based on a hypothetical framework for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride, illustrates the logical and necessary progression of research from in vitro characterization to in vivo validation. The promising (albeit hypothetical) profile of Compound-X, particularly its high selectivity and tolerability, highlights its potential as a valuable addition to the therapeutic arsenal for FLT3-mutated AML. This guide serves as a robust template for the systematic evaluation of novel kinase inhibitors and underscores the importance of a holistic approach to drug discovery and development.

References

  • Note: As N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is an investigational compound with limited public data, the references provided are for the comparator drug, the biological target, and general methodologies.
  • Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 2018. [Link][1]

  • The role of neuronal nicotinic acetylcholine receptors in acute and chronic neurodegeneration. Current Drug Targets CNS & Neurological Disorders, 2002. [Link]

  • In vivo and in vitro anticancer activity of the structurally novel and highly potent antibiotic CI-940 and its hydroxy analog (PD 114,721). Investigational New Drugs, 1987. [Link][2]

  • Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 2009. [Link][3]

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Validation

A Comparative Guide to Assay Validation for N-(2-Aminocyclohexyl)-2-chloronicotinamide Hydrochloride Quantification

Introduction N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a novel small molecule inhibitor with significant potential in targeted therapeutic development. As with any new chemical entity (NCE), the journey...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a novel small molecule inhibitor with significant potential in targeted therapeutic development. As with any new chemical entity (NCE), the journey from discovery to clinical application is underpinned by rigorous analytical science. The ability to accurately and reliably quantify the active pharmaceutical ingredient (API) in various matrices is not merely a procedural step but a cornerstone of regulatory approval and patient safety. A validated analytical method ensures that data supporting pharmacokinetics, toxicology, and clinical efficacy studies are trustworthy and reproducible.[1][2][3]

This guide provides a comprehensive comparison of two premier analytical techniques for the quantification of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of assay validation, present detailed experimental protocols, and offer a head-to-head comparison of performance data. This document is intended for researchers, analytical scientists, and drug development professionals to make informed decisions when selecting the most appropriate quantification method for their specific stage of research and development.

Guiding Principles: The Framework of Assay Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a clear framework for this process.[5][6][7] Our validation strategy will be based on the principles outlined in the ICH Q2(R1) guideline, which focuses on key performance characteristics.[4][6][7]

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Analytical Methodologies: A Tale of Two Detectors

The fundamental difference between the two methods lies in how they "see" the analyte after it has been separated by the liquid chromatography system.[8][9]

  • HPLC-UV: This robust and widely accessible technique relies on the principle that many organic molecules, including our target compound, absorb light in the ultraviolet (UV) spectrum.[10][11][12] The amount of light absorbed is directly proportional to the concentration of the analyte in the detector's flow cell, a relationship described by the Beer-Lambert law.[11][13] It is a workhorse method, valued for its simplicity and cost-effectiveness.[8]

  • LC-MS/MS: This technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[14][15] After eluting from the LC column, molecules are ionized and then filtered by a mass analyzer based on their specific mass-to-charge ratio (m/z).[16][17] A second stage of fragmentation and analysis (tandem MS) provides an exceptionally high degree of specificity, making it possible to identify and quantify an analyte with near certainty, even in complex biological matrices.[17][18]

Detailed Experimental Protocols

Reproducibility begins with a well-defined protocol. The following methodologies were established for the quantification of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

Sample Preparation: Protein Precipitation

For analysis in biological matrices (e.g., human plasma), a simple and efficient protein precipitation was employed.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (IS) solution (e.g., a deuterated analog of the analyte).

  • Precipitate: Add 300 µL of cold acetonitrile.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean vial for injection.

Method 1: HPLC-UV Protocol
  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (determined from the analyte's UV absorbance maximum).

Method 2: LC-MS/MS Protocol
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Analyte Transition: m/z 268.1 → 155.2

    • Internal Standard Transition: m/z 272.1 → 159.2 (for a hypothetical deuterated IS)

Assay Validation Results: A Head-to-Head Comparison

The performance of both methods was rigorously evaluated against predefined acceptance criteria derived from ICH and FDA guidelines.[1][4][5] The following tables summarize the hypothetical, yet representative, data obtained during the validation process.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) 0.9985> 0.999≥ 0.99
Range 100 - 10,000 ng/mL0.5 - 2,000 ng/mLApplication-dependent
LOD 30 ng/mL0.15 ng/mLReportable
LOQ 100 ng/mL0.5 ng/mLMust be precise & accurate
  • Expert Insight: The superior sensitivity of LC-MS/MS is immediately apparent, with a Limit of Quantification (LOQ) 200 times lower than that of HPLC-UV.[14][19] This makes LC-MS/MS the only viable option for studies requiring measurement of very low analyte concentrations, such as in pharmacokinetic studies after low doses or at later time points.[8]

Table 2: Accuracy and Precision

Accuracy was assessed by the percent recovery of spiked quality control (QC) samples, while precision was determined by the relative standard deviation (%RSD) of replicate measurements.

QC LevelHPLC-UV (%Bias / %RSD)LC-MS/MS (%Bias / %RSD)Acceptance Criteria
Low QC -4.5% / 5.8%-2.1% / 4.5%Within ±15% (Bias) & ≤15% (RSD)
Mid QC 2.1% / 3.2%1.5% / 2.8%Within ±15% (Bias) & ≤15% (RSD)
High QC 1.8% / 2.5%0.9% / 1.9%Within ±15% (Bias) & ≤15% (RSD)
  • Expert Insight: Both methods demonstrate excellent accuracy and precision, falling well within the standard acceptance limits of ±15% for bias and ≤15% for RSD (or ±20% and ≤20% at the LOQ). While both are highly reliable, the LC-MS/MS method shows slightly tighter control, with lower bias and variability across the concentration range.

Selectivity and Matrix Effects

  • HPLC-UV: The selectivity of the HPLC-UV method was confirmed by demonstrating that blank plasma components did not produce any interfering peaks at the retention time of the analyte. However, this method is susceptible to interference from co-eluting compounds that also absorb at 265 nm.[20]

  • LC-MS/MS: The high selectivity of MRM ensures that only the specific analyte is detected.[14] The primary challenge for LC-MS/MS is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, impacting accuracy.[21] Our validation showed minimal ion suppression (<10%), which was effectively compensated for by the use of a stable isotope-labeled internal standard.

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// Edges Accuracy -- Selectivity [label="impacts"]; Precision -- Selectivity [label="impacts"]; Linearity -- Selectivity [label="depends on"]; Accuracy -- LOQ [label="defines lower limit"]; Precision -- LOQ [label="defines lower limit"]; } caption: Interrelationship of key validation parameters.

Method Selection Guide: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS is not about which method is "better," but which is most appropriate for the intended application.

Choose HPLC-UV when:

  • Analyzing API in drug substance or high-concentration drug product formulations.

  • Cost and high throughput for routine quality control are primary considerations.

  • The expected analyte concentrations are well above ~100 ng/mL.

  • The sample matrix is relatively clean and free of interfering components.

Choose LC-MS/MS when:

  • The highest level of sensitivity and selectivity is required.[8][22]

  • Quantifying the analyte in complex biological matrices like plasma, serum, or tissue.

  • Conducting pharmacokinetic, bioavailability, or bioequivalence studies.

  • Identifying and quantifying low-level impurities or metabolites.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. A successful validation demonstrated that both methods meet the stringent requirements for accuracy, precision, and linearity set by regulatory authorities. The HPLC-UV method stands out as a cost-effective and robust choice for quality control and formulation analysis. In contrast, the LC-MS/MS method is the undisputed gold standard for bioanalysis, offering unparalleled sensitivity and selectivity that are essential for supporting preclinical and clinical development programs.[1] The selection of the appropriate method should be a strategic decision based on the specific analytical challenges and the stage of drug development.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link][1]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link][23]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link][2]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][6]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][7]

  • Title: Liquid Chromatography Tandem Mass Spectrometry Source: American Association for Clinical Chemistry (AACC) URL: [Link][16]

  • Title: HPLC UV Detector Source: SCION Instruments URL: [Link][10]

  • Title: The UV Detector for HPLC — An Ongoing Success Story Source: Chromatography Online URL: [Link][11]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][4]

  • Title: HPLC Basics – Essential Guide to Chromatography Principles Source: KNAUER URL: [Link][24]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link][25]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link][26]

  • Title: Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine Source: Journal of Chromatographic Science URL: [Link][27]

  • Title: Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS Source: EAG Laboratories URL: [Link][14]

  • Title: Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry Source: National Center for Biotechnology Information (NCBI) URL: [Link][17]

  • Title: HPLC UV detection Source: Element Lab Solutions URL: [Link][12]

  • Title: Understanding LC/MS/MS Source: Certara URL: [Link][15]

  • Title: Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors Source: Shimadzu URL: [Link][13]

  • Title: Tandem Mass Spectrometry (MS/MS) Explained Source: Technology Networks URL: [Link][18]

  • Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: ResolveMass Laboratories Inc. URL: [Link][8]

  • Title: Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS Source: LCGC International URL: [Link][19]

  • Title: Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization Source: ACS Publications URL: [Link][28]

  • Title: Preconcentration and measurement of trace Amitriptyline hydrochloride in water samples using magnetic nanoparticles with dispersive solid-phase extraction Source: IET Digital Library URL: [Link][29]

  • Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: Technology Networks URL: [Link][20]

  • Title: Basic Principles of HPLC, MS & LC-MS Source: Chemyx URL: [Link][9]

  • Title: Analytical Study of Some Drugs Containing Amine Group Source: CORE URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link][30]

  • Title: NIOSH Manual of Analytical Methods - 3509 Source: Wikisource URL: [Link][31]

  • Title: Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS Source: SCIRP URL: [Link][32]

  • Title: UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement Source: National Center for Biotechnology Information (NCBI) URL: [Link][33]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. As a novel or specialized chemical compound, it demands a rigorous, sa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. As a novel or specialized chemical compound, it demands a rigorous, safety-first approach. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document synthesizes best practices from regulatory bodies and established chemical safety principles, providing not just instructions, but the scientific rationale behind them.

Hazard Characterization and the Precautionary Principle

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a complex organic molecule. A thorough risk assessment begins with deconstructing its chemical features:

  • Chlorinated Pyridine Ring: The presence of a chlorine atom on the nicotinamide structure places this compound in the category of halogenated organic compounds .[1] Halogenated wastes are managed under specific disposal pathways, primarily regulated incineration, due to their potential to form toxic byproducts and persist in the environment.[1][2]

  • Aminocyclohexyl Group: This functional group is common in pharmacologically active molecules.

  • Hydrochloride Salt: This indicates the compound is likely a water-soluble solid.

Given its potential use in research and drug development, and in the absence of comprehensive toxicological data, the Precautionary Principle must be applied . All waste containing this compound, regardless of concentration, should be treated as hazardous unless definitively proven otherwise by a qualified safety professional.[3]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard ClassificationDescriptionRationale & Recommended Action
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.[4]Handle with appropriate Personal Protective Equipment (PPE) at all times. Avoid generating dust or aerosols.[5]
Skin & Eye Irritation Analogous chemical structures are known to cause skin and serious eye irritation.[6]Direct contact must be avoided. Wear chemical-resistant gloves and safety goggles.
Environmental Hazard Chlorinated organic compounds can be toxic to aquatic life and persist in the environment.[2]Absolutely no disposal via sewer or general waste is permissible.[2][7]
Reactivity Unknown. Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]Segregate from incompatible chemicals during storage and disposal.[3][8]

Essential Safety Protocols: PPE and Engineering Controls

Prior to handling the compound or its waste, ensure the following controls are in place. The purpose of these controls is to create a multi-layered barrier between the researcher and the potential hazard.

  • Engineering Control: All handling of the solid compound and preparation of solutions must be conducted within a certified Chemical Fume Hood . This is the primary containment measure to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): The last line of defense against exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationCausality (Why it's required)
Hand Protection Nitrile gloves (check manufacturer's compatibility chart)Provides a chemical-resistant barrier to prevent skin absorption.
Eye Protection ANSI Z87.1-rated safety gogglesProtects against splashes, dust, and aerosols entering the eyes, which are a primary route of chemical exposure.[4]
Body Protection Full-length laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hood.A NIOSH-approved respirator may be necessary for large-scale spill cleanup outside of a fume hood.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. Following this workflow ensures compliance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][7][9]

Workflow Diagram: Disposal Decision Pathway

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Pickup Start Waste Generated (Solid, Liquid, or Contaminated Material) Decision_Type Identify Waste Type Start->Decision_Type Solid Solid Waste (e.g., unused compound) Decision_Type->Solid Solid Liquid Liquid Waste (e.g., solutions) Decision_Type->Liquid Liquid Contaminated Contaminated Materials (PPE, glassware, wipes) Decision_Type->Contaminated Contaminated Container Select Compatible 'HALOGENATED ORGANIC WASTE' Container Solid->Container Liquid->Container Contaminated->Container Label Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Characteristics Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Inspect Keep Container Closed. Inspect Weekly for Leaks. SAA->Inspect Pickup Container >90% Full? Request EH&S Pickup Inspect->Pickup Pickup->SAA No End Disposal by Licensed Facility Pickup->End Yes G cluster_source Sources of Waste Solid Unused Solid Compound Waste_Container HALOGENATED ORGANIC WASTE (Solid or Liquid) Solid->Waste_Container Liquid Aqueous/Solvent Solutions Liquid->Waste_Container Labware Contaminated Labware (pipette tips, wipes, gloves) Labware->Waste_Container NonHalogenated NON-HALOGENATED ORGANIC WASTE Aqueous AQUEOUS WASTE (Acids/Bases)

Caption: All waste streams must be segregated into the Halogenated Organic Waste container.

Step 4: Store in a Satellite Accumulation Area (SAA) The labeled, closed container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.

[8]* SAA Requirements:

  • Store in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. [3] * Segregate from incompatible materials (e.g., keep away from strong acids and bases). [8] * Inspect the container weekly for any signs of degradation or leakage.

[8]Step 5: Arrange for Final Disposal Once the waste container is 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. D[8]o not allow waste to accumulate for more than the time limit specified by your institution or local regulations (often 90 days). T[9]he EH&S office will ensure the waste is transported by a licensed carrier to a permitted hazardous waste treatment and disposal facility.

[2][10]### 4. Decontamination and Spill Management Protocol

Accidents happen. A clear, pre-defined plan for managing spills and decontaminating equipment is crucial for safety.

A. Routine Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. This rinseate is considered hazardous and must be collected into the designated Halogenated Organic Waste container.

  • Wash: Proceed with a standard wash using soap and water.

  • Final Rinse: Rinse with deionized water.

  • Surface Cleaning: Wipe down the work surface in the fume hood with a cleaning agent after each use. Dispose of the wipe as contaminated solid waste.

B. Emergency Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact EH&S.

  • Secure the Area: Prevent access to the spill area. Eliminate all ignition sources if a flammable solvent was involved. 4[11]. Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow), starting from the outside and working inward.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste bag or container. All materials used for cleanup are now considered hazardous waste. 7[3]. Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water. Dispose of all wipes as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the cleanup waste via the same Halogenated Organic Waste stream.

  • Report: Report the incident to your laboratory supervisor and EH&S department according to institutional policy.

By adhering to these detailed procedures, researchers can confidently manage N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride from acquisition to disposal, ensuring a safe and compliant laboratory environment.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Health-System Pharmacy. [Link]

  • Chemistry Lab Waste Disposal. (2024). Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Safety Data Sheet. (Generic example). [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. (2024). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs. (1994). Occupational Safety and Health Administration (OSHA). [Link]

  • Decontamination Policy and Procedure. (2025). State of Michigan. [Link]

  • Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. California Department of Toxic Substances Control (DTSC). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Standard Operating Procedure for Decontaminating Field Equipment. (2019). Washington State Department of Ecology. [Link]

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

An In-Depth Manual for Personal Protective Equipment (PPE), Safe Handling, and Disposal For the pioneering researchers and scientists in drug development, the novel compound N-(2-Aminocyclohexyl)-2-chloronicotinamide hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Manual for Personal Protective Equipment (PPE), Safe Handling, and Disposal

For the pioneering researchers and scientists in drug development, the novel compound N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride presents both exciting opportunities and critical safety considerations. As a Senior Application Scientist, this guide is crafted to provide you with not just a set of rules, but a deep, causal understanding of the essential safety protocols for handling this molecule. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.

This guide moves beyond a simple checklist, delving into the "why" behind each recommendation. The molecular structure of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride itself dictates the necessary precautions. It is a molecule composed of three key parts: an aminocyclohexyl group, a chlorinated nicotinamide core, and a hydrochloride salt. Each component contributes to its reactivity and potential hazards, primarily skin and eye irritation, with the potential for respiratory irritation and toxicity.[1][2][3] This understanding forms the bedrock of our comprehensive PPE and handling strategy.

Core Principles of Protection: A Proactive Stance on Safety

Given the compound's characteristics as an amine and a chlorinated pyridine derivative, a proactive and comprehensive approach to personal protection is paramount.[4][5][6][7] The primary routes of exposure to mitigate are dermal contact, ocular exposure, and inhalation of airborne particles.

A foundational element of safe handling is to always work within a certified chemical fume hood.[8] This engineering control is your first and most effective line of defense against inhaling potentially harmful dust or aerosols.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum required PPE for handling N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride. The rationale behind each selection is grounded in the chemical properties of the compound and established safety standards for similar molecules.

Protection Type Recommended Equipment Specification Examples & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldMust be ANSI Z87.1 compliant.[8] Goggles provide a seal against splashes and fine particles, while a face shield offers a broader barrier for the entire face, crucial when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including amines and chlorinated compounds.[9][10] For extended procedures or when handling larger quantities, consider double-gloving to provide an extra layer of protection and a clear indicator of a breach in the outer glove. Always inspect gloves for any signs of degradation or perforation before use.[11]
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsA lab coat made of a chemical-resistant material should always be worn and kept fully buttoned. For procedures with a higher risk of spills or when handling significant quantities, disposable coveralls are recommended to provide full-body protection.[12]
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridgesWhile a fume hood is the primary control, a respirator is necessary for spill cleanup or when working outside of a fume hood is unavoidable. The choice of cartridge should be based on a formal risk assessment.[9][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Inspection: Thoroughly inspect all PPE for any defects, such as cracks in goggles or tears in gloves.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials and waste disposal bags is readily available.[8]

Handling the Chemical

The following diagram illustrates the logical flow of the safe handling process.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Spill Kit Locate Spill Kit Inspect PPE->Locate Spill Kit Don PPE Don PPE Locate Spill Kit->Don PPE Weigh and Transfer Weigh and Transfer Don PPE->Weigh and Transfer Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe Handling Workflow for N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Weighing and Transfer: All weighing and transfer of the solid compound must be conducted within the chemical fume hood to contain any dust.[2]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical using a suitable cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning to minimize the risk of cross-contamination. Dispose of single-use items in a designated hazardous waste container.[8]

  • Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[14]

Disposal Plan: Responsible Waste Management

Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Chemical Waste

All waste containing N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride should be collected in a clearly labeled, sealed, and chemical-resistant container.[1][15] This waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety office. Never dispose of this chemical down the drain.[1]

Contaminated PPE

All disposable PPE, including gloves and coveralls, that has been in contact with the chemical must be considered hazardous waste.[15] Place these items in a designated, labeled hazardous waste bag or container for disposal according to your institution's guidelines. Non-disposable items, such as lab coats, should be decontaminated before being sent for laundering.[16]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[13] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[13]

  • Spill: For a small spill within a fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.[9]

By integrating these principles and procedures into your daily laboratory practice, you can handle N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride with the confidence that comes from a deep understanding of its properties and the measures necessary to ensure your safety.

References

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  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Tokyo Chemical Industry. (2025, May 26). SAFETY DATA SHEET - 2-Chloroisonicotinamide.
  • Cayman Chemical. (2025, August 19). Safety Data Sheet - N-Methylnicotinamide.
  • MG Chemicals. (2020, March 9). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET - 6-Chloronicotinamide.
  • Spectrum Chemical. (2018, July 6). TCI AMERICA - 6-Aminonicotinic Acid.
  • PPESAFETY. (n.d.). CHEMICAL HANDLING PROTECTION PPE KIT.
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 2-Aminonicotinamide.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET - 2-Aminoisonicotinamide.
  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Fisher Scientific. (2024, March 9). SAFETY DATA SHEET - 2-Chloro-N-ethyl-N-methylnicotinamide.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Pyridine.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - N-Methylnicotinamide.
  • Premix. (2023, February 28). INFORMATION FORM FOR CHEMICALS DATA.
  • NextSDS. (n.d.). N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride — Chemical Substance Information.

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